Arlacel A
Description
Properties
CAS No. |
25339-93-9 |
|---|---|
Molecular Formula |
C24H42O5 |
Molecular Weight |
410.6 g/mol |
IUPAC Name |
(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (E)-octadec-9-enoate |
InChI |
InChI=1S/C24H42O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)29-21-19-28-23-20(25)18-27-24(21)23/h9-10,20-21,23-25H,2-8,11-19H2,1H3/b10-9+ |
InChI Key |
JDRAOGVAQOVDEB-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC1COC2C1OCC2O |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OC1COC2C1OCC2O |
density |
1.05 at 73 °F (NTP, 1992) |
flash_point |
greater than 212 °F (NTP, 1992) |
physical_description |
Mannide monooleate is a clear yellow to brown liquid. (NTP, 1992) |
Related CAS |
25339-93-9 (Parent) 9049-98-3 (Arlacel A) |
solubility |
50 to 100 mg/mL at 68° F (NTP, 1992) |
Synonyms |
Arlacel A mannide mono-oleate mannide monooleate MONTANIDE ISA 720 |
Origin of Product |
United States |
Foundational & Exploratory
Arlacel A: A Comprehensive Technical Examination of its Chemical Composition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arlacel A, known chemically as Dianhydro-D-mannitol monooleate, is a non-ionic surfactant widely utilized as an emulsifying agent in the pharmaceutical, cosmetic, and food industries. Its efficacy in forming stable water-in-oil emulsions makes it a critical component in various formulations, including creams, lotions, and parenteral preparations. This technical guide provides an in-depth analysis of the chemical composition of this compound, presenting key quantitative data, detailed experimental protocols for its analysis, and a visual representation of its constituent components.
Chemical Identity and Composition
This compound is fundamentally the monoester of oleic acid and hexitol anhydrides derived from sorbitol. The manufacturing process, which involves the esterification of sorbitol with oleic acid, results in a complex mixture of related compounds. The primary components are sorbitan oleates, with smaller amounts of isosorbide oleates and other related esters. The distribution of these components can influence the emulsifying properties of the product.
Synonyms:
Quantitative Data
The following tables summarize the key physical and chemical properties of this compound, compiled from various sources. These values represent typical specifications and may vary between different grades and manufacturers.
Table 1: General Physicochemical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₄H₄₂O₅ | [5] |
| Molecular Weight | 410.6 g/mol | |
| CAS Number | 25339-93-9 | |
| Appearance | Amber to brown viscous liquid | |
| Solubility | Soluble in hot organic solvents. Dispersible in hot water. |
Table 2: Typical Compositional Specifications
| Parameter | Typical Value Range |
| Sorbitan Monooleate Content | > 95% |
| Acid Value | < 8 mg KOH/g |
| Saponification Value | 149 - 160 mg KOH/g |
| Hydroxyl Value | 193 - 209 mg KOH/g |
| Water Content | < 2.0% |
Note: The values in Table 2 are representative and should be confirmed with the specific product's certificate of analysis.
Structural Representation
This compound is not a single chemical entity but a mixture of isomers. The primary structure is a fatty acid ester of an anhydro-sorbitol. The oleic acid is typically attached to the sorbitan ring.
Caption: General composition of this compound.
Experimental Protocols
The quantitative analysis of this compound's composition, particularly the distribution of mono-, di-, and tri-esters, is crucial for quality control and formulation development. High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for this purpose.
High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Sorbitan Esters
This protocol is based on the method described by Wang and Fingas for the analysis of sorbitan ester surfactants.
Objective: To separate and quantify the distribution of sorbitan mono-, di-, tri-, and tetra-ester fractions in an this compound sample.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, and a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD).
-
Reversed-phase C18 column.
Reagents and Materials:
-
HPLC-grade solvents (e.g., isopropanol, water).
-
This compound sample.
-
Reference standards for mono-, di-, and triglycerides of fatty acids (for determining relative response factors).
Chromatographic Conditions:
-
Column: C18 reversed-phase column.
-
Mobile Phase: Isopropanol/water gradient. The exact gradient program should be optimized based on the specific column and instrument.
-
Flow Rate: Typically 1.0 mL/min.
-
Detector: UV detector set at a low wavelength (e.g., 210-220 nm) or an ELSD.
-
Injection Volume: 10-20 µL.
Procedure:
-
Sample Preparation: Prepare a solution of the this compound sample in the mobile phase or a suitable solvent (e.g., isopropanol) at a known concentration (e.g., 2.5 mg/mL).
-
Standard Preparation: Prepare solutions of the reference standards at known concentrations.
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the prepared standard solutions to determine their retention times and response factors.
-
Inject the prepared this compound sample solution.
-
-
Data Analysis:
-
Identify the peaks in the chromatogram of the this compound sample corresponding to the mono-, di-, and tri-ester fractions based on the retention times of the standards.
-
Integrate the peak areas for each fraction.
-
Calculate the percentage of each fraction in the sample using the relative response factors obtained from the analysis of the pure glyceride standards.
-
Caption: HPLC workflow for this compound analysis.
Conclusion
This technical guide has provided a detailed overview of the chemical composition of this compound. The quantitative data presented in the tables, along with the established HPLC protocol, offers a robust framework for the characterization and quality control of this important pharmaceutical excipient. A thorough understanding of its chemical nature is paramount for its effective and safe use in the development of stable and efficacious drug products.
References
- 1. MANNIDE MONOOLEATE | 25339-93-9 [chemicalbook.com]
- 2. Page loading... [wap.guidechem.com]
- 3. 甘露醇单油酸酯 from plant | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. This compound | C24H42O5 | CID 60161186 - PubChem [pubchem.ncbi.nlm.nih.gov]
Arlacel A: A Technical Guide to its Properties and Emulsifying Action
For Researchers, Scientists, and Drug Development Professionals
Arlacel A, a non-ionic surfactant, is a well-established excipient in the pharmaceutical, cosmetic, and food industries. Its primary function is as a highly effective water-in-oil (W/O) emulsifier, though it can also be utilized in oil-in-water (O/W) emulsions. This technical guide provides an in-depth overview of the properties, mechanism of action, and experimental considerations for this compound.
Core Properties of this compound
This compound is the trade name for Mannide Monooleate, also known as Dianhydro-d-mannitol monooleate.[1] It is a fatty acid ester of an anhydrohexitol. Its chemical structure confers amphiphilic properties, which are fundamental to its function as a surfactant.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound:
| Property | Value | Reference |
| Chemical Name | Mannide Monooleate | [1] |
| Synonyms | Dianhydro-d-mannitol monooleate | [1] |
| Molecular Formula | C₂₄H₄₂O₅ | [1] |
| Molecular Weight | 410.6 g/mol | [1] |
| HLB Value | 3.7 (for Sorbitan sesquioleate)¹ | |
| Physical Form | Oily liquid | |
| Solubility | Soluble in oils; dispersible in water |
¹Note: While "this compound" is chemically Mannide Monooleate, the closely related "Arlacel 83" (Sorbitan sesquioleate) has a published HLB value of 3.7, which is indicative of its utility as a W/O emulsifier.
Mechanism of Action: Emulsification
The primary mechanism of action for this compound is the formation and stabilization of emulsions. Emulsions are dispersions of one immiscible liquid in another, such as oil in water. This compound, being a surfactant, possesses both a hydrophilic (water-loving) head and a lipophilic (oil-loving) tail.
When added to an oil and water mixture and subjected to shear stress (e.g., homogenization), this compound molecules migrate to the interface between the oil and water phases. The lipophilic tails orient themselves into the oil phase, while the hydrophilic heads remain in the aqueous phase. This arrangement reduces the interfacial tension between the two liquids, facilitating the formation of small droplets of the dispersed phase.
The surfactant molecules then form a protective layer around these droplets, creating a physical barrier that prevents them from coalescing and the emulsion from separating.
References
Navigating the Hydrophilic-Lipophilic Balance of Arlacel A: A Technical Guide
For researchers, scientists, and drug development professionals, understanding the physicochemical properties of excipients is paramount. This technical guide provides an in-depth analysis of the Hydrophilic-Lipophilic Balance (HLB) of Arlacel A, a non-ionic surfactant utilized in various pharmaceutical formulations.
Physicochemical Properties of this compound
This compound is an ester composed of a hydrophilic dianhydro-D-mannitol headgroup and a lipophilic oleic acid tail. A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Chemical Name | (3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) (Z)-octadec-9-enoate | [1][2] |
| Synonyms | This compound, Mannide monooleate, Dianhydro-D-mannitol monooleate | [1][2] |
| CAS Number | 25339-93-9 | [1] |
| Molecular Formula | C₂₄H₄₂O₅ | |
| Molecular Weight | 410.6 g/mol | |
| Physical Description | Clear yellow to brown liquid |
Theoretical Calculation of HLB
The HLB system, developed by William C. Griffin, provides a semi-empirical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant. For polyhydric alcohol fatty acid esters like this compound, the HLB value can be calculated using Griffin's equation:
HLB = 20 * (1 - S / A)
Where:
-
S is the saponification number of the ester (this compound).
-
A is the acid number of the fatty acid (oleic acid).
The acid number (A) of oleic acid is well-documented, typically falling within the range of 199 - 205 mg KOH/g .
The critical missing parameter for the calculation is the saponification number (S) of this compound. This value must be determined experimentally.
Experimental Determination of Saponification Value
The saponification value is defined as the number of milligrams of potassium hydroxide (KOH) required to saponify one gram of a fat or ester. The following protocol details the experimental procedure for determining the saponification value of this compound.
Principle
A known weight of this compound is refluxed with an excess of alcoholic potassium hydroxide solution. The ester undergoes saponification, consuming a portion of the KOH. The remaining, unreacted KOH is then determined by titration with a standardized solution of hydrochloric acid (HCl). A blank titration, without the this compound sample, is performed to determine the initial amount of KOH. The difference in the amount of HCl required for the sample and the blank is used to calculate the saponification value.
Materials and Reagents
-
This compound sample
-
0.5 M Alcoholic Potassium Hydroxide (KOH) solution
-
0.5 M Hydrochloric Acid (HCl), standardized
-
Phenolphthalein indicator solution
-
Fat solvent (e.g., ethanol/ether mixture)
-
Reflux condenser and 250 mL conical flasks
-
Boiling water bath
-
Burette, pipette, and analytical balance
Procedure
-
Sample Preparation : Accurately weigh approximately 1-2 g of the this compound sample into a 250 mL conical flask.
-
Dissolution : Add about 3 mL of a fat solvent to dissolve the sample.
-
Addition of KOH : Pipette exactly 25 mL of 0.5 M alcoholic KOH solution into the flask.
-
Blank Preparation : Prepare a blank flask containing exactly 25 mL of the same 0.5 M alcoholic KOH solution but without the this compound sample.
-
Saponification : Attach reflux condensers to both the sample and blank flasks. Heat the flasks in a boiling water bath for 60 minutes to ensure complete saponification. The solution should become clear, with no oily matter present.
-
Cooling : Remove the flasks from the water bath and allow them to cool to room temperature.
-
Titration : Add a few drops of phenolphthalein indicator to each flask. Titrate the excess KOH in both the sample and blank flasks with standardized 0.5 M HCl until the pink color disappears.
-
Record Volumes : Record the volume of HCl used for the sample (V_sample) and the blank (V_blank).
Calculation of Saponification Value (S)
The saponification value is calculated using the following formula:
S (mg KOH/g) = [ (V_blank - V_sample) * M_HCl * 56.1 ] / W_sample
Where:
-
V_blank = volume of HCl used for the blank titration (mL)
-
V_sample = volume of HCl used for the sample titration (mL)
-
M_HCl = Molarity of the standardized HCl solution (mol/L)
-
56.1 = Molecular weight of KOH ( g/mol )
-
W_sample = Weight of the this compound sample (g)
Workflow for HLB Determination of this compound
The logical flow for determining the HLB value of this compound, based on the Griffin method, is illustrated in the diagram below.
Conclusion
While the precise HLB value of this compound is not readily published, this guide provides the established scientific framework for its determination. By experimentally measuring the saponification number of this compound and utilizing the known acid number of oleic acid, researchers can calculate a reliable HLB value using Griffin's method. This enables a more informed selection and application of this compound in the development of stable and effective pharmaceutical emulsions.
References
Arlacel A: A Comprehensive Safety Guide for Laboratory Professionals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Arlacel A, also known by its chemical name Mannide monooleate, is a non-ionic surfactant frequently utilized in laboratories for its emulsifying properties. This guide provides a detailed overview of the safety data for this compound, intended to inform researchers, scientists, and drug development professionals on its safe handling, storage, and emergency procedures in a laboratory setting.
Core Safety & Physical Properties
This compound is generally not classified as a hazardous substance. However, adherence to good industrial hygiene and safety practices is essential when handling this chemical. The following tables summarize the key physical, chemical, and safety data for this compound.
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Synonyms | Mannide monooleate | [1] |
| CAS Number | 25339-93-9 | [2] |
| Molecular Formula | C24H42O5 | [2] |
| Molecular Weight | 410.59 g/mol | [1] |
| Physical State | Liquid | [1] |
| Appearance | Amber | |
| Odor | No information available | |
| Specific Gravity | 0.970 | |
| Flash Point | > 149 °C / > 300.2 °F | |
| Viscosity | 275-350 mPa.s at 25 °C | |
| Solubility | Insoluble in water |
Toxicological Data Summary
No acute toxicity information is available for this compound. The toxicological properties have not been fully investigated. It is not mutagenic in the AMES Test.
| Test | Result |
| Acute Oral Toxicity | No data available |
| Acute Dermal Toxicity | No data available |
| Acute Inhalation Toxicity | No data available |
| Skin Corrosion/Irritation | No data available |
| Serious Eye Damage/Irritation | No data available |
| Respiratory or Skin Sensitization | No information available |
| Germ Cell Mutagenicity | Not mutagenic in AMES Test |
| Carcinogenicity | No information available |
| Reproductive Toxicity | No information available |
| STOT-Single Exposure | No information available |
| STOT-Repeated Exposure | No information available |
| Aspiration Hazard | No information available |
Experimental Protocols
While specific experimental data for this compound toxicity is limited, the following are summaries of standard methodologies for key toxicological endpoints.
Bacterial Reverse Mutation Test (AMES Test) - OECD Guideline 471
The Ames test is a widely used method for assessing the mutagenic potential of chemicals. The assay utilizes strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The test substance is incubated with the bacterial strains, both with and without a metabolic activation system (S9 fraction from rat liver). If the substance is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a medium lacking the essential amino acid. A significant increase in the number of revertant colonies compared to the control indicates a mutagenic potential.
Acute Eye Irritation/Corrosion - OECD Guideline 405
This test evaluates the potential of a substance to cause eye irritation or corrosion. A single dose of the test substance is applied to the eye of an experimental animal, with the other eye serving as a control. The eyes are examined at specific intervals (1, 24, 48, and 72 hours) for signs of corneal opacity, iritis, and conjunctival redness and swelling. The severity and reversibility of any lesions are scored to determine the irritation potential. To reduce animal suffering, the use of topical anesthetics and systemic analgesics is recommended.
Acute Dermal Irritation/Corrosion - OECD Guideline 404
This guideline is used to assess the potential of a substance to cause skin irritation or corrosion. A single dose of the test substance is applied to a small area of the skin of an animal, typically a rabbit. The treated skin is observed for signs of erythema (redness) and edema (swelling) at specified time points after application. The severity of the skin reactions is scored to determine the level of irritation.
Safe Handling and Emergency Procedures
Proper handling and knowledge of emergency procedures are critical for laboratory safety. The following diagrams illustrate the recommended workflows for first aid and safe handling of this compound.
Conclusion
While this compound is not classified as a hazardous material, it is imperative for laboratory personnel to handle it with care, utilizing appropriate personal protective equipment and adhering to standard safety protocols. In the event of exposure, the first aid measures outlined should be followed promptly. By understanding the available safety data and implementing safe handling practices, researchers can minimize risks and ensure a safe laboratory environment.
References
Navigating the Nomenclature: A Comprehensive Technical Guide to Arlacel A and its Scientific Synonyms
For researchers, scientists, and drug development professionals, precision in terminology is paramount. The surfactant "Arlacel A" presents a notable case of nomenclatural ambiguity in scientific literature. This technical guide provides an in-depth exploration of this compound, clarifying its identity and distinguishing it from other common "Arlacel" variants. This report details synonyms, physicochemical properties, experimental protocols, and the functional roles of these critical formulation excipients.
Disambiguation of "Arlacel" Terminology
The trade name "Arlacel" is associated with several distinct chemical entities, leading to potential confusion. It is crucial to differentiate between the following:
-
This compound : Chemically identified as Mannide Monooleate or Dianhydro-d-mannitol monooleate . It is a specific isomer of sorbitan monooleate and is notably used as a component in vaccine adjuvants.
-
Arlacel 165 : A widely used oil-in-water emulsifier, which is a blend of Glyceryl Stearate and PEG-100 Stearate .
-
Arlacel 80 : A common synonym for Sorbitan Monooleate , a versatile water-in-oil emulsifier.
This guide will focus on this compound while providing comparative information for Arlacel 165 and Arlacel 80 to offer a comprehensive understanding of this group of surfactants.
Synonyms and Chemical Identification
A clear understanding of the synonyms and CAS numbers is essential for accurate literature searches and regulatory compliance.
| Trade Name | Primary Chemical Name | Key Synonyms | CAS Number |
| This compound | Mannide Monooleate | Dianhydro-d-mannitol monooleate, Montanide ISA 720 (as a formulation component) | 25339-93-9 |
| Arlacel 165 | Glyceryl Stearate and PEG-100 Stearate | Glyceryl monostearate/PEG-100 stearate blend | 31566-31-1 (Glyceryl Stearate), 9004-99-3 (PEG-100 Stearate) |
| Arlacel 80 | Sorbitan Monooleate | Span 80, Sorbitan Oleate | 1338-43-8 |
Physicochemical Properties
The functional performance of these surfactants in formulations is dictated by their physicochemical properties. The following table summarizes key quantitative data for each.
| Property | This compound (Mannide Monooleate) | Arlacel 165 (Glyceryl Stearate & PEG-100 Stearate) | Arlacel 80 (Sorbitan Monooleate) |
| Molecular Formula | C24H42O5 | Mixture | C24H44O6 |
| Molecular Weight | ~410.6 g/mol | Variable | ~428.6 g/mol |
| HLB Value | Low (lipophilic) | ~11 (hydrophilic, O/W emulsifier) | ~4.3 (lipophilic, W/O emulsifier) |
| Appearance | Amber, viscous liquid | White to off-white waxy flakes or beads | Yellow to amber viscous liquid |
| Solubility | Soluble in oils and organic solvents; insoluble in water | Dispersible in water; soluble in oils | Soluble in oils and organic solvents; insoluble in water |
| Melting Point | Not applicable (liquid at room temp.) | ~54-60 °C | Not applicable (liquid at room temp.) |
| Density | ~1.0 g/cm³ | ~0.97 g/cm³ | ~0.99 g/cm³ |
Experimental Protocols
Detailed methodologies are critical for replicating and building upon existing research. Below are representative experimental protocols for formulations utilizing these surfactants.
Preparation of a Water-in-Oil (W/O) Vaccine Emulsion with Mannide Monooleate (as part of Montanide ISA 720)
This protocol describes the formation of a stable water-in-oil emulsion for vaccine delivery, a primary application of this compound's synonym, Montanide ISA 720.
Materials:
-
Antigen solution (aqueous phase)
-
Montanide ISA 720 (oil phase containing mannide monooleate)
-
High-shear homogenizer
Procedure:
-
Bring both the antigen solution and Montanide ISA 720 to room temperature.
-
In a sterile vessel, combine the oil phase (Montanide ISA 720) and the aqueous phase (antigen solution) in a 70:30 (v/v) ratio.
-
Subject the mixture to high-shear homogenization. The duration and speed of homogenization are critical parameters that must be optimized for a specific antigen and desired droplet size. For example, homogenization can be performed at 10,000 rpm for 5-10 minutes.
-
Continuously cool the emulsion during homogenization to prevent heat-induced degradation of the antigen.
-
Characterize the resulting emulsion for droplet size distribution (e.g., using dynamic light scattering), viscosity, and stability over time at various temperatures.
Formulation of a Topical Cream with Arlacel 165
This protocol outlines the steps for creating a stable and cosmetically elegant oil-in-water topical cream.
Materials:
-
Oil Phase:
-
Arlacel 165 (Glyceryl Stearate and PEG-100 Stearate): 5-10% (w/w)
-
Cetyl alcohol: 2-5% (w/w)
-
Mineral oil or other emollients: 10-20% (w/w)
-
-
Aqueous Phase:
-
Deionized water: q.s. to 100%
-
Glycerin: 3-5% (w/w)
-
Preservative: as required
-
-
Active Pharmaceutical Ingredient (API), if applicable
Procedure:
-
Heat the oil phase components to 70-75°C in a suitable vessel until all components are melted and uniform.
-
In a separate vessel, heat the aqueous phase components (water, glycerin, and any water-soluble actives) to 70-75°C.
-
Slowly add the aqueous phase to the oil phase with continuous stirring using a propeller mixer.
-
Homogenize the mixture for 2-5 minutes to ensure a fine emulsion is formed.
-
Continue stirring and cool the emulsion to approximately 40°C.
-
Add any heat-sensitive ingredients, such as the API and preservative, at this stage and mix until uniform.
-
Continue gentle stirring until the cream has cooled to room temperature.
-
Characterize the cream for pH, viscosity, and physical stability.
Preparation of Niosomes using Sorbitan Monooleate (Arlacel 80)
This protocol details the thin-film hydration method for producing niosomes, which are vesicular drug delivery systems.[1]
Materials:
-
Sorbitan monooleate (Arlacel 80)
-
Cholesterol
-
Chloroform and Methanol (2:1 v/v)
-
Phosphate-buffered saline (PBS) pH 7.4
-
Drug to be encapsulated
Procedure:
-
Dissolve sorbitan monooleate and cholesterol (e.g., in a 1:1 molar ratio) in a mixture of chloroform and methanol in a round-bottom flask.[1]
-
Remove the organic solvents using a rotary evaporator under reduced pressure to form a thin, dry lipid film on the inner wall of the flask.[1]
-
Hydrate the lipid film with PBS (pH 7.4) containing the drug to be encapsulated by gentle rotation of the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).[1]
-
To obtain smaller, more uniform vesicles (unilamellar vesicles or UVs), the MLV suspension can be sonicated or subjected to extrusion through polycarbonate membranes of a defined pore size.
-
Separate the unencapsulated drug from the niosome dispersion by centrifugation or dialysis.
-
Characterize the niosomes for vesicle size, zeta potential, and encapsulation efficiency.[1]
Biological Mechanisms and Signaling Pathways
While surfactants are often considered inert excipients, their interaction with biological systems can be significant, particularly in drug delivery.
This compound (Mannide Monooleate) in Vaccine Adjuvants: Mannide monooleate is a key component of water-in-oil adjuvants like Montanide ISA 720. The primary mechanism of these adjuvants is the depot effect , where the emulsion forms a reservoir at the injection site, leading to a slow and sustained release of the antigen. This prolonged exposure enhances the interaction between the antigen and antigen-presenting cells (APCs), leading to a more robust and long-lasting immune response. The adjuvant also facilitates the transport of the antigen to the lymph nodes, where the immune response is initiated. While not directly activating specific signaling pathways, this enhanced antigen presentation leads to the downstream activation of T-cell and B-cell signaling pathways, resulting in antibody production and cell-mediated immunity.
Arlacel 165 and Arlacel 80: Interaction with the Skin Barrier: In topical formulations, surfactants can influence the barrier function of the stratum corneum.
-
Arlacel 165 (Glyceryl Stearate and PEG-100 Stearate) , being a non-ionic emulsifier, is generally considered mild. Glyceryl stearate can act as an emollient, forming a protective barrier on the skin that helps to reduce water loss. PEG-100 stearate can enhance the penetration of other active ingredients in the formulation.
-
Arlacel 80 (Sorbitan Monooleate) is a lipophilic surfactant that can interact with the intercellular lipids of the stratum corneum. This interaction can transiently fluidize the lipid lamellae, which can be leveraged to enhance the penetration of APIs across the skin barrier. However, high concentrations of some surfactants can disrupt the barrier, leading to irritation. The formulation's overall composition is key to balancing efficacy and tolerability.
Visualizing Workflows and Mechanisms
Graphviz diagrams can effectively illustrate complex processes and relationships.
Experimental Workflow for Water-in-Oil Emulsion Preparation
References
The Role of Arlacel Non-Ionic Surfactants in Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the Arlacel family of non-ionic surfactants, focusing on their core functionalities, physicochemical properties, and applications in scientific research. It distinguishes between the historically significant Arlacel A (Mannide Monooleate) and the widely used modern formulation Arlacel 165 (a blend of Glyceryl Stearate and PEG-100 Stearate), offering detailed experimental protocols and mechanistic insights for their use in creating stable emulsions for drug delivery and vaccine adjuvant systems.
Introduction to Arlacel Surfactants
The "Arlacel" trade name encompasses a range of non-ionic surfactants known for their emulsifying properties. Historically, the designation This compound referred specifically to Mannide Monooleate , a lipophilic surfactant instrumental in the formation of water-in-oil (W/O) emulsions. Its most notable application is as a key component of Freund's Incomplete Adjuvant, a powerful tool in immunological research for enhancing antibody responses.[1][2]
More commonly in contemporary research and pharmaceutical compounding, the name is associated with products like Arlacel 165 .[3] This surfactant is a carefully optimized blend of Glyceryl Stearate and PEG-100 Stearate .[4][5] Unlike the original this compound, Arlacel 165 is a hydrophilic surfactant designed to create stable oil-in-water (O/W) emulsions, making it a versatile excipient in creams, lotions, and modern drug delivery systems such as solid lipid nanoparticles (SLNs).
This guide will address both surfactants, providing the distinct data and protocols relevant to their specific applications.
Physicochemical Properties
The effectiveness of a surfactant is dictated by its physicochemical properties. The Hydrophile-Lipophile Balance (HLB) is a critical parameter, with low values (typically 3-6) favoring the formation of W/O emulsions and higher values (8-18) promoting O/W emulsions.
This compound (Mannide Monooleate)
This compound is a highly lipophilic, water-insoluble surfactant. Its low HLB value makes it an ideal emulsifier for dispersing aqueous solutions within a continuous oil phase.
| Property | Value | Source(s) |
| Chemical Name | Dianhydro-D-mannitol monooleate | |
| Synonyms | Mannide Monooleate | |
| Physical Form | Clear yellow to brown liquid | |
| HLB Value | ~4.7 (Calculated for similar Sorbitan Monooleate) | |
| Solubility | Water-insoluble; Soluble in fatty oils | |
| Primary Emulsion Type | Water-in-Oil (W/O) |
Note: The Critical Micelle Concentration (CMC) for Mannide Monooleate in aqueous solution is not readily reported, as its high lipophilicity and insolubility in water prevent the formation of conventional micelles.
Arlacel 165 (Glyceryl Stearate & PEG-100 Stearate)
Arlacel 165 is a self-emulsifying, hydrophilic surfactant blend designed for versatility and stability, particularly in O/W systems. It is stable over a wide pH range (4.5-9.0) and can tolerate significant amounts of electrolytes.
| Property | Value | Source(s) |
| INCI Name | Glyceryl Stearate (and) PEG-100 Stearate | |
| Physical Form | White to pale yellow flakes or powder | |
| HLB Value | ~11.0 | |
| Melting Point | 50 - 60°C | |
| Solubility | Dispersible in hot water; Soluble in oil | |
| Primary Emulsion Type | Oil-in-Water (O/W) | |
| CMC (of Glyceryl Monostearate) | 0.1 - 0.5 mM |
Detailed Experimental Protocols
The following sections provide detailed methodologies for preparing stable emulsions using both this compound and Arlacel 165 for research applications.
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion for Adjuvant Research (using this compound)
This protocol describes the preparation of a stable W/O emulsion, similar to Freund's Incomplete Adjuvant, for the emulsification of an aqueous antigen solution.
Materials:
-
This compound (Mannide Monooleate)
-
Light Mineral Oil (or other suitable non-metabolizable oil)
-
Aqueous solution containing antigen (e.g., protein in Phosphate-Buffered Saline)
-
Two sterile Luer-lock syringes (e.g., 5 mL)
-
One sterile Luer-lock connector or a 3-way stopcock
-
Vortex mixer
Methodology:
-
Prepare the Oil Phase: In a sterile container, prepare the oil phase by mixing this compound with the mineral oil. A common ratio is 1 part this compound to 9 parts mineral oil (v/v). For example, mix 1 mL of this compound with 9 mL of mineral oil. Mix thoroughly by vortexing.
-
Prepare the Aqueous Phase: The aqueous phase consists of the antigen dissolved in a suitable buffer (e.g., PBS). The volume of this phase should typically be equal to the volume of the oil phase for a 1:1 emulsion.
-
Emulsification: a. Draw the entire volume of the oil phase into one syringe. b. Draw the entire volume of the aqueous phase into the second syringe. c. Connect the two syringes using the sterile Luer-lock connector. d. Forcefully inject the contents of one syringe into the other, then immediately reverse the process. e. Repeat this rapid, forceful exchange for a minimum of 5-10 minutes. The mixture will become increasingly viscous and opaque as the emulsion forms.
-
Stability Check: To test the stability of the emulsion, dispense a single drop onto the surface of a beaker of cold water.
-
A stable W/O emulsion will hold its shape as a coherent, milky drop and will not disperse.
-
An unstable emulsion will disperse immediately, creating a milky cloud in the water.
-
-
Storage: The final emulsion should be stored at 4°C until use. Do not freeze, as this can break the emulsion.
Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs) for Drug Delivery (using Arlacel 165 component)
This protocol outlines the preparation of drug-loaded Solid Lipid Nanoparticles (SLNs) using a hot homogenization and ultrasonication method. Glyceryl monostearate (GMS), a primary component of Arlacel 165, is used as the solid lipid matrix.
Materials:
-
Glyceryl Monostearate (GMS)
-
A secondary surfactant such as Polysorbate 80 (Tween 80)
-
Lipophilic drug of interest
-
Deionized water
-
Magnetic stirrer with hot plate
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Probe sonicator
-
Water bath
Methodology:
-
Prepare the Lipid Phase: a. Weigh the required amounts of GMS and the lipophilic drug. b. Melt the GMS by heating it to approximately 75-80°C (about 10°C above its melting point) on a hot plate stirrer. c. Once the GMS is completely melted, add the lipophilic drug and stir until a clear, uniform lipid phase is obtained.
-
Prepare the Aqueous Phase: a. Dissolve the secondary surfactant (e.g., Polysorbate 80) in deionized water. b. Heat the aqueous phase to the same temperature as the lipid phase (75-80°C).
-
Form the Pre-emulsion: a. While maintaining the temperature, add the hot aqueous phase dropwise to the melted lipid phase under continuous stirring with the high-shear homogenizer at high speed (e.g., 10,000 rpm) for 5-10 minutes. This will form a coarse oil-in-water pre-emulsion.
-
Sonication: a. Immediately subject the hot pre-emulsion to high-intensity ultrasonication using a probe sonicator. b. Sonicate for 10-15 minutes in a pulsed mode (e.g., 5 seconds on, 5 seconds off) to prevent overheating. Maintain the temperature in a water bath. This step is critical for reducing the particle size to the nanometer range.
-
Cooling and Nanoparticle Formation: a. After sonication, quickly transfer the hot nanoemulsion to an ice bath and continue stirring gently. b. The rapid cooling will cause the lipid to solidify, forming the Solid Lipid Nanoparticles with the drug encapsulated within the matrix.
-
Characterization: The resulting SLN dispersion can be characterized for particle size, polydispersity index (PDI), zeta potential, and entrapment efficiency using standard analytical techniques.
Visualized Mechanisms and Workflows
The following diagrams, created using the DOT language, illustrate key workflows and mechanistic pathways associated with Arlacel-based emulsions in research.
Conclusion
The Arlacel surfactants, encompassing both the traditional this compound (Mannide Monooleate) and modern blends like Arlacel 165, represent a versatile and powerful class of non-ionic surfactants for research. Their utility spans from foundational immunology, through the formulation of potent W/O vaccine adjuvants, to advanced pharmaceutical development of O/W-based drug delivery systems like solid lipid nanoparticles. A thorough understanding of their distinct physicochemical properties and the application of precise experimental protocols, as detailed in this guide, are essential for leveraging their full potential in the laboratory to achieve stable, effective, and reproducible formulations.
References
An In-depth Technical Guide to Arlacel A (Mannide Monooleate) in Biomedical Research
Abstract: This technical guide provides a comprehensive overview of Arlacel A, chemically known as mannide monooleate, and its applications in biomedical research. This compound is a nonionic, lipophilic surfactant primarily utilized as a highly effective emulsifying agent to create stable water-in-oil (W/O) emulsions. Its most significant and well-documented application is as a critical component in vaccine adjuvants, most notably in Freund's Incomplete Adjuvant (FIA). The mechanism of action involves a dual effect: creating a depot at the injection site for the slow, sustained release of an antigen, and stimulating the innate immune system to establish an immunocompetent environment. This guide details the quantitative parameters of this compound-based formulations, provides a step-by-step experimental protocol for preparing a stable W/O antigen emulsion, and presents visualizations of both the experimental workflow and the putative immune signaling pathways involved. This document is intended for researchers, scientists, and professionals in drug development and immunology seeking to leverage this compound for enhancing immunogenicity in preclinical and research settings.
Introduction to this compound
This compound is the trade name for mannide monooleate, a surfactant widely used in pharmaceutical and research applications.[1][2] As a lipophilic, nonionic emulsifier, its primary function is to reduce interfacial tension between two immiscible liquids—namely oil and water—to form a stable emulsion. In biomedical research, it is almost exclusively used to create water-in-oil (W/O) emulsions, where aqueous droplets containing an antigen or therapeutic agent are dispersed within a continuous oil phase.[2]
The most prominent application of this compound is as a key ingredient in vaccine adjuvants.[3][4] It is a principal component of Freund's Incomplete Adjuvant (FIA), a formulation that typically consists of a non-metabolizable mineral oil and mannide monooleate as the surfactant. By forming a stable W/O emulsion, this compound is instrumental in enhancing and prolonging the immune response to a co-administered antigen, a critical function in vaccine development and immunological studies.
Core Application: Vaccine Adjuvant Formulations
This compound's role in W/O emulsion adjuvants is to potentiate the immune response to an otherwise weakly immunogenic antigen. This is achieved through a combination of physical and biological mechanisms.
Mechanism of Action
The adjuvant effect of this compound-stabilized W/O emulsions is multifaceted:
-
Depot Effect : The emulsion forms a stable, localized depot at the site of injection. This depot sequesters the antigen, preventing its rapid systemic dispersal and enzymatic degradation. The antigen is then released slowly and continuously over a prolonged period, providing sustained stimulation of the immune system and leading to a more robust and long-lasting antibody response.
-
Enhanced Antigen Presentation and Innate Immune Activation : The W/O emulsion creates what is described as an "immunocompetent environment" at the injection site. This environment is characterized by the recruitment of innate immune cells, such as macrophages and dendritic cells (antigen-presenting cells or APCs). The particulate nature of the emulsion facilitates uptake by these APCs. Even in the absence of microbial components (as in FIA), these oil-based adjuvants are believed to trigger endogenous "alarm signals," initiating an innate immune response. This response has been shown to be partially dependent on the MyD88 signaling pathway and requires type I interferon (IFN) and IL-6 signaling to promote the differentiation of T follicular helper (Tfh) cells, which are essential for germinal center formation and the development of high-affinity antibodies.
Quantitative Data on Formulation and Performance
The formulation of this compound-based adjuvants can be optimized for stability and efficacy. The resulting immune response is significantly more potent than that induced by the antigen alone.
| Parameter | Value / Description | Reference |
| Emulsifier | This compound (Mannide Monooleate) | |
| Oil Vehicle | Mineral Oil (e.g., Paraffin oil, Drakeol 5NF) | |
| Typical Composition | 85% Mineral Oil, 15% this compound | |
| Antigen Phase | Aqueous solution (e.g., sterile saline or PBS) | |
| Adjuvant to Antigen Ratio | 1:1 (v/v) | |
| Final Antigen Concentration | Typically 33-50 µg/mL in the final emulsion for lab animals | |
| Stability | Stable for up to 1 year when stored at 4°C. Should not be frozen. | |
| Physical Form | Thick, white water-in-oil (W/O) emulsion |
Table 1: Typical Composition and Physical Properties of this compound-Based W/O Adjuvants.
The use of these adjuvants leads to a quantifiable increase in both humoral and cellular immunity.
| Immune Parameter | Antigen Only (Control) | Antigen + W/O Adjuvant | Fold Increase | Reference |
| Anti-IBV IgG Titer | Low / Baseline | Significantly Higher | > 10x | |
| Anti-IBV IgG1 Titer | Low / Baseline | Significantly Higher | > 10x | |
| CD3+ CD8+ T Cell Response (%) | Baseline | Significantly Higher | ~ 2-3x | |
| IFN-γ Production (pg/mL) | Baseline | Significantly Higher | > 5x | |
| Splenocyte Proliferation Index | Baseline | Significantly Higher | ~ 2x |
Table 2: Representative Data on Immune Response Enhancement Using a W/O Emulsion Adjuvant with an Inactivated Infectious Bronchitis Virus (IBV) Antigen in a Mouse Model. The values represent a qualitative summary of the significant increases reported.
Other Biomedical Applications
While the primary and most extensively documented use of this compound is in vaccine adjuvants, its fundamental property as a W/O emulsifier allows for other potential applications. It can be used to create stable emulsions for the delivery of non-antigenic, hydrophobic therapeutic agents. By encapsulating a lipophilic drug in the oil phase or an aqueous drug solution in the dispersed water phase, this compound can help formulate vehicles for sustained release. However, compared to its established role in immunology, its application as a drug delivery vehicle for other therapeutics is less common and not as thoroughly researched as modern systems like lipid nanoparticles or polymeric micelles.
Experimental Protocols
Preparation of a Water-in-Oil (W/O) Antigen-Adjuvant Emulsion
This protocol describes the most common laboratory method for preparing a stable W/O emulsion for immunization studies using this compound as the emulsifier (as part of a Freund's Incomplete Adjuvant-type formulation).
Materials:
-
Adjuvant solution (e.g., 85% mineral oil, 15% this compound)
-
Antigen dissolved in a sterile aqueous buffer (e.g., phosphate-buffered saline [PBS] or sterile saline) at twice the desired final concentration.
-
All materials must be sterile.
Equipment:
-
Two sterile Luer-lock syringes (glass or plastic syringes without rubber plungers are preferred as the oil can react with rubber).
-
One sterile double-hub Luer-lock needle or a similar Luer-to-Luer connector.
Procedure:
-
Preparation : Ensure the adjuvant and antigen solutions are at room temperature. If using an adjuvant with components that may settle (like Freund's Complete Adjuvant), vortex thoroughly to resuspend all particles.
-
Syringe Loading : Draw a specific volume of the adjuvant solution into one syringe. Draw an equal volume of the aqueous antigen solution into the second syringe. For example, for 2 mL of emulsion, draw 1 mL of adjuvant and 1 mL of antigen.
-
Expel Air : Carefully expel all air from both syringes. This is critical to prevent bubbles from interfering with emulsion formation.
-
Connect Syringes : Securely connect the two syringes using the sterile Luer-lock connector.
-
Emulsification : Begin the emulsification by slowly pushing the plunger of the antigen syringe to inject the aqueous solution into the oil-containing syringe.
-
Mixing : Forcefully and repeatedly pass the mixture back and forth between the two syringes. Continue this process for at least 5-10 minutes. The mixture will become increasingly viscous and opaque as the emulsion forms. The process is complete when the plungers become difficult to push and the emulsion is thick and white.
-
Stability Test : To test for stability, disconnect one syringe and expel a small drop of the emulsion onto the surface of a beaker of cold water. A stable W/O emulsion will hold its shape as a cohesive drop and will not disperse. If the drop disperses, the emulsion is unstable (likely an O/W type), and the mixing process should be continued.
-
Use : The final emulsion is now ready for use in immunization procedures. It should be used immediately for best results.
Visualization of Workflows and Pathways
Diagram: Experimental Workflow for W/O Adjuvant Preparation
Caption: Workflow for preparing a water-in-oil (W/O) adjuvant emulsion.
Diagram: Putative Immune Activation Pathway by W/O Adjuvant
Caption: Immune activation pathway stimulated by a W/O adjuvant.
Conclusion
This compound (mannide monooleate) remains a cornerstone emulsifier in biomedical research, particularly for the formulation of potent water-in-oil vaccine adjuvants. Its ability to form a stable depot and concurrently stimulate innate immune pathways makes it an invaluable tool for enhancing the immunogenicity of subunit vaccines and purified antigens in preclinical studies. While its applications in other drug delivery areas are less developed, its reliability and well-understood properties in adjuvant formulations ensure its continued relevance for scientists and researchers aiming to elicit strong and durable immune responses.
References
- 1. mpbio.com [mpbio.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Separation and characterization of adjuvant oligosaccharide oleate ester derived from product mixture of mannitol-oleic acid esterification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US20150196487A1 - Vaccine Formulations Comprising Saponin-containing Adjuvants - Google Patents [patents.google.com]
Understanding Arlacel A in vaccine adjuvant formulations
An In-depth Technical Guide on Arlacel A in Vaccine Adjuvant Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction to this compound
This compound, chemically known as mannide monooleate, is a non-ionic surfactant widely utilized as a key component in vaccine adjuvant formulations.[1][2] It functions as a powerful emulsifier, enabling the formation of stable water-in-oil (W/O) emulsions, which are a cornerstone of several potent adjuvant systems.[1][3][4] These emulsions serve as delivery vehicles that enhance and modulate the immune response to a co-administered antigen. The primary role of this compound is to stabilize the dispersion of aqueous antigen droplets within a continuous oil phase, creating a formulation that protects the antigen from rapid degradation and ensures its prolonged release, thereby amplifying its immunogenicity.
This compound is a central ingredient in the well-established Montanide™ series of adjuvants, including Montanide ISA™ 51 and Montanide ISA™ 720, which have been evaluated in numerous preclinical and clinical trials across a spectrum of diseases, from infectious diseases to cancer.
Chemical and Physical Properties
This compound is the common trade name for a specific grade of mannide monooleate. Its physical and chemical characteristics are critical for its function as an emulsifier in adjuvant preparations.
| Property | Value | Reference |
| Chemical Name | Dianhydro-D-mannitol monooleate | |
| Synonyms | Mannide Monooleate, Montanide ISA 720 | |
| Molecular Formula | C₂₄H₄₂O₅ | |
| Molecular Weight | 410.6 g/mol | |
| Appearance | White or yellowish waxy solid | |
| Solubility | Soluble in hot organic solvents, mineral oil |
Core Adjuvant Formulations
This compound (mannide monooleate) is a foundational component of commercially available adjuvant systems designed to generate robust immune responses. The most prominent examples are Montanide ISA™ 51 and Montanide ISA™ 720, which are both water-in-oil emulsions but differ in their oil phase and recommended mixing ratios.
| Adjuvant Formulation | Composition | Formulation Ratio (Antigen:Adjuvant) | Key Characteristics | Reference |
| Montanide™ ISA 51 | A blend of a mannide monooleate surfactant (this compound family) and a non-metabolizable mineral oil. | 50:50 (v/v) | Forms a stable W/O emulsion; also known as Incomplete Freund's Adjuvant (IFA); extensively used in clinical trials. | |
| Montanide™ ISA 720 | A highly refined emulsifier from the mannide monooleate family and a natural, metabolizable non-mineral oil (squalene). | 30:70 (v/v) | Forms a stable W/O emulsion; the oil is rapidly metabolized; noted for reduced inflammatory responses. |
Mechanism of Action
Adjuvants containing this compound function primarily as delivery systems that create an "antigen depot" at the site of injection. This depot initiates a cascade of immunological events that lead to a potent and durable immune response. The mechanism is not based on interaction with a specific immune receptor but rather on a combination of physical and biological effects.
The key mechanisms include:
-
Depot Formation and Slow Antigen Release : The water-in-oil emulsion protects the antigen from enzymatic degradation and allows for its slow, sustained release from the injection site. This prolonged exposure increases the opportunity for immune cells to encounter the antigen.
-
Recruitment of Immune Cells : The formulation induces a localized, mild inflammatory response, which stimulates the recruitment of innate immune cells, particularly antigen-presenting cells (APCs) like dendritic cells and macrophages, to the injection site.
-
Enhanced Antigen Uptake and Presentation : The recruited APCs efficiently engulf the antigen from the emulsion. This enhances the processing and presentation of antigenic peptides on MHC class I and class II molecules, leading to the activation of both CD8+ and CD4+ T cells.
-
Lymph Node Trafficking : The adjuvant promotes the accumulation and trapping of lymphocytes in the draining lymph nodes, facilitating the interaction between APCs, T cells, and B cells, which is crucial for initiating a strong adaptive immune response.
-
Stimulation of Humoral and Cellular Immunity : By optimizing antigen presentation and T cell help, these adjuvants effectively stimulate the production of high-titer antibodies (humoral immunity) and enhance cytotoxic T-lymphocyte (CTL) responses (cellular immunity).
Experimental Protocols
Protocol for Preparation of a Water-in-Oil Emulsion
This protocol describes a standard method for preparing a stable W/O emulsion using an this compound-based adjuvant like Montanide ISA 51 or ISA 720 for preclinical studies.
Materials:
-
Antigen solution (in aqueous buffer, e.g., PBS)
-
This compound-based adjuvant (e.g., Montanide ISA 51)
-
Two sterile Luer-lock syringes
-
A sterile Luer-lock connector
-
Sterile vials
Procedure:
-
Preparation : Bring both the antigen solution and the adjuvant to room temperature.
-
Ratio Measurement : Aspirate the precise volume of the antigen solution into one syringe and the corresponding volume of the adjuvant into the second syringe, according to the manufacturer's recommended ratio (e.g., 1:1 v/v for ISA 51).
-
Emulsification : Connect the two syringes using the Luer-lock connector.
-
Mixing : Vigorously push the plunger of one syringe to transfer its contents into the other. Repeat this process rapidly for at least 40-50 cycles. The mixture will become increasingly viscous and opaque as the emulsion forms.
-
Stability Check : To confirm the formation of a stable W/O emulsion, dispense a single drop of the emulsion onto the surface of a beaker of cold water.
-
Stable W/O Emulsion : The drop will remain intact, either floating or sinking as a cohesive globule.
-
Unstable Emulsion or O/W Emulsion : The drop will disperse and create a milky cloud in the water.
-
-
Storage : If the emulsion is stable, transfer it to a sterile vial. Formulations should ideally be used immediately after preparation. If short-term storage is necessary, consult manufacturer guidelines, as antigen stability can be compromised.
Protocol for a Murine Immunogenicity Study
This protocol outlines a typical workflow for evaluating the immunogenicity of a vaccine formulated with an this compound-based adjuvant in a mouse model.
Workflow:
-
Animal Model : Select an appropriate mouse strain (e.g., BALB/c or C57BL/6), typically 6-8 weeks old. House animals according to institutional guidelines.
-
Group Allocation : Divide mice into experimental groups (e.g., Antigen + Adjuvant, Antigen only, Adjuvant only, Saline control). A typical group size is 5-10 mice.
-
Vaccine Preparation : Prepare the vaccine emulsion as described in Protocol 5.1 immediately before injection.
-
Immunization Schedule :
-
Primary Immunization (Day 0) : Administer a defined dose (e.g., 100 µL) via a specified route (e.g., subcutaneous or intramuscular).
-
Booster Immunizations : Administer one or more booster doses at set intervals (e.g., Day 14 and Day 28) to enhance the immune response.
-
-
Sample Collection :
-
Baseline (Day 0) : Collect pre-immune blood samples.
-
Post-Immunization : Collect blood samples at various time points (e.g., Day 14, 28, 42) to analyze the kinetics of the antibody response.
-
-
Immunological Analysis :
-
Humoral Response (ELISA) : Use an Enzyme-Linked Immunosorbent Assay (ELISA) to measure the titer of antigen-specific antibodies (e.g., total IgG, IgG1, IgG2a) in the collected sera.
-
Cellular Response (ELISpot/Flow Cytometry) : Use techniques like ELISpot or intracellular cytokine staining followed by flow cytometry to quantify antigen-specific T cell responses (e.g., IFN-γ or IL-4 production) from splenocytes.
-
-
Data Analysis : Analyze the data statistically to compare the immune responses between the different experimental groups.
Safety and Toxicology
The safety profile of an adjuvant is paramount for its use in human vaccines. This compound is a component of adjuvants that have undergone extensive safety evaluations.
-
Preclinical Safety : Non-clinical toxicology studies are a mandatory step in vaccine development to assess the safety of all components, including the adjuvant. These studies evaluate local and systemic adverse effects.
-
Local and Systemic Reactions : Formulations like Montanide ISA 51 can induce local adverse events such as pain, swelling, and redness at the injection site. Systemic reactions may include fatigue, malaise, and low-grade fever. These effects are generally transient and are indicative of the desired activation of the immune system.
-
Systematic Reviews : A comprehensive systematic review of 91 studies involving Montanide ISA 51 was conducted to formally assess its safety and tolerability profile in human trials.
-
Metabolizable Components : Adjuvants like Montanide ISA 720 were developed using a metabolizable oil (squalene) to improve the safety profile and reduce the potential for long-term inflammation at the injection site compared to adjuvants based on non-metabolizable mineral oils.
Conclusion
This compound (mannide monooleate) is a critical and well-characterized surfactant that enables the formulation of powerful water-in-oil adjuvant systems. Its primary function is to create a stable emulsion that acts as a depot, ensuring the slow release of antigen and the recruitment of immune cells. This mechanism effectively enhances both humoral and cellular immune responses. Adjuvants based on this compound, such as Montanide ISA 51 and ISA 720, have a long history of use in vaccine research and development, with established formulation protocols and a well-documented safety profile. For researchers and drug developers, understanding the properties, mechanism, and handling of this compound-based adjuvants is essential for designing and evaluating the next generation of effective subunit vaccines.
References
- 1. US7914801B1 - Metabolizable oil emulsion adjuvants and vaccines for enhancing immuno-properties of antibodies and their subpopulations - Google Patents [patents.google.com]
- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. Facebook [cancer.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Physical and Chemical Properties of Arlacel A and Related Emulsifiers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The "Arlacel" trade name encompasses a range of nonionic surfactants widely utilized as emulsifying agents in the pharmaceutical, cosmetic, and food industries. Historically, "Arlacel A" has been used to refer to Mannide Monooleate, a compound valued for its ability to form stable water-in-oil (W/O) emulsions. However, the "Arlacel" brand, particularly from the supplier Croda, now includes a variety of emulsifier blends with distinct compositions and properties, each tailored for specific formulation needs.
This technical guide provides a comprehensive overview of the core physical and chemical properties of "this compound" (both as Mannide Monooleate and the more common Sorbitan Oleate) and several key products from Croda's Arlacel series: Arlacel 165, Arlacel 170, Arlacel LC, and Arlacel 2121. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by presenting quantitative data in a structured format, detailing relevant experimental protocols, and illustrating key concepts through diagrams.
Data Presentation: Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of various "Arlacel" products. This structured presentation allows for easy comparison and selection of the appropriate emulsifier for a given application.
Table 1: Core Properties of this compound (Sorbitan Oleate and Mannide Monooleate)
| Property | This compound (Sorbitan Oleate) | This compound (Mannide Monooleate) |
| INCI Name | Sorbitan Oleate | Mannide Monooleate |
| Synonyms | Span 80, Arlacel 80 | This compound |
| CAS Number | 1338-43-8[1][2] | 9049-98-3[3] |
| Molecular Formula | C24H44O6[1][4] | C24H42O5 |
| Molecular Weight | 428.60 g/mol | 410.59 g/mol |
| Physical Form | Amber, viscous liquid | Clear yellow to brown liquid |
| HLB Value | 4.3 | Not specified |
| Solubility | Insoluble in water; soluble in many organic solvents. | Soluble in many organic solvents. |
| Density | ~1.0 g/cm³ at 20°C | 1.04 g/cm³ |
| Viscosity | ~1000 mPa·s | 275-350 mPa·s at 25°C |
| Boiling Point | 579.3±50.0°C at 760 mmHg | 527.6°C at 760 mmHg |
| Flash Point | > 149°C / > 300.2°F | 168.6°C |
Table 2: Properties of Select Commercial Arlacel Blends
| Property | Arlacel 165 | Arlacel 170 | Arlacel LC | Arlacel 2121 |
| INCI Name | Glyceryl Stearate (and) PEG-100 Stearate | Glyceryl Stearate (and) PEG-100 Stearate | Sorbitan Stearate (and) Sorbityl Laurate | Sorbitan Stearate (and) Sucrose Cocoate |
| Physical Form | Off-white solid/powder | Off-white solid | Powder | Off-white flakes |
| HLB Value | ~11 | ~11 | Not specified | 6 |
| Solubility | Dispersible in water | Not specified | Not specified | Soluble in paraffin oil at 60°C; dispersible in propylene glycol at 60°C |
| Melting Point | 55-60°C | Not specified | Not specified | 48-55°C |
| Primary Function | O/W emulsifier | O/W and W/O emulsifier, bodying agent | O/W emulsifier | O/W emulsifier |
Experimental Protocols
This section provides detailed methodologies for determining key physical and chemical properties of surfactants like this compound. These protocols are based on established pharmacopeial and standard testing methods.
Determination of Density
Method: USP <699> Density of Solids.
Principle: This method determines the mass of a substance per unit volume. For liquid samples like this compound (Sorbitan Oleate), a pycnometer is commonly used.
Procedure:
-
Clean and dry a pycnometer of a suitable volume.
-
Determine and record the mass of the empty pycnometer.
-
Fill the pycnometer with purified water of a known temperature (e.g., 20°C or 25°C) and record the mass.
-
Empty and thoroughly dry the pycnometer.
-
Fill the pycnometer with the liquid sample (this compound) at the same temperature as the water and record the mass.
-
Calculate the density of the sample using the following formula: Density of sample = (mass of sample) / (volume of pycnometer) where the volume of the pycnometer is determined from the mass and known density of water at the specified temperature.
Determination of Viscosity
Method: ASTM D2196 - Standard Test Methods for Rheological Properties of Non-Newtonian Materials by Rotational Viscometer.
Principle: A rotational viscometer measures the torque required to rotate a spindle immersed in the fluid at a constant speed. The viscosity is proportional to this torque.
Procedure:
-
Ensure the rotational viscometer is calibrated and level.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the this compound sample.
-
Place a sufficient volume of the sample in a suitable container, ensuring the spindle will be immersed to the proper depth.
-
Allow the sample to equilibrate to the desired temperature (e.g., 25°C).
-
Immerse the spindle in the sample, avoiding the introduction of air bubbles.
-
Start the viscometer and allow the reading to stabilize.
-
Record the torque reading and convert it to a viscosity value (in mPa·s or cP) using the calibration chart provided with the instrument for the specific spindle and speed used.
Determination of Hydrophile-Lipophile Balance (HLB) Value
Method: Experimental Determination by Emulsification.
Principle: The HLB value of an unknown surfactant is determined by blending it with a surfactant of a known HLB value and observing the stability of an emulsion formed with an oil of a known required HLB.
Procedure:
-
Prepare a series of emulsifier blends by mixing the unknown surfactant (e.g., this compound) in varying ratios with a surfactant of a known HLB (e.g., a polysorbate).
-
Select an oil phase with a known required HLB for emulsification.
-
For each emulsifier blend, prepare an oil-in-water emulsion. A typical starting formulation would be 5-10% emulsifier blend, 30-50% oil phase, and the remainder as the aqueous phase.
-
Subject each emulsion to a consistent and reproducible emulsification process (e.g., homogenization at a specific speed and time).
-
Visually assess the stability of the resulting emulsions after a set period (e.g., 24 hours) by observing for creaming, coalescence, or phase separation.
-
The emulsifier blend that produces the most stable emulsion is considered to have an HLB value approximately equal to the required HLB of the oil phase.
-
Calculate the HLB of the unknown surfactant using the following formula: HLB_blend = (fraction_A * HLB_A) + (fraction_B * HLB_B) where A is the unknown surfactant and B is the known surfactant. By setting HLB_blend to the required HLB of the oil, the HLB_A can be calculated.
Mandatory Visualizations
The following diagrams, created using Graphviz (DOT language), illustrate key concepts related to the application and characterization of this compound and similar emulsifiers.
References
An In-depth Technical Guide to the Solubility of Arlacel A in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "Arlacel A" is not a standard chemical identifier. "Arlacel" is a trade name for a series of nonionic surfactants. This guide focuses on two prominent members of the Arlacel family: Arlacel 165 (a blend of Glyceryl Stearate and PEG-100 Stearate) and Sorbitan Oleate (commonly known as Arlacel 80 or Span 80), as representative examples. The solubility characteristics of other Arlacel variants may differ.
Executive Summary
This technical guide provides a comprehensive overview of the solubility of key Arlacel surfactants in various organic solvents. The document is designed to assist researchers, scientists, and professionals in drug development in understanding the solubility profiles of these widely used excipients. This guide includes tabulated quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and a workflow diagram for a common solubility testing method.
Solubility Data
The solubility of Arlacel surfactants is crucial for their application in various formulations. The following tables summarize the available quantitative and qualitative solubility data for Arlacel 165 and Sorbitan Oleate in a range of organic solvents.
Arlacel 165 (Glyceryl Stearate and PEG-100 Stearate)
Arlacel 165 is generally soluble in hot organic solvents but has limited solubility in cold solvents.
| Organic Solvent | Solubility (at Room Temperature) | Solubility (Hot) |
| Ethanol | Slightly Soluble[1] | Soluble[1][2][3] |
| Benzene | - | Soluble[1] |
| Acetone | - | Soluble |
| Mineral Oil | Insoluble | Soluble |
| Fatty Oils | - | Soluble |
| Ether | - | Soluble |
| Chloroform | - | Soluble |
Sorbitan Oleate (Arlacel 80)
Sorbitan Oleate, a lipophilic surfactant, exhibits good solubility in many organic solvents.
| Organic Solvent | Quantitative Solubility | Qualitative Solubility |
| Ethanol | 50 mg/mL | Soluble |
| Isopropanol | - | Miscible |
| Mineral Oil | - | Soluble |
| Vegetable Oils | - | Soluble |
| Toluene | - | Soluble |
| Ethyl Acetate | - | Soluble |
| Petroleum Ether | - | Soluble |
| Ether | Miscible | Slightly Soluble |
| Acetone | Insoluble | Insoluble |
| Glycols | - | Insoluble |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of a nonionic surfactant like Arlacel in an organic solvent. This protocol is based on the principle of turbidimetric analysis, a common method for assessing the solubility of surfactants.
Principle
This method, often used to determine the Relative Solubility Number (RSN), involves titrating a solution of the surfactant in a solvent system with a non-solvent (in this case, water) until the solution becomes persistently turbid. The amount of non-solvent required to induce turbidity is inversely related to the surfactant's solubility in the solvent system. Spectrophotometry can be used for a more quantitative measurement of turbidity.
Materials and Equipment
-
Materials:
-
Arlacel surfactant (e.g., Arlacel 165 or Sorbitan Oleate)
-
Organic solvent of interest (e.g., ethanol, isopropanol)
-
Co-solvent (if necessary, e.g., dioxane, toluene)
-
Deionized water
-
-
Equipment:
-
Analytical balance
-
Volumetric flasks and pipettes
-
Magnetic stirrer and stir bars
-
Burette
-
Spectrophotometer or Turbidimeter (e.g., WTW TURB 400IR)
-
Cuvettes
-
Constant temperature bath
-
Procedure
-
Preparation of the Surfactant Solution:
-
Accurately weigh a specific amount of the Arlacel surfactant (e.g., 1 gram).
-
Dissolve the surfactant in a precise volume of the chosen organic solvent or solvent blend (e.g., 30 mL) in a volumetric flask. Gentle heating or sonication may be applied to aid dissolution, after which the solution should be allowed to return to the test temperature.
-
-
Titration:
-
Transfer the surfactant solution to a beaker with a magnetic stir bar and place it on a magnetic stirrer.
-
If using a spectrophotometer or turbidimeter, place the beaker in the instrument's sample compartment or transfer an aliquot to a cuvette.
-
Begin titrating the solution with deionized water from a burette at a slow, constant rate while continuously stirring.
-
Monitor the solution for the first sign of persistent turbidity. This is the endpoint of the titration.
-
-
Data Analysis:
-
Record the volume of deionized water added to reach the endpoint. This volume can be used to calculate the Relative Solubility Number (RSN).
-
If using a spectrophotometer, record the absorbance or transmittance at a fixed wavelength (e.g., 500 nm). The onset of a sharp decrease in transmittance or increase in absorbance indicates the cloud point or solubility limit.
-
The solubility can be expressed in terms of the concentration of the surfactant in the solvent system at the point of turbidity.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for determining the solubility of a surfactant using the turbidimetric titration method.
Caption: A flowchart of the turbidimetric titration method for solubility.
References
Methodological & Application
Application Notes and Protocols for Preparing Stable Water-in-Oil Emulsions with Arlacel A
For Researchers, Scientists, and Drug Development Professionals
Introduction
The successful formulation of a stable water-in-oil (W/O) emulsion is a critical task in the development of various products, including pharmaceuticals, cosmetics, and research reagents. The choice of emulsifier is paramount to achieving the desired stability and performance characteristics. This document provides detailed protocols and application notes for the preparation of stable W/O emulsions using Arlacel A.
Historically, the trade name "this compound" has been associated with Sorbitan Sesquioleate, a well-established water-in-oil emulsifier. However, to ensure clarity and provide protocols with readily available modern emulsifiers, this document will focus on two highly effective Arlacel variants for W/O emulsions: Arlacel 83 (Sorbitan Sesquioleate) and Arlacel P135 (PEG-30 Dipolyhydroxystearate) . Arlacel P135 is a polymeric emulsifier known for its exceptional ability to stabilize W/O emulsions, even those with a high water content.[1][2] It is important to distinguish these from emulsifiers like Arlacel 165, which is designed for oil-in-water (O/W) emulsions.[3][4]
These protocols are designed to serve as a comprehensive guide, offering insights into the formulation parameters, procedural steps, and characterization of the resulting emulsions.
Emulsifier Properties and Selection
The stability of a W/O emulsion is heavily influenced by the properties of the emulsifier, particularly its Hydrophilic-Lipophilic Balance (HLB). A lower HLB value indicates a more lipophilic (oil-loving) character, which is essential for stabilizing W/O emulsions.
| Emulsifier | Chemical Name | Type | Key Characteristics for W/O Emulsions |
| Arlacel 83 | Sorbitan Sesquioleate | Non-ionic, small molecule | Effective W/O emulsifier and dispersant, often used in skin care and cosmetics.[5] |
| Arlacel P135 | PEG-30 Dipolyhydroxystearate | Non-ionic, polymeric | High-performance W/O emulsifier, capable of stabilizing emulsions with a high internal water phase. Forms a robust interfacial film, providing excellent stability. |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of stable W/O emulsions using Arlacel P135 and Arlacel 83. The key to a stable W/O emulsion is the slow and controlled addition of the aqueous phase to the oil phase with continuous mixing.
Protocol 1: Preparation of a W/O Emulsion using Arlacel P135
This protocol is adapted from methodologies used in the formulation of injectable W/O emulsions and is suitable for creating highly stable systems.
Materials:
-
Oil Phase: Medium Chain Triglycerides (MCT) oil (e.g., Miglyol 840) or other non-polar oil.
-
Emulsifier: Arlacel P135 (PEG-30 Dipolyhydroxystearate).
-
Aqueous Phase: Purified water or buffer solution (e.g., 0.01 M Phosphate Buffered Saline - PBS).
Equipment:
-
High-shear homogenizer (e.g., Ultra-Turrax).
-
Magnetic stirrer with heating plate.
-
Beakers and graduated cylinders.
-
Analytical balance.
Procedure:
-
Preparation of the Oil Phase:
-
Weigh the desired amount of the oil phase into a beaker.
-
Add the Arlacel P135 to the oil phase. A typical concentration range for Arlacel P135 is 0.5% to 5% (w/w) of the total emulsion weight.
-
Heat the mixture to approximately 60°C while stirring until the Arlacel P135 is completely dissolved.
-
Allow the oil phase to cool to room temperature.
-
-
Preparation of the Aqueous Phase:
-
Prepare the aqueous phase in a separate beaker. If using a buffer, ensure the pH is adjusted as required for the application.
-
-
Emulsification:
-
Place the beaker containing the oil phase under a high-shear homogenizer.
-
Begin homogenization of the oil phase at a moderate speed.
-
Slowly add the aqueous phase to the oil phase in a drop-wise manner or in a thin, continuous stream while increasing the homogenization speed.
-
Continue homogenization for a period of 5-10 minutes after all the aqueous phase has been added to ensure the formation of fine water droplets.
-
-
Characterization and Storage:
-
Visually inspect the emulsion for homogeneity.
-
For quantitative analysis, measure the droplet size, viscosity, and long-term stability.
-
Store the emulsion in a sealed container at the desired temperature.
-
Protocol 2: Preparation of a W/O Emulsion using Arlacel 83 (Sorbitan Sesquioleate)
This protocol is suitable for cosmetic and topical formulations where a stable W/O emulsion is required.
Materials:
-
Oil Phase: Mineral oil, vegetable oil, or other emollients.
-
Emulsifier: Arlacel 83 (Sorbitan Sesquioleate).
-
Co-emulsifier/Stabilizer (Optional): Beeswax or other oil-phase thickener.
-
Aqueous Phase: Purified water, optionally containing salts (e.g., magnesium sulfate) to improve stability.
Equipment:
-
Homogenizer or high-speed overhead stirrer.
-
Water bath or heating mantle.
-
Beakers and graduated cylinders.
-
Analytical balance.
Procedure:
-
Preparation of the Oil Phase:
-
In a beaker, combine the oil phase, Arlacel 83, and any optional oil-soluble components like beeswax. A typical concentration for Arlacel 83 is 2-5% (w/w).
-
Heat the oil phase to 70-75°C until all components are melted and uniformly mixed.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, heat the aqueous phase to the same temperature as the oil phase (70-75°C). If using salts, ensure they are fully dissolved.
-
-
Emulsification:
-
While maintaining the temperature of both phases, slowly add the aqueous phase to the oil phase with continuous high-speed stirring or homogenization.
-
Continue mixing for 10-15 minutes to ensure a fine and uniform emulsion is formed.
-
-
Cooling and Final Additions:
-
Remove the emulsion from the heat and continue to stir gently as it cools.
-
Once the emulsion has cooled to below 40°C, any heat-sensitive ingredients such as active pharmaceutical ingredients (APIs), fragrances, or preservatives can be added.
-
Continue gentle stirring until the emulsion reaches room temperature.
-
-
Characterization and Storage:
-
Assess the emulsion for its physical appearance, feel, and stability.
-
Store in an appropriate container.
-
Quantitative Data Summary
The following tables summarize typical formulation parameters and resulting emulsion characteristics based on published data.
Table 1: Formulation Parameters for W/O Emulsions with Arlacel P135
| Parameter | Example 1 | Example 2 | Example 3 |
| Oil Phase | Medium Chain Triglycerides | Ethyloleate | Propyleneglycol Dicaprylate/Caprate |
| Arlacel P135 Conc. (% w/w) | 3% | 0.1% | 0.1% |
| Water/Oil Ratio (% w/w) | 60/40 | 40/60 | 40/60 |
| Homogenization Method | High Shear Homogenizer | Stirrer (1300 rpm) | Stirrer (1300 rpm) |
| Reference | ** |
Table 2: Characterization of W/O Emulsions with Arlacel P135
| Parameter | Example 1 | Example 2 | Example 3 |
| Water Droplet Size | ~1 µm | 1-5 µm | 1-5 µm |
| Viscosity (at 25°C) | 115 mPa·s | 25 mPa·s | 35 mPa·s |
| Stability | Stable | Stable after 3 weeks at 37°C | Stable after 3 weeks at 37°C |
| Reference | ** |
Diagrams
Emulsion Preparation Workflow
References
- 1. Preparation of a stable double emulsion (W1/O/W2): role of the interfacial films on the stability of the system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. crodabeauty.com [crodabeauty.com]
- 4. Arlacel™ 165 | Croda Agriculture [crodaagriculture.com]
- 5. specialchem.com [specialchem.com]
Application Notes and Protocols for Arlacel A-Based Emulsions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the formulation and characterization of water-in-oil (W/O) emulsions utilizing Arlacel A (Mannide Monooleate). This document outlines the properties of this compound, detailed experimental protocols for emulsion preparation, and methods for characterization and stability assessment. Particular attention is given to the historical context of this compound's use in vaccine adjuvants and the critical considerations regarding its stability and potential for inducing adverse reactions.
Introduction to this compound
This compound, chemically known as mannide monooleate, is a non-ionic surfactant historically used as a water-in-oil (W/O) emulsifying agent.[1] It has been notably employed in the formulation of vaccine adjuvants, such as Freund's Adjuvant, to create stable W/O emulsions that can enhance the immune response.[2] Its ability to form stable emulsions is attributed to its low Hydrophilic-Lipophilic Balance (HLB) value, which makes it suitable for stabilizing water droplets within a continuous oil phase.
However, a significant consideration when working with this compound is its potential for hydrolysis, which can lead to the release of free fatty acids, specifically oleic acid. This degradation can cause an increase in emulsion instability and has been associated with adverse reactions, including the formation of sterile abscesses at the injection site. Therefore, careful formulation, characterization, and stability testing are paramount for any application involving this compound.
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Emulsifiers
| Property | This compound (Mannide Monooleate) | Arlacel 165 | Arlacel LC |
| Chemical Type | Mannide Monooleate | Glyceryl Stearate and PEG-100 Stearate | Sorbitan Stearate and Sorbityl Laurate |
| Typical Emulsion Type | Water-in-Oil (W/O) | Oil-in-Water (O/W) | Oil-in-Water (O/W) |
| Appearance | Liquid | White to yellowish waxy solid/flakes | White powder |
| HLB Value | Low (indicative for W/O) | 11 | Not specified, functions as O/W emulsifier |
| Solubility | Soluble in mineral oil | Dispersible in water; Insoluble in cottonseed oil, ethanol, mineral oil | Soluble in the oil phase |
| Melting Point | N/A (Liquid) | 56-60°C | N/A |
Table 2: Typical Formulation Ranges for this compound-Based Water-in-Oil Emulsions
| Component | Concentration Range (% w/w) | Purpose |
| This compound | 1 - 15% | W/O Emulsifier |
| Oil Phase (e.g., Mineral Oil, Squalane) | 40 - 80% | Continuous Phase |
| Aqueous Phase (with active ingredient) | 20 - 60% | Dispersed Phase |
| Co-emulsifier (e.g., Tween 80) | 0 - 5% | To improve stability and lower viscosity |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound-Based Water-in-Oil (W/O) Emulsion
This protocol describes a general method for preparing a W/O emulsion using this compound. It is crucial to use high-purity this compound and to minimize exposure to conditions that promote hydrolysis (e.g., high temperatures for extended periods).
Materials:
-
This compound (high purity)
-
Mineral oil (or other suitable oil)
-
Purified water (or aqueous buffer containing the active pharmaceutical ingredient - API)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
-
Beakers and sterile mixing vessels
-
Magnetic stirrer and stir bars
Procedure:
-
Preparation of the Oil Phase:
-
In a sterile beaker, combine the desired amounts of this compound and mineral oil.
-
Gently heat the mixture to 40-50°C while stirring with a magnetic stirrer until a homogenous solution is formed. Avoid excessive heating to prevent degradation of this compound.
-
-
Preparation of the Aqueous Phase:
-
In a separate sterile beaker, prepare the aqueous phase. If an API is to be encapsulated, dissolve it in the purified water or buffer at this stage.
-
Gently warm the aqueous phase to the same temperature as the oil phase (40-50°C).
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously mixing with a high-shear homogenizer at a low speed.
-
Once all the aqueous phase has been added, increase the homogenization speed and mix for 5-10 minutes to form a fine emulsion. The optimal speed and time will depend on the specific formulation and equipment.
-
-
Cooling:
-
Transfer the emulsion to a suitable container and allow it to cool to room temperature with gentle stirring.
-
-
Storage:
-
Store the final emulsion in a tightly sealed container at a controlled temperature (e.g., 2-8°C) to minimize degradation.
-
Protocol 2: Characterization of the this compound-Based Emulsion
1. Droplet Size Analysis:
-
Method: Dynamic Light Scattering (DLS) or Laser Diffraction.
-
Procedure: Dilute the emulsion with the continuous phase (oil) to an appropriate concentration. Analyze the sample according to the instrument's instructions to determine the mean droplet size and polydispersity index (PDI).
2. Microscopic Examination:
-
Method: Optical microscopy.
-
Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the emulsion under a microscope to visually assess the droplet morphology, size distribution, and signs of instability like droplet coalescence.
3. Rheological Analysis:
-
Method: Rotational viscometer or rheometer.
-
Procedure: Measure the viscosity of the emulsion at a controlled temperature. This can help in assessing the physical stability and consistency of the formulation.
4. Stability Assessment:
-
Accelerated Stability Studies: Store the emulsion at elevated temperatures (e.g., 25°C, 40°C) and monitor for changes in droplet size, viscosity, and visual appearance over time.
-
Centrifugation: Centrifuge the emulsion at a specified speed and time to assess its resistance to creaming or sedimentation.
-
Free Fatty Acid Content: Periodically measure the free fatty acid content to monitor the hydrolysis of this compound. This can be done using titration methods.
Mandatory Visualizations
Caption: Experimental workflow for preparing a W/O emulsion using this compound.
References
Application Notes and Protocols for Optimal Emulsification with Arlacel Emulsifiers
Topic: Arlacel A Mixing Temperature for Optimal Emulsification Audience: Researchers, scientists, and drug development professionals.
Introduction
Arlacel is a widely recognized brand of non-ionic surfactants used extensively in the pharmaceutical and cosmetic industries as emulsifying agents. These versatile excipients are crucial for the formulation of stable emulsions, such as creams, lotions, and ointments. The term "this compound" is a general descriptor; the Arlacel series includes various grades with distinct properties. This document will focus on Arlacel 165, a common and well-documented member of the Arlacel family, to provide a detailed guide on the impact of mixing temperature on emulsification. The principles and protocols described herein can be adapted for other Arlacel variants.
Arlacel 165 is a self-emulsifying glyceryl monostearate that contains PEG-100 stearate.[1][2] It is an oil-in-water (o/w) emulsifier with a Hydrophile-Lipophile Balance (HLB) value of approximately 11.6.[3] Achieving a stable and effective emulsion is highly dependent on process parameters, with temperature being a critical factor. The optimal mixing temperature ensures proper melting and dispersion of the emulsifier, leading to the formation of a stable interfacial film around the dispersed phase droplets.
Data Presentation
The following table summarizes the key quantitative data for Arlacel 165, which is crucial for successful emulsion formulation.
| Property | Value | Source(s) |
| Chemical Composition | Glyceryl Stearate and PEG-100 Stearate | [1][2] |
| Emulsifier Type | Oil-in-Water (O/W) | |
| HLB Value | 11.6 | |
| Physical Form | Waxy pellets or flakes | |
| Melting Point | Approximately 55°C - 60°C | |
| Recommended Mixing Temperature | 65°C - 75°C | |
| Recommended Usage Concentration | 2% - 5% | |
| pH Compatibility Range | 4.5 - 9 |
Experimental Protocols
This section provides a detailed protocol for preparing a stable oil-in-water emulsion using Arlacel 165, with a focus on the critical temperature control steps.
Objective: To prepare a stable oil-in-water emulsion using Arlacel 165 and to determine the effect of mixing temperature on emulsion stability.
Materials:
-
Arlacel 165
-
Oil phase (e.g., mineral oil, vegetable oil)
-
Aqueous phase (e.g., deionized water)
-
Heat-resistant beakers
-
Stirring hot plate or water bath
-
Homogenizer (optional, but recommended for smaller droplet size)
-
Thermometer
-
Microscope for droplet size analysis
Protocol:
-
Preparation of the Oil Phase:
-
Weigh the required amount of the oil phase into a heat-resistant beaker.
-
Weigh the Arlacel 165 (typically 2-5% of the total formulation weight) and add it to the oil phase.
-
Heat the oil phase to the desired mixing temperature (e.g., 65°C, 70°C, 75°C, or 80°C) while stirring gently until the Arlacel 165 is completely melted and uniformly dispersed.
-
-
Preparation of the Aqueous Phase:
-
In a separate beaker, heat the aqueous phase to the same temperature as the oil phase. This is a critical step to prevent premature solidification of the emulsifier upon mixing.
-
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while continuously stirring.
-
Maintain the temperature of the mixture throughout the addition process.
-
Increase the stirring speed to ensure proper dispersion of the aqueous phase within the oil phase.
-
-
Homogenization (Optional):
-
For emulsions requiring a smaller and more uniform droplet size, subject the mixture to homogenization.
-
The homogenization process is typically carried out at the mixing temperature for a specified duration (e.g., 2-5 minutes).
-
-
Cooling:
-
Allow the emulsion to cool down to room temperature while stirring gently.
-
Rapid cooling can sometimes enhance long-term stability by solidifying the wax and thickening the continuous phase.
-
-
Evaluation:
-
After 24 hours, visually inspect the emulsion for any signs of phase separation.
-
Use a microscope to observe the droplet size and distribution. A stable emulsion will have small, uniform droplets.
-
Conduct stability studies by storing the emulsion at different temperatures (e.g., room temperature, 40°C) and observing it over time.
-
Visualization
The following diagrams illustrate the experimental workflow and the conceptual relationship between temperature and emulsification with Arlacel.
Caption: Experimental workflow for creating an emulsion with Arlacel.
Caption: Relationship between temperature and Arlacel emulsification.
Conclusion
The optimal mixing temperature is a critical parameter for achieving stable emulsions with Arlacel emulsifiers. For Arlacel 165, a temperature range of 65°C to 75°C is generally recommended to ensure the complete melting and uniform dispersion of the emulsifier. It is essential to heat both the oil and aqueous phases to the same temperature before mixing to prevent premature solidification and ensure the formation of a stable interfacial film. While higher temperatures can decrease viscosity and potentially lead to instability due to increased droplet collisions, temperatures that are too low will result in incomplete melting of the emulsifier and an unstable emulsion. The provided protocol offers a systematic approach to optimizing the emulsification process, which can be adapted for various formulations and other grades of Arlacel. Researchers and formulators should perform optimization studies to determine the ideal temperature for their specific system.
References
Application Notes and Protocols for Arlacel A in Topical Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction to Arlacel A (Arlacel 165)
This compound, commercially known as Arlacel 165, is a versatile and widely used non-ionic oil-in-water (O/W) emulsifier in the pharmaceutical and cosmetic industries.[1][2][3][4] It is a synergistic blend of glyceryl stearate and polyethylene glycol (PEG)-100 stearate.[1] This composition allows Arlacel 165 to effectively stabilize emulsions, ensuring a homogenous distribution of the active pharmaceutical ingredient (API) within a topical formulation. Its primary function is to create stable creams and lotions by preventing the separation of oil and water phases. Arlacel 165 is known for its acid stability, tolerance to salts, and its ability to form elegant, smooth emulsions with a pleasant skin feel. It is typically used in concentrations ranging from 1% to 15%.
Data Presentation: Formulation Examples
The following tables provide examples of topical formulations utilizing Arlacel 165. These serve as a starting point for developing novel drug delivery systems.
Table 1: Basic O/W Cream Formulation with Arlacel 165
| Phase | Ingredient | Function | Concentration (% w/w) |
| Oil Phase | Mineral Oil | Emollient, Oil Phase | 10.0 - 20.0 |
| Cetyl Alcohol | Thickener, Stabilizer | 2.0 - 5.0 | |
| Stearic Acid | Thickener, Emulsifier | 1.0 - 3.0 | |
| Arlacel 165 | Primary Emulsifier | 2.0 - 5.0 | |
| Aqueous Phase | Purified Water | Solvent, Continuous Phase | q.s. to 100 |
| Glycerin | Humectant | 3.0 - 7.0 | |
| Preservative (e.g., Phenoxyethanol) | Antimicrobial | 0.5 - 1.0 | |
| Active Phase | Active Pharmaceutical Ingredient (API) | Therapeutic Agent | As required |
Table 2: Example Formulation of a Topical Skin Care Cream
| Phase | Ingredient | INCI Name | Concentration (% w/w) |
| A | Arlacel 165 | Glyceryl Stearate (and) PEG-100 Stearate | 3.00 |
| Argan Oil | Argania Spinosa Kernel Oil | 1.00 | |
| Vitamin E | Tocopheryl Acetate | 1.00 | |
| B | Zemea | Propanediol | 5.00 |
| Glycerin | Glycerin | 3.00 | |
| C | Water | Aqua | q.s. to 100 |
| D | Active Ingredient | - | As required |
| E | Preservative | - | As required |
| F | Fragrance | Parfum | As required |
Experimental Protocols
Protocol 1: Preparation of a Model O/W Cream with Arlacel 165
This protocol details the steps for preparing a stable and homogenous oil-in-water cream using Arlacel 165 as the primary emulsifier.
Materials:
-
Arlacel 165 (Glyceryl Stearate and PEG-100 Stearate)
-
Oil phase components (e.g., Mineral Oil, Cetyl Alcohol, Stearic Acid)
-
Aqueous phase components (e.g., Purified Water, Glycerin)
-
Active Pharmaceutical Ingredient (API)
-
Preservative (e.g., Phenoxyethanol)
-
Two heat-resistant beakers
-
Water bath or heating mantle with magnetic stirrer
-
Homogenizer (e.g., high-shear mixer)
-
Weighing balance
-
Spatulas
Procedure:
-
Phase Preparation:
-
Oil Phase: Accurately weigh and combine all oil-soluble ingredients, including Arlacel 165, in a heat-resistant beaker.
-
Aqueous Phase: In a separate beaker, accurately weigh and combine all water-soluble ingredients.
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 70-75°C using a water bath or heating mantle. Stir both phases gently until all components are completely melted and dissolved.
-
-
Emulsification:
-
Slowly add the heated aqueous phase to the heated oil phase while stirring continuously.
-
Immediately homogenize the mixture using a high-shear mixer for 5-10 minutes. The speed and time of homogenization may need to be optimized depending on the batch size and desired droplet size.
-
-
Cooling:
-
Allow the emulsion to cool down gradually while stirring gently with a paddle stirrer.
-
-
Addition of Active and Preservative:
-
When the temperature of the emulsion reaches approximately 40°C, add the active pharmaceutical ingredient and the preservative.
-
Continue stirring until the cream is uniform and has cooled to room temperature.
-
-
Final Product:
-
The resulting product should be a smooth, homogenous cream.
-
Protocol 2: Characterization of the Arlacel 165-based Cream
This protocol outlines key characterization tests to evaluate the physical properties and stability of the prepared topical cream.
1. Macroscopic Evaluation:
-
Procedure: Visually inspect the cream for its appearance, color, homogeneity, and phase separation.
-
Acceptance Criteria: A smooth, uniform cream with no visible signs of phase separation or grittiness.
2. pH Measurement:
-
Procedure: Disperse 1 gram of the cream in 10 mL of deionized water and measure the pH using a calibrated pH meter.
-
Acceptance Criteria: The pH should be within the acceptable range for topical application (typically 4.5-6.5).
3. Viscosity Measurement:
-
Procedure: Measure the viscosity of the cream using a viscometer (e.g., Brookfield viscometer) with an appropriate spindle at a controlled temperature (e.g., 25°C). Take readings at different rotational speeds to assess the rheological behavior.
-
Data Presentation: Report the viscosity in centipoise (cP) or Pascal-seconds (Pa·s) at specified spindle speeds.
4. Droplet Size Analysis:
-
Procedure: Determine the globule size distribution of the emulsion using a laser diffraction particle size analyzer or by microscopic observation after appropriate dilution.
-
Data Presentation: Report the mean droplet size and the polydispersity index (PDI).
5. Stability Studies:
-
Procedure:
-
Accelerated Stability: Store the cream samples at elevated temperatures (e.g., 40°C ± 2°C / 75% RH ± 5% RH) for a period of 3-6 months.
-
Freeze-Thaw Cycling: Subject the samples to alternating cycles of freezing (e.g., -10°C for 24 hours) and thawing at room temperature for at least three cycles.
-
Evaluate the samples for any changes in physical appearance, pH, viscosity, and droplet size at specified time points.
-
-
Acceptance Criteria: The formulation should remain physically and chemically stable throughout the study period.
Mandatory Visualizations
Caption: Experimental workflow for the preparation and characterization of a topical cream using this compound.
Caption: Logical relationship of components and processes in this compound-based topical drug delivery systems.
References
Application Notes and Protocols for the Preparation of Nanoparticle Suspensions Using Arlacel A (Sorbitan Sesquioleate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arlacel A, chemically known as Sorbitan Sesquioleate, is a non-ionic surfactant widely utilized as a water-in-oil (W/O) emulsifier and stabilizer in various industries, including pharmaceuticals and cosmetics. Its amphiphilic nature, derived from the esterification of sorbitol with oleic acid, makes it an effective agent for stabilizing nanoparticle suspensions. This document provides detailed application notes and experimental protocols for the use of this compound in the preparation of nanoparticle suspensions, intended to guide researchers and professionals in drug development and formulation science.
This compound is particularly advantageous for the encapsulation of hydrophilic drugs and actives within a lipid or polymeric matrix, forming stable nanoparticle dispersions. Its ability to form and stabilize W/O emulsions is crucial for various nanoparticle preparation techniques.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective application in nanoparticle formulation.
| Property | Value | Reference |
| Synonyms | Sorbitan Sesquioleate, Arlacel 83, Span 83 | [1] |
| Chemical Formula | C66H130O18 (representative) | |
| Appearance | Pale yellow to brownish-yellow viscous liquid or paste | [1] |
| Solubility | Insoluble in cold and hot water; soluble in mineral oil and ethyl acetate. | [1] |
| Function | W/O emulsifier, stabilizer, dispersing agent | [1] |
| Critical Micelle Concentration (CMC) | The CMC of sorbitan fatty acid esters is dependent on the solvent. For sorbitan monooleate in a non-aqueous solvent mixture (diesel oil and paraffin oil), the CMC has been determined. However, a definitive CMC value for Sorbitan Sesquioleate in aqueous solution is not readily available in public literature and would need to be determined experimentally for specific aqueous-based formulations. | [2] |
Applications in Nanoparticle Preparation
This compound is primarily employed in the formation of the following types of nanoparticle suspensions:
-
Water-in-Oil (W/O) Nanoemulsions: These are ideal for encapsulating and protecting water-soluble drugs and peptides. This compound stabilizes the small aqueous droplets within the continuous oil phase.
-
Polymeric Nanoparticles: In methods like emulsification-solvent evaporation, this compound can be used to create a stable primary W/O emulsion, which is then dispersed in an outer aqueous phase to form solid polymeric nanoparticles.
-
Lipid-Based Nanoparticles: this compound can be incorporated into the formulation of solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs), particularly when a W/O pre-emulsion is required.
Experimental Protocols
The following are detailed protocols for the preparation of nanoparticle suspensions using this compound as a stabilizer.
Protocol 1: Preparation of a Water-in-Oil (W/O) Nanoemulsion
This protocol describes a general method for preparing a W/O nanoemulsion, which can be used for the delivery of hydrophilic active ingredients.
Workflow for W/O Nanoemulsion Preparation
Caption: Workflow for preparing a W/O nanoemulsion using this compound.
Materials:
-
This compound (Sorbitan Sesquioleate)
-
Oil phase (e.g., medium-chain triglycerides, mineral oil)
-
Aqueous phase (e.g., purified water, buffer)
-
Hydrophilic Active Pharmaceutical Ingredient (API)
Procedure:
-
Oil Phase Preparation: Dissolve this compound in the chosen oil phase. A typical concentration range for this compound is 1-5% (w/w) of the total emulsion. The mixture can be gently heated (40-60 °C) to facilitate dissolution.
-
Aqueous Phase Preparation: Dissolve the hydrophilic API in the aqueous phase.
-
Emulsification:
-
Slowly add the aqueous phase to the oil phase while stirring with a magnetic stirrer.
-
Subject the mixture to high-shear homogenization (e.g., using a rotor-stator homogenizer) at a speed of 5,000-20,000 rpm for 5-15 minutes. The homogenization time and speed should be optimized to achieve the desired droplet size.
-
For further size reduction, the coarse emulsion can be processed through a high-pressure homogenizer or a microfluidizer.
-
Characterization:
-
Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).
-
Zeta Potential: Measured to assess the stability of the nanoemulsion. For W/O emulsions, the zeta potential is measured after dispersing the nanoemulsion in the oil phase.
-
Drug Loading and Encapsulation Efficiency: Quantified by separating the encapsulated drug from the free drug and analyzing the drug content using a suitable analytical method (e.g., HPLC).
Protocol 2: Preparation of Polymeric Nanoparticles via Emulsification-Solvent Evaporation
This protocol outlines the preparation of polymeric nanoparticles (e.g., PLGA) for controlled drug release, using this compound to form the primary emulsion.
Workflow for Polymeric Nanoparticle Preparation
Caption: Workflow for preparing polymeric nanoparticles using a W/O/W double emulsion method with this compound.
Materials:
-
Polymer (e.g., Poly(lactic-co-glycolic acid) - PLGA)
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
This compound (Sorbitan Sesquioleate)
-
Hydrophilic API
-
Outer aqueous phase containing a stabilizer (e.g., polyvinyl alcohol - PVA, Polysorbate 80)
Procedure:
-
Organic Phase (O) Preparation: Dissolve the polymer (e.g., 100 mg PLGA) and this compound (e.g., 2% w/v) in the organic solvent (e.g., 5 mL dichloromethane).
-
Inner Aqueous Phase (W1) Preparation: Dissolve the hydrophilic API in a small volume of aqueous solution (e.g., 0.5 mL).
-
Primary Emulsion (W/O) Formation: Add the inner aqueous phase to the organic phase and emulsify using a probe sonicator or high-shear homogenizer to form a stable W/O emulsion.
-
Secondary Emulsion (W/O/W) Formation: Disperse the primary emulsion into a larger volume of an outer aqueous phase (e.g., 20 mL of 1% w/v PVA solution) under homogenization to form a W/O/W double emulsion.
-
Solvent Evaporation: Stir the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.
-
Nanoparticle Collection: Collect the nanoparticles by centrifugation, wash them with purified water to remove excess surfactant and unencapsulated drug, and then lyophilize for long-term storage.
Quantitative Data Summary
While specific data for this compound is limited in publicly available literature, the following table provides a general expectation of nanoparticle characteristics when using sorbitan esters as stabilizers in similar formulations. Researchers should perform their own characterization to obtain specific values for their formulations.
| Parameter | Typical Range | Factors Influencing the Parameter |
| Particle Size (nm) | 100 - 500 | Homogenization speed and time, concentration of this compound, polymer/lipid concentration, oil/water phase ratio. |
| Polydispersity Index (PDI) | < 0.3 | Uniformity of homogenization, stability of the primary emulsion. A lower PDI indicates a more monodisperse and uniform particle size distribution. |
| Zeta Potential (mV) | -10 to -40 (for W/O/W) | The nature of the outer stabilizer (e.g., PVA) and the pH of the external aqueous phase will primarily determine the zeta potential. A value more negative than -30 mV or more positive than +30 mV generally indicates good colloidal stability. |
| Drug Loading (%) | 1 - 10 | Initial drug concentration, polymer/lipid concentration, encapsulation method, drug's affinity for the core and matrix. |
| Encapsulation Efficiency (%) | 50 - 90 | Drug's solubility in the inner phase and insolubility in the outer phase, stability of the primary emulsion. |
Conclusion
This compound (Sorbitan Sesquioleate) is a versatile and effective surfactant for the preparation of nanoparticle suspensions, particularly for water-in-oil systems and the encapsulation of hydrophilic compounds. The protocols provided herein offer a foundational methodology for researchers to develop and optimize their specific nanoparticle formulations. It is crucial to perform thorough characterization of the resulting nanoparticles to ensure they meet the desired specifications for size, stability, and drug delivery performance. The provided workflows and data ranges serve as a guide for the rational design and evaluation of this compound-stabilized nanoparticle systems.
References
Application Notes and Protocols for the Formulation of a Stable Emulsion for Antigen Delivery Using Arlacel A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Water-in-oil (W/O) emulsions are a cornerstone of adjuvant technology in vaccine development, prized for their ability to create a depot effect, leading to a slow release of antigens and a robust, sustained immune response. Arlacel A (Mannide Monooleate) is a well-established, non-ionic surfactant widely employed as a primary emulsifier in the formulation of these stable W/O emulsions for antigen delivery.[1][2] This document provides detailed application notes and protocols for the formulation, characterization, and stability testing of this compound-based emulsions intended for use in pre-clinical research and vaccine development.
Factors Influencing Emulsion Stability
The stability of a W/O emulsion is a critical quality attribute, ensuring the homogeneity of the antigen suspension and its effective delivery. Several factors influence the stability of this compound-based emulsions:
-
Concentration of this compound: The concentration of this compound directly impacts the stability and viscosity of the emulsion. Sufficient concentration is required to adequately coat the dispersed aqueous droplets and prevent coalescence.
-
Oil Phase Selection: The type of oil used as the continuous phase affects the emulsion's viscosity and stability. Mineral oils have been traditionally used with this compound.[1]
-
Water-to-Oil Ratio: The ratio of the aqueous phase (containing the antigen) to the oil phase is a critical parameter influencing emulsion viscosity and stability.
-
Co-emulsifiers: The addition of a hydrophilic co-emulsifier, such as Tween 80, to the aqueous phase can significantly enhance emulsion stability and reduce viscosity.[3][4]
-
Manufacturing Process: The energy input during the emulsification process (e.g., homogenization speed and duration) plays a crucial role in determining the initial droplet size and distribution, which in turn affects long-term stability.
Data Summary Tables
The following tables summarize quantitative data on the formulation and characterization of this compound-based emulsions, compiled from various sources.
Table 1: Formulation Parameters and Their Impact on Emulsion Properties
| Formulation ID | This compound Conc. (% w/w) | Oil Phase | Water-to-Oil Ratio (w/w) | Co-emulsifier (Aqueous Phase) | Resulting Viscosity (mPa·s at 25°C) | Droplet Size (µm) | Stability |
| E1 | 3 | Miglyol 840 | 50:50 | None | 115 | ~1 | Stable for 3 weeks at 37°C |
| E2 | 3 | Miglyol 840 | 70:30 | None | 424 | 1-5 | Stable for 3 weeks at 37°C |
| E3 | 0.1 | Ethyloleate | 40:60 | None | 25 | 1-5 | Not specified |
| E4 | Not specified | Mineral Oil | Not specified | Tween 80 | Lower than without Tween 80 | Not specified | Stable for >12 weeks at 37°C |
Table 2: Antigen Release Kinetics from a Water-in-Oil Emulsion
| Time (hours) | Cumulative Antigen Release (%) |
| 2 | 25.94 |
| 48 | 64.61 |
| 168 (7 days) | ~93 |
Experimental Protocols
This section provides detailed, step-by-step protocols for the preparation and characterization of a stable W/O emulsion for antigen delivery using this compound.
Protocol 1: Preparation of a Stable Water-in-Oil (W/O) Emulsion
This protocol describes the preparation of a stable W/O emulsion using this compound as the primary emulsifier.
Materials:
-
This compound
-
Mineral Oil (or other suitable oil phase)
-
Antigen solution in a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
High-shear homogenizer (e.g., Ultra-Turrax)
-
Sterile beakers and graduated cylinders
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare the Oil Phase:
-
In a sterile beaker, weigh the required amount of mineral oil.
-
Add the desired concentration of this compound to the oil phase (e.g., 10% v/v).
-
Mix thoroughly using a magnetic stirrer until the this compound is completely dissolved in the oil. This may require gentle warming (e.g., to 60°C) to facilitate dissolution, followed by cooling to room temperature.
-
-
Prepare the Aqueous Phase:
-
In a separate sterile beaker, prepare the antigen solution in the desired aqueous buffer.
-
If using a co-emulsifier like Tween 80, dissolve it in the aqueous phase at the desired concentration (e.g., 0.5% v/v).
-
-
Emulsification:
-
Place the beaker containing the oil phase on the magnetic stirrer.
-
Begin stirring the oil phase at a moderate speed.
-
Slowly add the aqueous phase to the oil phase drop by drop.
-
Once all the aqueous phase has been added, increase the stirring speed to create a coarse emulsion.
-
Transfer the coarse emulsion to the high-shear homogenizer.
-
Homogenize the mixture at a high speed (e.g., 10,000-20,000 rpm) for 5-10 minutes. The exact time and speed may need to be optimized for your specific formulation and equipment.
-
During homogenization, monitor the temperature of the emulsion to avoid excessive heating, which could denature the antigen. Use an ice bath to cool the vessel if necessary.
-
-
Visual Inspection:
-
A stable W/O emulsion should appear milky, viscous, and homogeneous.
-
Perform a drop test to confirm the emulsion type. Place a drop of the emulsion into a beaker of water. If the drop remains intact and does not disperse, it is a W/O emulsion. If it disperses, it is an oil-in-water (O/W) emulsion.
-
Protocol 2: Characterization of the Emulsion
2.1 Particle Size Analysis (Dynamic Light Scattering - DLS)
This protocol outlines the measurement of the droplet size distribution of the W/O emulsion using DLS.
Materials and Equipment:
-
Dynamic Light Scattering (DLS) instrument
-
Appropriate cuvettes for the DLS instrument
-
Oil-miscible solvent for dilution (if necessary)
Procedure:
-
Sample Preparation:
-
If the emulsion is too concentrated, it may need to be diluted with the same oil phase used in the formulation to prevent multiple scattering effects.
-
Ensure the sample is well-mixed before taking a measurement.
-
-
Instrument Setup:
-
Turn on the DLS instrument and allow it to stabilize.
-
Set the measurement parameters, including the refractive index and viscosity of the continuous phase (the oil), and the measurement temperature.
-
-
Measurement:
-
Carefully transfer the sample into a clean, appropriate cuvette, avoiding the introduction of air bubbles.
-
Place the cuvette in the instrument's sample holder.
-
Initiate the measurement. The instrument will illuminate the sample with a laser and analyze the scattered light to determine the droplet size distribution.
-
-
Data Analysis:
-
The DLS software will provide the mean droplet diameter (Z-average) and the Polydispersity Index (PDI), which indicates the breadth of the size distribution. A lower PDI value (typically < 0.3) indicates a more monodisperse and stable emulsion.
-
2.2 Viscosity Measurement
This protocol describes how to measure the viscosity of the W/O emulsion using a rotational viscometer.
Materials and Equipment:
-
Rotational viscometer (e.g., Brookfield viscometer)
-
Appropriate spindle for the viscometer
-
Temperature-controlled water bath
Procedure:
-
Instrument Setup:
-
Set up the viscometer according to the manufacturer's instructions.
-
Select an appropriate spindle and rotational speed based on the expected viscosity of the emulsion. The goal is to obtain a torque reading within the optimal range of the instrument (typically 10-90%).
-
-
Sample Preparation:
-
Place a sufficient volume of the emulsion in a beaker.
-
Equilibrate the sample to the desired temperature (e.g., 25°C) using a water bath.
-
-
Measurement:
-
Immerse the spindle into the emulsion to the indicated depth.
-
Start the rotation of the spindle at the selected speed.
-
Allow the reading to stabilize before recording the viscosity value in milliPascal-seconds (mPa·s) or centipoise (cP).
-
Protocol 3: Stability Testing of the Emulsion
This protocol describes methods to assess the physical stability of the W/O emulsion over time and under stress conditions.
3.1 Long-Term Stability at Different Temperatures
-
Aliquot the emulsion into multiple sterile, sealed vials.
-
Store the vials at different temperatures, for example:
-
Refrigerated (2-8°C)
-
Room temperature (20-25°C)
-
Accelerated stability testing temperature (e.g., 37°C or 40°C)
-
-
At specified time points (e.g., 1, 2, 4, 8, and 12 weeks), visually inspect the samples for any signs of instability, such as:
-
Phase separation: The formation of distinct aqueous and oil layers.
-
Creaming: The upward movement of the dispersed aqueous phase.
-
Sedimentation: The downward movement of the dispersed phase (less common in W/O emulsions).
-
-
At each time point, also perform particle size analysis and viscosity measurements as described in Protocol 2 to quantify any changes.
3.2 Freeze-Thaw Cycling
This accelerated stability test assesses the emulsion's resistance to temperature fluctuations.
-
Place a vial of the emulsion in a freezer at -20°C for 24 hours.
-
Thaw the emulsion at room temperature for 24 hours. This completes one cycle.
-
Repeat this freeze-thaw cycle for a minimum of three cycles.
-
After the final cycle, visually inspect the emulsion for any signs of instability and perform particle size and viscosity measurements to compare with the initial values. A stable emulsion should show minimal changes in its physical properties.
3.3 Centrifugation
This method accelerates the process of creaming or sedimentation to assess stability.
-
Place a sample of the emulsion in a centrifuge tube.
-
Centrifuge the sample at a moderate speed (e.g., 3000 rpm) for 30 minutes.
-
After centrifugation, visually inspect the tube for any phase separation. A stable emulsion will not show a separate aqueous layer.
Protocol 4: In Vitro Antigen Release Assay
This protocol describes a method to determine the release kinetics of the antigen from the W/O emulsion.
Materials and Equipment:
-
Dialysis membrane with a molecular weight cut-off (MWCO) appropriate for the antigen.
-
Release buffer (e.g., PBS at pH 7.4)
-
Shaking incubator or water bath
-
Method for quantifying the antigen (e.g., ELISA, BCA assay)
Procedure:
-
Accurately weigh a known amount of the antigen-loaded emulsion and place it inside a dialysis bag.
-
Seal the dialysis bag and place it in a known volume of release buffer.
-
Incubate the system at 37°C with gentle agitation.
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48, 72 hours), withdraw a small aliquot of the release buffer.
-
Replace the withdrawn volume with fresh, pre-warmed release buffer to maintain sink conditions.
-
Quantify the amount of antigen in the collected aliquots using a suitable analytical method.
-
Calculate the cumulative percentage of antigen released at each time point.
Visualization of Workflows and Relationships
Experimental Workflow for Emulsion Formulation and Characterization
Caption: Workflow for the formulation and characterization of a stable W/O emulsion.
Factors Influencing Emulsion Stability
Caption: Key parameters influencing the stability of W/O emulsions.
Conclusion
The successful formulation of a stable water-in-oil emulsion using this compound is a multi-faceted process that requires careful consideration of formulation variables and manufacturing parameters. The protocols and data presented in this document provide a comprehensive guide for researchers and scientists to develop and characterize robust W/O emulsions for effective antigen delivery. Adherence to these detailed methodologies will facilitate the generation of reproducible and reliable data, which is paramount in the advancement of novel vaccine candidates.
References
- 1. cdn.who.int [cdn.who.int]
- 2. taylorfrancis.com [taylorfrancis.com]
- 3. Influence of formulation on the efficacy of experimental oil-emulsion Newcastle disease vaccines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preparation of inactivated oil-emulsion vaccines with avian viral or Mycoplasma antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
Arlacel A: Application Notes and Protocols for Pharmaceutical Compounding
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a detailed overview of the usage levels and protocols for Arlacel A in pharmaceutical compounding. While the term "this compound" historically refers to Dianhydro-D-mannitol monooleate, in contemporary pharmaceutical compounding, the trade name "Arlacel 165" is more prevalent and extensively documented. Arlacel 165 is a versatile, non-ionic, oil-in-water (O/W) self-emulsifying wax composed of a balanced blend of Glyceryl Stearate and PEG-100 Stearate.[1][2] This document will primarily focus on Arlacel 165, its applications, and established protocols, with a brief clarification on this compound.
Note on "this compound" vs. "Arlacel 165":
-
This compound: Chemically identified as Dianhydro-D-mannitol monooleate. Its use in modern pharmaceutical compounding is less documented in readily available literature compared to Arlacel 165.
-
Arlacel 165: A widely used emulsifier in the pharmaceutical and cosmetic industries for creating stable oil-in-water emulsions.[1][2] It is known for its excellent stability, versatility in formulating creams and lotions, and compatibility with a wide range of active pharmaceutical ingredients (APIs).[1]
Due to its prevalence and extensive documentation in pharmaceutical applications, the following data and protocols are specific to Arlacel 165 .
Data Presentation: Quantitative Usage Levels
The concentration of Arlacel 165 is critical for achieving the desired emulsion stability, viscosity, and sensory characteristics of the final product. The following tables summarize the recommended usage levels in various pharmaceutical dosage forms.
Table 1: Recommended Usage Levels of Arlacel 165 in Topical Formulations
| Dosage Form | Recommended Concentration (% w/w) | Notes |
| Creams | 2.0 - 8.0 | Higher concentrations create thicker, more viscous creams. Often used as the sole emulsifier. |
| Lotions | 2.0 - 5.0 | Lower concentrations result in more fluid lotions. May require a stabilizer or co-emulsifier for very low viscosity formulations. |
| Ointments (Anhydrous) | 5.0 - 25.0 | Acts as a structurant and stabilizer in non-aqueous systems. |
| Cleansing Systems | 2.0 - 5.0 | Functions as an opacifier and mild surfactant. |
| Stick Formulations | 2.0 - 5.0 | Used as a wetting agent for dispersed solids. |
Table 2: General Properties of Arlacel 165
| Property | Value |
| Chemical Name | Glyceryl Stearate (and) PEG-100 Stearate |
| Appearance | White to off-white waxy flakes or pellets |
| HLB Value | Approximately 11 |
| Melting Point | 55°C - 60°C |
| pH Range (final formulation) | 4.5 - 8.0 |
Experimental Protocols
Key Experiment: Preparation of a Stable Oil-in-Water (O/W) Cream
This protocol outlines the standard procedure for compounding a basic O/W cream using Arlacel 165.
Materials:
-
Arlacel 165
-
Oil Phase Components (e.g., mineral oil, cetyl alcohol, active ingredients soluble in oil)
-
Aqueous Phase Components (e.g., purified water, glycerin, water-soluble active ingredients)
-
Preservative
-
Two heat-resistant beakers
-
Water bath or hot plate
-
Overhead stirrer or homogenizer
-
Thermometer
Methodology:
-
Phase Preparation:
-
Oil Phase: In a clean, dry beaker, combine all oil-soluble components, including Arlacel 165.
-
Aqueous Phase: In a separate beaker, combine all water-soluble components.
-
-
Heating:
-
Heat both the oil phase and the aqueous phase separately to 65°C - 75°C. Ensure all components in the oil phase, including the Arlacel 165 flakes, are completely melted and the phase is uniform.
-
-
Emulsification:
-
Slowly add the heated aqueous phase to the heated oil phase with continuous, moderate stirring.
-
Increase the mixing speed and homogenize for 2-3 minutes to ensure the formation of a fine emulsion.
-
-
Cooling:
-
Allow the emulsion to cool gradually while maintaining gentle stirring.
-
-
Addition of Thermolabile Components:
-
Once the emulsion has cooled to below 40°C, add any heat-sensitive ingredients, such as preservatives or certain active pharmaceutical ingredients.
-
-
Final Mixing and Storage:
-
Continue to stir gently until the cream is congealed and uniform.
-
Package the final product in an appropriate container. It is recommended to let the cream rest for 24 hours to allow for the viscosity to fully develop.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for O/W Cream Compounding with Arlacel 165.
Caption: Decision workflow for selecting Arlacel 165 concentration.
References
Application Notes and Protocols for Arlacel™ A in Emulsion Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arlacel™ A, chemically known as mannide monooleate (also referred to as Dianhydro-D-mannitol monooleate), is a non-ionic, lipophilic surfactant.[1] Due to its low Hydrophilic-Lipophilic Balance (HLB), it is particularly effective as a water-in-oil (W/O) emulsifier. It has historically been used in a variety of formulations, most notably in vaccine adjuvants such as Adjuvant 65, where it was used to create stable water-in-peanut oil emulsions.[2][3] These application notes provide an overview of Arlacel™ A, its compatibility with various oil phases, and general protocols for the preparation and evaluation of W/O emulsions.
It is important to distinguish Arlacel™ A from other emulsifiers with similar trade names, such as Arlacel™ 165, which is a blend of Glyceryl Stearate and PEG-100 Stearate and functions as an oil-in-water (O/W) emulsifier.[4] This document pertains specifically to Arlacel™ A (mannide monooleate).
Physicochemical Properties and Emulsifier Characteristics
Arlacel™ A's molecular structure, featuring a large lipophilic oleate tail and a compact hydrophilic mannitol headgroup, makes it highly soluble in the oil phase, enabling the stabilization of finely dispersed aqueous droplets within a continuous oil medium. While a specific HLB value for Arlacel™ A is not consistently reported in publicly available literature, typical W/O emulsifiers of this type have a low HLB, generally in the range of 3 to 6. For instance, the related emulsifier Sorbitan monooleate (Span 80) has an HLB value of 4.3.[5]
Table 1: Physicochemical Properties of Arlacel™ A
| Property | Value/Description |
| Chemical Name | Mannide monooleate; Dianhydro-D-mannitol monooleate |
| CAS Number | 9049-98-3 |
| Molecular Formula | C24H42O5 |
| Molecular Weight | 410.6 g/mol |
| Type | Non-ionic surfactant |
| Function | Water-in-Oil (W/O) Emulsifier |
| Typical HLB Range | 3-6 (Estimated for W/O emulsifiers) |
| Solubility | Soluble in oils; Insoluble in water |
Oil Phase Compatibility
Arlacel™ A has been documented for its utility in emulsifying various types of oils, primarily in the context of pharmaceutical formulations like vaccine adjuvants. Its performance can be influenced by the polarity and viscosity of the chosen oil phase.
Mineral and Paraffin Oils
Arlacel™ A is an effective emulsifier for non-polar hydrocarbon oils. It has been cited for its use in creating stable W/O emulsions with mineral oil and paraffin oil. Such emulsions are common in topical drug delivery systems and as vaccine adjuvants.
Vegetable Oils
One of the most well-documented applications of Arlacel™ A is in "Adjuvant 65," a water-in-peanut oil emulsion. This demonstrates its compatibility and effectiveness with vegetable oils. However, some studies suggest that for certain vegetable oil emulsions, the stability may be enhanced by the inclusion of a stabilizer, such as aluminum monostearate, which was also a component of Adjuvant 65.
Synthetic Oils
The use of Arlacel™ A is also noted with synthetic oils like squalene and its hydrogenated form, squalane. These oils are frequently used in pharmaceutical and cosmetic emulsions due to their high purity and biocompatibility.
Table 2: Summary of Arlacel™ A Compatibility with Different Oil Phases
| Oil Phase Type | Example(s) | Compatibility Notes | Reference(s) |
| Mineral Oils | Mineral Oil, Paraffin Oil | Effective for creating stable W/O emulsions. | |
| Vegetable Oils | Peanut Oil | Proven efficacy, particularly in the Adjuvant 65 formulation. May benefit from the addition of a stabilizer for long-term stability. | |
| Synthetic Oils | Squalene, Squalane | Compatible for use in W/O emulsions. |
Note: While Arlacel™ A is effective with a range of oils, optimal concentration and the potential need for co-emulsifiers or stabilizers should be determined experimentally for each specific oil and formulation.
Experimental Protocols
The following sections provide generalized protocols for the preparation and characterization of W/O emulsions using Arlacel™ A.
Protocol 1: Preparation of a Water-in-Oil (W/O) Emulsion
This protocol describes a standard method for preparing a W/O emulsion using high-shear homogenization. The specific concentrations of Arlacel™ A and the internal/external phase ratio should be optimized for the specific application.
Materials:
-
Arlacel™ A (Mannide monooleate)
-
Oil Phase (e.g., Mineral Oil, Peanut Oil)
-
Aqueous Phase (e.g., Purified Water, Saline, or an aqueous solution containing the active ingredient)
-
High-shear homogenizer (e.g., rotor-stator or microfluidizer)
Procedure:
-
Preparation of Phases:
-
Oil Phase: Dissolve Arlacel™ A in the selected oil phase. Typical concentrations range from 2% to 10% (w/w) of the total emulsion. Gently heat the mixture (e.g., to 60-70°C) if necessary to ensure complete dissolution.
-
Aqueous Phase: Prepare the aqueous phase. If applicable, dissolve any water-soluble components (e.g., active pharmaceutical ingredients, salts) in the water. Heat the aqueous phase to the same temperature as the oil phase to prevent thermal shock during emulsification.
-
-
Emulsification:
-
Place the oil phase in a suitable vessel.
-
Begin homogenization of the oil phase using a high-shear mixer.
-
Slowly add the aqueous phase to the oil phase dropwise while maintaining continuous high-shear mixing. The slow addition is critical to ensure the formation of small, uniform water droplets within the oil.
-
Continue homogenization for a period of 5 to 15 minutes after all the aqueous phase has been added to ensure a fine and uniform emulsion.
-
-
Cooling:
-
Transfer the emulsion to a different vessel and allow it to cool to room temperature with gentle, continuous stirring using a paddle mixer or magnetic stirrer. This prevents coalescence and helps maintain the emulsion structure as it cools.
-
-
Storage:
-
Store the final emulsion in a tightly sealed container at the desired storage temperature (e.g., 4°C or room temperature).
-
Caption: General workflow for preparing a W/O emulsion using this compound.
Protocol 2: Evaluation of Emulsion Stability
Stability testing is crucial to determine the shelf-life and performance of the emulsion. A combination of methods should be used.
1. Macroscopic (Visual) Observation:
-
Procedure: Store the emulsion in a transparent container at various temperatures (e.g., 4°C, 25°C, 40°C). Visually inspect the samples at regular intervals (e.g., 24 hours, 1 week, 1 month) for any signs of instability such as:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top or bottom.
-
Coalescence: The merging of droplets, leading to larger droplets and eventually phase separation.
-
Phase Separation: The complete separation of the oil and water phases.
-
-
Data Presentation: Record observations in a table, noting the time and temperature at which any changes occur.
2. Microscopic Analysis:
-
Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe under a light microscope.
-
Analysis: Examine the emulsion for droplet size uniformity and distribution. Over time, an increase in average droplet size or the appearance of very large droplets indicates coalescence and instability.
-
Data Presentation: Capture images at different time points to visually document changes in the emulsion's microstructure.
3. Particle Size Analysis:
-
Procedure: Use a particle size analyzer (e.g., laser diffraction or dynamic light scattering) to measure the droplet size distribution of the emulsion. The sample may need to be diluted in the continuous oil phase before measurement.
-
Analysis: A narrow droplet size distribution is indicative of a more stable emulsion. An increase in the mean droplet diameter over time is a quantitative measure of instability.
-
Data Presentation: Present the mean droplet size and polydispersity index (PDI) in a table or graph as a function of time and storage conditions.
4. Accelerated Stability Testing (Centrifugation):
-
Procedure: Place a sample of the emulsion in a centrifuge tube and centrifuge at a specified force (e.g., 3000 rpm) for a set duration (e.g., 30 minutes).
-
Analysis: Observe the sample for any phase separation. A stable emulsion should show no separation under these stress conditions. This method provides a rapid indication of long-term stability.
-
Data Presentation: Report the percentage of phase separation, if any, after centrifugation.
Logical Relationships in W/O Emulsion Stability
The stability of a W/O emulsion stabilized by Arlacel™ A depends on a balance of formulation and process parameters.
Caption: Key factors influencing the stability of W/O emulsions.
Conclusion
Arlacel™ A (mannide monooleate) is a capable W/O emulsifier suitable for a range of oil phases, including mineral, vegetable, and synthetic oils. While detailed quantitative performance data is not widely published, the general principles of emulsion science and the provided protocols offer a strong foundation for researchers and formulators. Successful formulation requires careful optimization of the emulsifier concentration, the oil-to-water ratio, and processing conditions like homogenization energy. Comprehensive stability testing is essential to ensure the development of a robust and effective emulsion system for any given application.
References
Troubleshooting & Optimization
How to prevent phase separation in Arlacel A emulsions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent phase separation in Arlacel A emulsions.
Troubleshooting Guide: Preventing Phase Separation
Phase separation is a common issue in emulsion formulation, where the mixture separates into distinct layers over time. This guide addresses specific problems you may encounter.
Question: My oil-in-water (O/W) emulsion is showing signs of creaming (an oily layer forming at the top). How can I fix this?
Answer:
Creaming is often the first visible sign of instability and can lead to complete phase separation. Here are several strategies to address it:
-
Optimize Emulsifier Concentration: The concentration of this compound is critical. For Arlacel 165, a common O/W emulsifier, the recommended usage level is typically between 2% and 5%.[1] An insufficient amount of emulsifier will not adequately cover the surface of the oil droplets, leading to coalescence.
-
Incorporate a Co-emulsifier or Stabilizer: Using a single emulsifier is often not sufficient. The addition of a co-emulsifier, such as cetearyl alcohol or glyceryl stearate, can provide structural support to the emulsion.[2] Water-soluble polymers like xanthan gum or carbomer can increase the viscosity of the continuous (water) phase, which slows down the movement of oil droplets.[2]
-
Reduce Droplet Size: Smaller oil droplets are less prone to creaming. Increase the energy input during emulsification by using a high-shear homogenizer or by increasing the homogenization time and speed.[3]
-
Control Processing Temperature: Ensure that both the oil and water phases are heated to a similar temperature, typically between 70-75°C, before combining them.[2] This ensures proper melting and dispersion of the emulsifiers.
Question: My water-in-oil (W/O) emulsion is separating. What should I do?
Answer:
For W/O emulsions, where water is the dispersed phase, preventing phase separation involves a different set of considerations:
-
Select the Correct Arlacel Variant: this compound is a trade name for a range of sorbitan esters. For W/O emulsions, you need a low Hydrophilic-Lipophilic Balance (HLB) emulsifier. Arlacel 83 (Sorbitan Sesquioleate) is an example of an Arlacel variant suitable for W/O emulsions. Arlacel 165, with an HLB of 11, is designed for O/W emulsions.
-
Incorporate Electrolytes: Adding an electrolyte, such as magnesium sulfate, to the aqueous phase can help improve the stability of W/O emulsions. Electrolytes reduce the repulsion between water droplets, allowing for a more stable dispersion.
-
Optimize the Oil Phase: The type of oil used can significantly impact stability. Oils with higher viscosity can help to slow down the sedimentation of water droplets.
-
Increase the Dispersed Phase Volume: In some cases, increasing the volume of the dispersed water phase to over 60% can enhance stability by increasing the overall viscosity of the emulsion through internal phase packing.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in an emulsion?
The optimal concentration of this compound depends on the specific Arlacel variant and the nature of the oil and water phases. For Arlacel 165 in O/W emulsions, a typical concentration range is 1-15%, with 2-5% being a common starting point for lotions and creams. For other variants like Arlacel 1690, a W/O emulsifier, the recommended usage level is lower, around 0.5-5%.
Q2: How do I choose the right this compound product for my emulsion?
The choice of this compound depends on whether you are making an oil-in-water (O/W) or a water-in-oil (W/O) emulsion. This is determined by the Hydrophilic-Lipophilic Balance (HLB) system.
-
For O/W emulsions , you need a high HLB emulsifier (generally 8-18). Arlacel 165 has an HLB of 11 and is suitable for O/W systems.
-
For W/O emulsions , a low HLB emulsifier (generally 3-6) is required.
Q3: Can I use this compound as the sole emulsifier?
While this compound can be effective on its own, it is often recommended to use it in combination with a co-emulsifier. This approach creates a more robust and stable emulsion. For O/W emulsions with Arlacel 165, fatty alcohols like cetyl or stearyl alcohol are common co-emulsifiers.
Q4: What is the impact of pH on this compound emulsions?
Arlacel 165 is known for its stability in acidic conditions, making it suitable for formulations containing alpha-hydroxy acids (AHAs) and other acidic active ingredients. However, extreme pH values can still affect emulsion stability. It is always recommended to measure and adjust the final pH of the emulsion to ensure it is within the desired range for both stability and skin compatibility.
Data Presentation
Table 1: Typical Usage Levels of Selected Arlacel Products
| Arlacel Product | INCI Name | HLB Value | Emulsion Type | Typical Usage Level |
| Arlacel 165 | Glyceryl Stearate (and) PEG-100 Stearate | 11 | O/W | 1-15% |
| Arlacel 170 | Glyceryl Stearate (and) PEG-100 Stearate | - | O/W & W/O | 1-15% |
| Arlacel 1690 | - | - | W/O | 0.5-5% |
| Arlacel 83 | Sorbitan Sesquioleate | - | W/O | - |
Note: HLB and usage levels can vary slightly based on the manufacturer and specific application.
Experimental Protocols
Protocol 1: Preparation of a Stable Oil-in-Water (O/W) Cream using Arlacel 165
Objective: To prepare a stable O/W cream and avoid phase separation.
Materials:
-
Oil Phase:
-
Mineral Oil: 15%
-
Cetyl Alcohol: 3%
-
Arlacel 165: 5%
-
-
Aqueous Phase:
-
Deionized Water: 76.5%
-
Glycerin: 0.5%
-
-
Preservative: As required
Methodology:
-
In a suitable vessel, combine all the ingredients of the oil phase (Mineral Oil, Cetyl Alcohol, and Arlacel 165).
-
In a separate vessel, combine the ingredients of the aqueous phase (Deionized Water and Glycerin).
-
Heat both phases separately to 70-75°C.
-
Once both phases have reached the target temperature, slowly add the oil phase to the aqueous phase while mixing with a homogenizer.
-
Homogenize at high speed for 3-5 minutes to ensure a small and uniform droplet size.
-
Continue mixing at a lower speed while allowing the emulsion to cool.
-
Add the preservative when the temperature is below 40°C.
-
Continue gentle stirring until the cream has reached room temperature.
Visualizations
Caption: Key factors influencing the stability of this compound emulsions.
Caption: A typical workflow for preparing a stable O/W emulsion.
References
Technical Support Center: Troubleshooting Emulsion Instability with Arlacel 165
Welcome to the technical support center for Arlacel 165. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered when formulating emulsions with Arlacel 165.
Frequently Asked Questions (FAQs)
Q1: What is Arlacel 165 and what is its primary application?
Arlacel 165 is a versatile, non-ionic, self-emulsifying glyceryl monostearate blended with PEG-100 stearate.[1][2][3] Its primary application is as an oil-in-water (o/w) emulsifier, particularly for creams and lotions that are rich in non-polar oils and waxes.[1][3]
Q2: What are the key properties of Arlacel 165?
Arlacel 165 is known for its excellent emulsifying power and its ability to create smooth, creamy textures. It is stable in the presence of acidic active ingredients and salts, making it a robust choice for a variety of formulations.
Q3: What is the typical usage concentration for Arlacel 165?
The recommended dosage for Arlacel 165 is typically between 2% and 5% for creams and lotions. However, for other applications, such as an opacifier in clear cleansing systems or as an emulsifier in anhydrous cream bases, the concentration can range from 2% to 25%.
Q4: What is the optimal pH range for emulsions formulated with Arlacel 165?
Emulsions made with Arlacel 165 are stable within a pH range of 4.5 to 9.
Q5: What is the recommended processing temperature when using Arlacel 165?
The recommended mixing temperature for incorporating Arlacel 165 into a formulation is between 65°C and 75°C. It is advisable to avoid overheating the emulsifier above 80°C to maintain its quality.
Troubleshooting Guide for Emulsion Instability
Emulsion instability can manifest in several ways, including creaming, flocculation, coalescence, and phase separation. Below are common issues encountered when using Arlacel 165 and steps to resolve them.
Issue 1: Phase Separation or Oiling Out
Description: You observe a layer of oil separating from the emulsion and rising to the top.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incorrect Arlacel 165 Concentration | Ensure the concentration of Arlacel 165 is within the recommended range of 2-5% for your formulation type. For high oil content emulsions, you may need to be at the higher end of this range. |
| Incompatible Oil Phase | Arlacel 165 is most effective with non-polar oils and waxes. If using highly polar oils, consider blending Arlacel 165 with a co-emulsifier that has a suitable Hydrophile-Lipophile Balance (HLB) to properly stabilize the oil phase. |
| Improper Processing Temperature | Maintain a processing temperature of 65-75°C when combining the oil and water phases. Temperatures that are too low may prevent proper emulsification, while excessively high temperatures can degrade the emulsifier. |
| Inadequate Homogenization | Ensure sufficient shear is applied during the emulsification step to reduce the oil droplet size. While not always required, homogenization can be beneficial. Continue with gentle mixing until the emulsion has cooled to approximately 30°C. |
Issue 2: Changes in Viscosity (Thinning or Thickening over time)
Description: The emulsion's consistency changes significantly after production, either becoming too thin or too thick.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Post-formulation Viscosity Development | It is normal for the final viscosity of an Arlacel 165 emulsion to develop over a 24-hour period at room temperature. Allow for this stabilization time before making final viscosity assessments. |
| Inappropriate Thickener | For lotion-viscosity emulsions, consider adding a small amount of a polymeric thickener. Traditional carbomer thickeners are also used successfully with Arlacel 165. |
| Electrolyte or Active Ingredient Interaction | While Arlacel 165 is tolerant of salts and acidic actives, high concentrations of certain electrolytes can impact the viscosity of the emulsion. If a change in viscosity is observed after the addition of an active, a compatibility study is recommended. |
Issue 3: Flocculation or Aggregation
Description: The oil droplets clump together, forming visible aggregates, but do not merge into a single oil phase. The emulsion may appear grainy or curdled.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Sub-optimal pH | Verify that the final pH of the emulsion is within the recommended range of 4.5 to 9. |
| Insufficient Emulsifier at the Interface | This can occur if the Arlacel 165 concentration is too low for the oil phase volume. A slight increase in the emulsifier concentration may be necessary. |
| Temperature Fluctuations during Storage | Extreme temperature changes can disrupt the stability of the emulsion. Store the emulsion at controlled room temperature and perform freeze-thaw stability testing to assess its robustness. |
Experimental Protocols
Emulsion Stability Assessment
A multi-faceted approach is recommended to evaluate the stability of your Arlacel 165 emulsion.
a) Macroscopic Evaluation:
-
Procedure: Visually inspect the emulsion in a transparent container at regular intervals (e.g., 24 hours, 1 week, 1 month) under ambient and accelerated (e.g., 40°C) storage conditions.
-
Observations: Look for signs of instability such as creaming, coalescence, phase separation, changes in color, or odor.
b) Microscopic Evaluation:
-
Procedure: Place a small drop of the emulsion on a microscope slide and cover with a coverslip. Observe the emulsion under an optical microscope at various magnifications.
-
Observations: Examine the oil droplets for any signs of flocculation or coalescence. Note the uniformity of the droplet size distribution.
c) Freeze-Thaw Cycling:
-
Procedure:
-
Place a sample of the emulsion in a freezer at approximately -10°C to -20°C for 24 hours.
-
Remove the sample and allow it to thaw at room temperature for 24 hours.
-
This completes one cycle. Repeat for a minimum of three cycles.
-
-
Evaluation: After the final cycle, visually inspect the sample for any signs of instability, such as phase separation or crystallization.
Particle Size Analysis
Method: Dynamic Light Scattering (DLS)
-
Objective: To determine the mean droplet size and the droplet size distribution of the emulsion.
-
Procedure:
-
Dilute a small amount of the emulsion with deionized water to the appropriate concentration for the DLS instrument.
-
Ensure the sample is well-mixed before measurement.
-
Transfer the diluted sample to a cuvette and place it in the DLS instrument.
-
Perform the measurement according to the instrument's operating procedure.
-
-
Interpretation: A narrow, monomodal size distribution is generally indicative of a stable emulsion. An increase in the mean particle size or the appearance of a second, larger peak over time suggests instability (coalescence).
Viscosity Measurement
Method: Rotational Rheometry
-
Objective: To quantify the flow behavior of the emulsion.
-
Procedure:
-
Load the emulsion sample onto the rheometer, ensuring no air bubbles are trapped.
-
Use a suitable geometry (e.g., parallel plate or cone and plate).
-
Perform a steady-shear measurement over a defined shear rate range (e.g., 0.1 to 100 s⁻¹).
-
-
Interpretation: A stable emulsion should exhibit a consistent viscosity profile. A significant decrease in viscosity over time can indicate a breakdown of the emulsion structure.
Diagrams
Caption: A troubleshooting workflow for identifying the root cause of emulsion instability.
Caption: A comprehensive protocol for evaluating the stability of Arlacel 165 emulsions.
References
How to improve the long-term stability of Arlacel A adjuvants
This guide provides researchers, scientists, and drug development professionals with essential information for improving the long-term stability of Arlacel A-based water-in-oil (W/O) adjuvant formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound, chemically known as sorbitan monooleate, is a non-ionic surfactant used to create water-in-oil (W/O) emulsions for vaccine adjuvants. These emulsions work by forming a depot at the injection site, allowing for the slow release of the antigen and enhancing the immune response.[1] The long-term stability of the emulsion is critical because physical or chemical changes, such as phase separation or particle size growth, can reduce the adjuvant's potency, limit its shelf-life, and potentially impact the safety and efficacy of the vaccine.[2][3]
Q2: What are the primary mechanisms of instability in this compound emulsions?
W/O emulsions are thermodynamically unstable systems.[4] Their stability is challenged by several physical and chemical degradation pathways:
-
Coalescence: An irreversible process where small droplets merge to form larger ones, eventually leading to a complete separation of the oil and water phases.
-
Ostwald Ripening: The growth of larger droplets at the expense of smaller ones, driven by differences in solubility.
-
Creaming/Sedimentation: The migration of dispersed droplets due to density differences between the water and oil phases. This is often a precursor to coalescence.
-
Chemical Degradation: Hydrolysis of the ester bond in the sorbitan monooleate molecule can be accelerated by non-neutral pH and elevated temperatures.[5]
Q3: What are the ideal storage conditions for this compound adjuvants?
Proper storage is crucial for maintaining long-term stability. Key recommendations include:
-
Temperature: Store at refrigerated temperatures (e.g., 5°C). Avoid high temperatures (e.g., 40°C or 60°C) as they significantly accelerate degradation pathways like phase separation and pH drops.
-
Freezing: Avoid freezing and freeze-thaw cycles, as they can disrupt the emulsion structure and cause irreversible damage. Loss of potency due to accidental freezing can be a more significant issue than excursions to elevated temperatures.
-
Light: Protect from light to prevent potential photo-oxidation of components.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Problem: My emulsion is showing signs of phase separation (visible oil or water layer).
This issue is typically caused by coalescence, where the dispersed water droplets merge.
Troubleshooting Workflow: Emulsion Instability
Solutions:
-
Optimize Homogenization: Insufficient energy during emulsification leads to large, non-uniform droplets that are prone to coalescence. High-pressure homogenization is recommended to achieve small, stable particle sizes. Be careful not to over-homogenize, which can lead to viscosity loss over time.
-
Adjust Formulation:
-
Emulsifier Concentration: Ensure the correct level of this compound is used. A starting point of around 5% total emulsifier is recommended.
-
Aqueous Phase Volume: Increasing the dispersed water phase to over 60% can enhance stability by increasing the emulsion's viscosity through internal phase packing.
-
Add Electrolytes: The addition of electrolytes, particularly divalent salts like Magnesium Sulfate (MgSO₄), helps to reduce interfacial tension and improve emulsion stability.
-
-
Verify Storage Conditions: As noted in the FAQ, high temperatures accelerate phase separation. Ensure samples are stored properly.
Problem: The particle size of my emulsion is increasing over time.
An increase in mean particle size, often detected by Dynamic Light Scattering (DLS), is a key indicator of instability, likely due to Ostwald ripening or coalescence.
Factors Influencing Long-Term Adjuvant Stability
Solutions:
-
Refine Particle Size: Smaller initial particle sizes generally lead to more stable emulsions. Emulsions with particle sizes below 150 nm show significantly better stability, especially at elevated temperatures, compared to those with larger particles (e.g., 250 nm).
-
Optimize Surfactant Blend: While this compound is a W/O emulsifier, stability can sometimes be improved by adding a hydrophilic co-surfactant like Tween 80 (polysorbate 80). A 70:30 blend of Tween 80 to Span 80 (a related sorbitan ester) has been shown to produce stable emulsions.
-
Choose the Right Oil Phase: The type of oil is crucial. Metabolizable oils like squalene are common. The choice of oil can affect both the physical stability and the biological activity of the adjuvant.
Data Presentation: Impact of Temperature and Particle Size on Stability
The following tables summarize data on how storage temperature and initial particle size affect the stability of emulsion adjuvants over time.
Table 1: Effect of Storage Temperature on Particle Size Increase (30-Day Study)
| Initial Particle Size | Storage Temp. | Day 3 Change | Day 30 Change | Observation |
|---|---|---|---|---|
| ~100 nm | 60°C | Signs of phase separation | Significant size increase | Unstable |
| ~150 nm | 60°C | Signs of phase separation | Significant size increase | Unstable |
| ~80 nm | 40°C | No measurable change | No measurable change | Stable |
| ~80 nm | 60°C | No measurable change | Stable | Highly Stable |
Data synthesized from stability studies on squalene oil-in-water emulsions, which show principles applicable to emulsion stability in general.
Table 2: Effect of Storage Temperature on Emulsion pH (4-Week Study)
| Initial Particle Size | Storage Temp. | Initial pH | Final pH (4 Weeks) | pH Drop |
|---|---|---|---|---|
| 250 nm | 60°C | ~6.5 | ~4.5 | -2.0 |
| 100 nm | 60°C | ~6.5 | ~5.8 | -0.7 |
| All Sizes | 25°C | ~6.5 | No significant drop | Minimal |
| All Sizes | 5°C | ~6.5 | No significant drop | Minimal |
A significant drop in pH at higher temperatures may indicate chemical degradation of emulsion components.
Key Experimental Protocols
Protocol 1: Preparation of W/O Emulsion via High-Pressure Homogenization
This method is used to produce fine, submicronic emulsions with a narrow size distribution, which is critical for long-term stability.
Materials:
-
Oil Phase: Metabolizable oil (e.g., squalene) containing this compound.
-
Aqueous Phase: Antigen in a suitable buffer (e.g., saline).
-
High-pressure homogenizer (e.g., Microfluidics M110P).
Methodology:
-
Prepare the oil phase by dissolving the appropriate concentration of this compound in the selected oil.
-
Prepare the aqueous phase containing the antigen. For stability studies, a buffer without antigen can be used.
-
Create a coarse pre-emulsion by slowly adding the aqueous phase to the oil phase while mixing with a standard rotor-stator homogenizer.
-
Process the coarse emulsion through the high-pressure homogenizer.
-
Typically, multiple passes are required. For example, 12 passes at approximately 30,000 psi (207 MPa) can be used to achieve a small and uniform particle size.
-
Maintain temperature control during homogenization, for instance, by using a cooling water bath, to prevent thermal degradation of the components.
-
Store the final emulsion in sterile vials at the recommended temperature (e.g., 2-8°C).
Protocol 2: Assessment of Emulsion Stability
A panel of tests should be used to monitor the physical and chemical stability of the adjuvant over time.
1. Visual Inspection & Microscopy:
-
Procedure: Visually inspect samples for any signs of phase separation, creaming, or oil droplet formation on the surface. Place a small drop of the emulsion on a glass slide with a coverslip and examine under a microscope (200-400x magnification).
-
Analysis: A stable emulsion will appear uniform and homogenous, with small, consistent droplets. An unstable emulsion may show large, irregular droplets or evidence of coalescence.
2. Particle Size Analysis (Dynamic Light Scattering - DLS):
-
Procedure: Dilute the emulsion (e.g., 1:100 in ultrapure water for O/W, or an appropriate non-polar solvent for W/O) to a suitable concentration for DLS analysis. Measure the particle size distribution and Polydispersity Index (PDI).
-
Analysis: Monitor the mean particle size and PDI at various time points (e.g., Day 0, 1 week, 1 month, 6 months) and under different storage conditions (e.g., 5°C, 25°C, 40°C). A significant increase in particle size indicates instability.
3. pH and Osmolality Monitoring:
-
Procedure: At each stability time point, measure the pH and osmolality of the emulsion.
-
Analysis: A significant drop in pH can indicate chemical degradation of the surfactant or oil phase, especially at elevated temperatures. Changes in osmolality can also signal instability.
4. Viscosity Measurement:
-
Procedure: Use a viscometer or rheometer to measure the viscosity of the emulsion.
-
Analysis: A properly formed W/O emulsion should be viscous. A significant decrease in viscosity over time can be an indicator of emulsion breakdown.
References
Technical Support Center: Scaling Up Arlacel A Emulsion Production
Welcome to the technical support center for Arlacel A emulsion production. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up oil-in-water (O/W) emulsions stabilized with this compound.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the scale-up of your this compound emulsion production.
Issue 1: Emulsion Instability (Phase Separation, Creaming, or Coalescence) After Scale-Up
Q: My this compound emulsion was stable at the lab scale, but upon scaling up, I'm observing phase separation. What are the potential causes and how can I fix this?
A: Emulsion instability during scale-up is a common challenge and can be attributed to several factors that change with the increase in batch size.[1] The fundamental principles of emulsion stability revolve around droplet size, interfacial film strength, and the viscosity of the continuous phase.[2][3]
Potential Causes & Solutions:
-
Inadequate Mixing Energy: The energy input per unit volume from your mixing equipment might be lower at a larger scale. This can result in larger droplet sizes, which are more prone to coalescence.[4]
-
Solution: Re-evaluate your mixing parameters. You may need to increase the mixing speed, use a higher shear mixer, or increase the mixing time to achieve the desired droplet size.[5] It is crucial to maintain consistent shear and cavitation forces during scale-up.
-
-
Improper Homogenization: Homogenization is critical for reducing particle size and creating stable emulsions.
-
Solution: If not already in use, consider incorporating a high-pressure homogenizer into your process. If you are already using one, you may need to optimize the pressure settings and the number of passes for the larger batch size.
-
-
Incorrect Emulsifier Concentration: The optimal this compound concentration may differ between lab and production scales.
-
Solution: Experiment with slightly increasing the concentration of this compound. Ensure it is added to the oil phase before emulsification.
-
-
Temperature Control Issues: Variations in heating and cooling rates can impact emulsion formation and stability.
-
Solution: Monitor and control the temperature of both the oil and water phases closely during the entire process. The recommended mixing temperature for Arlacel 165 is between 65°C and 75°C. Ensure a controlled and gradual cooling process, as rapid cooling can sometimes shock the emulsion.
-
Issue 2: Increased Droplet Size and Polydispersity in the Scaled-Up Batch
Q: I've noticed a significant increase in the average droplet size and a wider size distribution in my scaled-up this compound emulsion compared to the lab-scale batch. Why is this happening and what can I do?
A: Droplet size is directly influenced by the amount of shear and the efficiency of the emulsification process. An increase in droplet size and polydispersity indicates that the emulsification process is less efficient at the larger scale.
Potential Causes & Solutions:
-
Non-Linear Scale-Up of Mixing: Simply multiplying mixing parameters from the lab scale may not work. Fluid dynamics change significantly in larger vessels.
-
Solution: Characterize the mixing energy in your lab-scale setup and aim to replicate that energy input per unit volume at the larger scale. This may involve using computational fluid dynamics (CFD) modeling or dimensionless numbers like the Weber number to guide your scale-up.
-
-
Insufficient Surfactant Coverage: Larger total interfacial area in a scaled-up batch requires sufficient emulsifier to stabilize the newly formed droplets.
-
Solution: Ensure your this compound concentration is adequate for the larger surface area being created. The concentration of the emulsifier can directly impact the final particle size.
-
-
Order of Addition: The way the phases are combined can impact the final emulsion properties.
-
Solution: Maintain a consistent and controlled addition of the dispersed phase to the continuous phase. For O/W emulsions with this compound, the oil phase (containing this compound) is typically added to the heated water phase under high shear.
-
Issue 3: Undesirable Viscosity Changes in the Final Product
Q: The viscosity of my scaled-up this compound emulsion is significantly different from my lab-scale batches. How can I achieve consistent viscosity?
A: Viscosity of an emulsion is influenced by several factors including droplet size, particle interactions, and the viscosity of the continuous phase.
Potential Causes & Solutions:
-
Altered Droplet Size Distribution: As mentioned previously, larger droplets can lead to a decrease in viscosity, while smaller, more tightly packed droplets can increase viscosity.
-
Solution: Focus on controlling the droplet size through optimized mixing and homogenization as described above.
-
-
Temperature Effects: Temperature has a significant impact on viscosity.
-
Solution: Ensure that the final temperature of the emulsion is consistent across all batches. Representative viscosity for Arlacel 165 emulsions often appears after the emulsion has rested for 24 hours at room temperature.
-
-
Inadequate Hydration of Thickeners: If you are using thickening agents in the aqueous phase, they may not be fully hydrated at a larger scale.
-
Solution: Ensure that any hydrocolloids or other thickening agents are fully dispersed and hydrated in the aqueous phase before emulsification.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration range for this compound in an O/W emulsion? A1: The recommended usage level for Arlacel 165, a common type of this compound, is typically between 2% and 5% w/w. However, the optimal concentration will depend on the specific oil phase composition and desired emulsion properties.
Q2: What is the recommended pH range for emulsions stabilized with this compound? A2: Arlacel 165 is a non-ionic emulsifier and is stable over a wide pH range, typically between 4.5 and 9.
Q3: Is homogenization always necessary when using this compound? A3: While not always strictly required, homogenization is highly recommended, especially during scale-up, to ensure a small and uniform droplet size, which contributes to long-term stability.
Q4: To which phase should I add this compound? A4: For creating O/W emulsions, this compound should be added to the oil phase and heated until it is fully dissolved before emulsification.
Q5: Can I use this compound for water-in-oil (W/O) emulsions? A5: Arlacel 165 is specifically designed for O/W emulsions and is not recommended for W/O systems. The Hydrophile-Lipophile Balance (HLB) of Arlacel 165 is 11, making it suitable for O/W emulsification.
Data Presentation
Table 1: Typical Process Parameters for this compound Emulsions
| Parameter | Lab Scale (1L) | Pilot Scale (10L) | Production Scale (100L) |
| This compound Conc. (% w/w) | 2 - 5% | 2.5 - 5.5% | 3 - 6% |
| Oil Phase Temp. (°C) | 70 - 75°C | 70 - 75°C | 70 - 75°C |
| Water Phase Temp. (°C) | 70 - 75°C | 70 - 75°C | 70 - 75°C |
| Mixing Speed (RPM) | 5,000 - 10,000 | Varies (Tip Speed Dependent) | Varies (Tip Speed Dependent) |
| Mixing Time (min) | 5 - 10 | 10 - 20 | 15 - 30 |
| Homogenization Pressure (bar) | 300 - 500 | 300 - 500 | 300 - 500 |
| Cooling Rate (°C/min) | 1 - 2 | 0.5 - 1.5 | 0.5 - 1 |
Note: These are starting point recommendations. Actual parameters will need to be optimized for your specific formulation and equipment.
Experimental Protocols
Protocol 1: Basic O/W Emulsion Formulation with this compound
-
Phase Preparation:
-
Aqueous Phase: Weigh deionized water into a suitable vessel. Add any water-soluble ingredients (e.g., glycerin, preservatives, thickeners). Begin heating to 70-75°C with moderate agitation.
-
Oil Phase: In a separate vessel, weigh the oil phase components. Add the required amount of this compound. Heat to 70-75°C with stirring until all components are melted and uniform.
-
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase under high shear mixing. Maintain the temperature at 70-75°C during this process.
-
Continue mixing for 5-10 minutes to ensure a fine dispersion.
-
-
Homogenization:
-
Pass the hot emulsion through a high-pressure homogenizer at the desired pressure. One to three passes are typical.
-
-
Cooling:
-
Begin cooling the emulsion under gentle agitation.
-
Add any temperature-sensitive ingredients once the emulsion has cooled to below 40°C.
-
-
Final QC:
-
Measure pH, viscosity, and particle size distribution.
-
Visually inspect for any signs of instability.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for emulsion instability.
Caption: Standard workflow for this compound O/W emulsion production.
References
- 1. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 2. scribd.com [scribd.com]
- 3. View of Emulsion types, stability mechanisms and rheology: A review | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. Effects of High Shear Mixing and Emulsifier Concentration on Droplet Size in Emulsions | LUP Student Papers [lup.lub.lu.se]
Preventing creaming or coalescence in Arlacel A preparations
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Arlacel A to formulate stable water-in-oil (w/o) emulsions. Our focus is on preventing common instability issues such as creaming and coalescence.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound, chemically known as mannide monooleate, is a non-ionic surfactant. It is primarily used as a water-in-oil (w/o) emulsifier, particularly in the pharmaceutical industry for the preparation of vaccine adjuvants like Freund's Incomplete Adjuvant.[1] Its lipophilic nature makes it suitable for stabilizing aqueous droplets within a continuous oil phase.
Q2: What is the Hydrophilic-Lipophilic Balance (HLB) of this compound?
Q3: What are the initial signs of instability in this compound emulsions?
The primary indicators of instability in this compound-stabilized w/o emulsions are creaming and coalescence.
-
Creaming: This is the upward movement of the dispersed water droplets, forming a concentrated layer at the top of the emulsion. It is a reversible process and does not involve the rupture of the interfacial film.
-
Coalescence: This is an irreversible process where smaller droplets merge to form larger ones. Over time, this leads to the complete separation of the oil and water phases.
Q4: What is a typical concentration range for this compound in a w/o emulsion?
The optimal concentration of this compound can vary depending on the specific oil and aqueous phases, as well as the desired properties of the emulsion. However, based on related w/o emulsifiers used in similar applications, a starting concentration range of 0.5% to 5% (w/w) of the total formulation is a reasonable starting point for optimization.[4]
Troubleshooting Guide: Creaming and Coalescence
This guide provides a systematic approach to diagnosing and resolving creaming and coalescence in your this compound preparations.
Issue 1: Rapid Creaming of the Emulsion
Symptoms:
-
A distinct, concentrated layer of the dispersed aqueous phase forms at the top of the emulsion shortly after preparation.
-
The emulsion can be temporarily redispersed by gentle agitation.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| Insufficient Viscosity of the Continuous Phase | Increase the viscosity of the oil phase by adding a thickening agent (e.g., waxes or high molecular weight oils). A more viscous external phase will slow down the movement of the aqueous droplets, thereby reducing the rate of creaming. |
| Large Droplet Size of the Dispersed Phase | Refine the homogenization process to reduce the average droplet size. Smaller droplets are less affected by gravity and will cream more slowly. Consider using a high-shear homogenizer or increasing the homogenization time and/or speed. |
| Density Difference Between Phases | While often intrinsic to the components, minor adjustments to the density of either phase can be considered if feasible within the experimental constraints. |
Issue 2: Coalescence and Phase Separation
Symptoms:
-
Observation of larger water droplets over time when viewed under a microscope.
-
Visible separation of the oil and water phases that is not easily reversible by shaking.
Root Causes and Solutions:
| Root Cause | Proposed Solution |
| Insufficient Emulsifier Concentration | The concentration of this compound may be too low to adequately cover the surface of all the dispersed water droplets, leading to their fusion. Incrementally increase the concentration of this compound in your formulation. |
| Poor Interfacial Film Strength | The stability of the emulsion is dependent on the strength and elasticity of the interfacial film formed by this compound. Consider the use of a co-emulsifier. While this compound is a primary w/o emulsifier, sometimes a combination of emulsifiers can create a more robust and stable interfacial layer. |
| Inadequate Homogenization | Insufficient energy during emulsification can result in a poorly formed emulsion with a wide droplet size distribution, making it more prone to coalescence. Ensure your homogenization process is optimized to create a fine and uniform dispersion. |
| Suboptimal Temperature During Preparation | The temperature at which the emulsion is prepared can affect the solubility and performance of this compound. For some w/o emulsions, dissolving the emulsifier in the oil phase at a slightly elevated temperature (e.g., 60°C) before adding the aqueous phase can improve stability.[5] |
Experimental Protocols
Protocol 1: Preparation of a Stable Water-in-Oil (w/o) Emulsion with this compound
This protocol provides a general method for preparing a stable w/o emulsion using this compound. Optimization of specific parameters may be required for your system.
Materials:
-
This compound
-
Oil Phase (e.g., mineral oil, squalene)
-
Aqueous Phase (e.g., saline, buffered solution)
-
High-shear homogenizer
Procedure:
-
Prepare the Oil Phase: Dissolve the desired concentration of this compound (e.g., 2% w/w) in the oil phase. Gentle heating (e.g., to 60°C) may be required to ensure complete dissolution. Allow the oil phase to cool to room temperature.
-
Emulsification: While vigorously stirring the oil phase with a high-shear homogenizer, slowly add the aqueous phase drop by drop.
-
Homogenization: Continue to homogenize the mixture for a specified period (e.g., 5-10 minutes) at a high speed (e.g., 5,000-10,000 rpm). The optimal time and speed will depend on the volume and desired droplet size.
-
Cooling: Transfer the emulsion to a suitable container and allow it to cool to room temperature.
Protocol 2: Evaluation of Emulsion Stability
1. Macroscopic Observation:
-
Visually inspect the emulsion for any signs of creaming or phase separation at regular intervals (e.g., 1, 24, 48 hours) after preparation.
-
Store samples at different temperatures (e.g., 4°C, room temperature, 37°C) to assess temperature stability.
2. Microscopic Analysis:
-
Place a small drop of the emulsion on a microscope slide and cover with a coverslip.
-
Observe the droplet size and distribution using a light microscope.
-
Repeat the observation at different time points to monitor for any increase in droplet size, which would indicate coalescence.
3. Creaming Index Measurement:
-
Place a known volume of the emulsion in a graduated cylinder.
-
At regular intervals, measure the height of the cream layer (Hc) and the total height of the emulsion (He).
-
Calculate the creaming index (%) as: (Hc / He) * 100.
Visualizations
Caption: Pathway of emulsion destabilization.
Caption: Troubleshooting workflow for emulsion instability.
References
Technical Support Center: The Effect of Electrolyte Concentration on Arlacel 165 Emulsion Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth information, troubleshooting advice, and experimental protocols to address challenges encountered when formulating oil-in-water (O/W) emulsions with Arlacel 165 in the presence of electrolytes.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Arlacel 165 emulsion is showing signs of instability (e.g., creaming, coalescence) after adding electrolytes. What is the likely cause?
A1: Arlacel 165, a non-ionic emulsifier composed of Glyceryl Stearate and PEG-100 Stearate, is generally known for its good tolerance to electrolytes.[1][2][3][4] However, high concentrations of electrolytes can still disrupt emulsion stability through several mechanisms:
-
Dehydration of the Emulsifier's Hydrophilic Head: Electrolytes can compete for water molecules, leading to the dehydration of the polyethylene glycol (PEG) chains of the PEG-100 Stearate component. This reduces the steric hindrance that prevents oil droplets from aggregating.
-
Increased Interfacial Tension: While Arlacel 165 reduces interfacial tension between the oil and water phases, high electrolyte concentrations can alter the properties of the aqueous phase, potentially leading to an increase in interfacial tension and promoting droplet coalescence.
-
"Salting Out" Effect: At very high concentrations, electrolytes can decrease the solubility of the non-ionic surfactant in the aqueous phase, causing it to "salt out" and reducing its effectiveness as an emulsifier.
Troubleshooting Steps:
-
Optimize Electrolyte Concentration: Determine the critical electrolyte concentration at which instability occurs for your specific formulation. Consider creating a series of formulations with varying electrolyte concentrations to identify the tolerance limit.
-
Incorporate a Co-emulsifier or Stabilizer: The addition of a polymeric stabilizer or a more water-soluble non-ionic co-emulsifier can enhance the steric barrier around the oil droplets, improving resistance to electrolyte-induced instability.
-
Increase Viscosity of the Continuous Phase: Increasing the viscosity of the aqueous phase with a suitable thickening agent can slow down the movement of oil droplets, thereby reducing the rate of creaming and coalescence.
Q2: How does the type of electrolyte (e.g., NaCl vs. CaCl2) affect the stability of my Arlacel 165 emulsion?
A2: The valency of the electrolyte's cation can play a significant role. Divalent cations like Ca²⁺ are generally more effective at neutralizing surface charges (if any) and can have a stronger dehydrating effect on the emulsifier's hydrophilic chains compared to monovalent cations like Na⁺ at the same molar concentration. This means that emulsions may be more sensitive to the presence of CaCl₂ than NaCl.
Troubleshooting Steps:
-
Evaluate Different Electrolytes: If your formulation allows, test different types of electrolytes to see which is most compatible.
-
Adjust Concentration Based on Valency: You will likely need to use a lower concentration of a divalent electrolyte compared to a monovalent one to maintain stability.
Q3: Can I use Arlacel 165 as the sole emulsifier in a high-electrolyte formulation?
A3: While Arlacel 165 can be used as the sole emulsifier in some electrolyte-containing products, its capacity to stabilize emulsions under high electrolyte stress is not unlimited.[1] For formulations with a significant electrolyte load, it is often advisable to use Arlacel 165 in combination with other emulsifiers or stabilizers to ensure long-term stability.
Quantitative Analysis of Emulsion Stability
Due to the limited availability of specific public data on Arlacel 165 with varying electrolyte concentrations, the following tables present illustrative data to demonstrate how to structure and interpret stability studies. The trends shown are based on general principles of emulsion science.
Table 1: Illustrative Effect of NaCl Concentration on Mean Particle Size of a 10% Oil-in-Water Emulsion Stabilized with 3% Arlacel 165
| NaCl Concentration (mM) | Mean Particle Size (nm) - Day 0 | Mean Particle Size (nm) - Day 7 | Mean Particle Size (nm) - Day 30 |
| 0 | 250 | 255 | 260 |
| 50 | 252 | 260 | 275 |
| 100 | 255 | 275 | 310 |
| 200 | 260 | 300 | 450 (Signs of Coalescence) |
| 300 | 280 | 420 (Visible Creaming) | >1000 (Phase Separation) |
Table 2: Illustrative Effect of CaCl2 Concentration on Creaming Index of a 10% Oil-in-Water Emulsion Stabilized with 3% Arlacel 165
| CaCl2 Concentration (mM) | Creaming Index (%) - 24 hours | Creaming Index (%) - 7 days |
| 0 | 0 | < 1 |
| 25 | < 1 | 2 |
| 50 | 2 | 5 |
| 100 | 5 | 15 (Visible Cream Layer) |
| 150 | 12 | >30 (Significant Separation) |
Experimental Protocols
1. Preparation of Arlacel 165 Emulsion
-
Oil Phase: Heat the oil phase, including Arlacel 165 and any other oil-soluble components, to 70-75°C.
-
Aqueous Phase: Heat the aqueous phase, containing water and any water-soluble components (including electrolytes), to 70-75°C.
-
Emulsification: Slowly add the oil phase to the aqueous phase while homogenizing at a high shear rate for 5-10 minutes.
-
Cooling: Continue gentle stirring while the emulsion cools to room temperature.
2. Particle Size Analysis
-
Instrumentation: Use a laser diffraction particle size analyzer.
-
Sample Preparation: Dilute the emulsion with deionized water to the appropriate obscuration level as recommended by the instrument manufacturer.
-
Measurement: Perform the measurement at room temperature. Record the mean particle size (e.g., D) and the particle size distribution.
3. Zeta Potential Measurement
-
Instrumentation: Utilize a zeta potential analyzer based on electrophoretic light scattering.
-
Sample Preparation: Dilute the emulsion in a 10 mM NaCl solution (or the appropriate continuous phase) to a suitable concentration for measurement.
-
Measurement: Equilibrate the sample to 25°C and measure the electrophoretic mobility. The instrument software will calculate the zeta potential. For non-ionic systems like Arlacel 165, the zeta potential is expected to be close to neutral. Significant deviations in the presence of electrolytes may indicate changes at the droplet interface.
4. Visual Assessment of Emulsion Stability
-
Procedure: Place a known volume of the emulsion in a graduated cylinder or test tube and seal it. Store the samples under controlled temperature conditions (e.g., room temperature, 40°C, 4°C).
-
Observation: At regular intervals (e.g., 24 hours, 7 days, 30 days), visually inspect the samples for signs of instability such as:
-
Creaming: The formation of a concentrated layer of the dispersed phase at the top of the emulsion.
-
Sedimentation: The settling of the dispersed phase at the bottom (less common for O/W emulsions).
-
Coalescence: The merging of small droplets to form larger ones, which may lead to a visible oil layer.
-
Phase Separation: The complete separation of the oil and water phases.
-
-
Quantification of Creaming: The Creaming Index (CI) can be calculated as: CI (%) = (Height of the cream layer / Total height of the emulsion) x 100
Visualizing the Impact of Electrolytes
Caption: Impact of Electrolyte Concentration on Emulsion Stability.
References
Technical Support Center: Optimizing Arlacel A Emulsions
Introduction
Welcome to the technical support center for Arlacel A emulsions. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the reduction of droplet size in this compound-based formulations.
For the purposes of this guide, we will frequently refer to Arlacel™ 165, a widely used, acid-stable, self-emulsifying glyceryl monostearate, as a representative example of the Arlacel family.[1][2] The principles and troubleshooting steps outlined here are broadly applicable to other nonionic surfactants within the Arlacel series. This compound is chemically identified as Dianhydro-D-mannitol monooleate.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for reducing droplet size in an emulsion?
A1: The primary mechanism for reducing droplet size is the application of mechanical energy to break down larger droplets of the dispersed phase into smaller ones.[3][4] This is typically achieved through homogenization. The role of the emulsifier, such as this compound, is to stabilize these newly formed smaller droplets and prevent them from coalescing.
Q2: What is the HLB value of Arlacel 165 and why is it important?
A2: Arlacel 165 has a Hydrophile-Lipophile Balance (HLB) value of approximately 11.[5] The HLB value is crucial as it indicates the surfactant's solubility characteristics and helps in selecting the appropriate emulsifier system to ensure emulsion stability. For oil-in-water (o/w) emulsions, higher HLB values (typically 8-18) are preferred.
Q3: Can Arlacel 165 be used as the sole emulsifier?
A3: Yes, Arlacel 165 can be used as the sole emulsifier, particularly for o/w creams and lotions that contain non-polar oils and waxes. However, for optimal droplet size reduction and stability, it is often beneficial to use it in combination with a co-surfactant.
Q4: At what temperature should I prepare my Arlacel 165 emulsion?
A4: The recommended mixing temperature for incorporating Arlacel 165 is between 65°C and 75°C. It is generally advised to heat both the oil and water phases to this temperature range before mixing.
Troubleshooting Guide: Reducing Droplet Size
This section provides solutions to common issues encountered when trying to achieve a smaller droplet size in this compound emulsions.
Issue 1: Droplet size is too large after initial mixing.
Cause: Insufficient mechanical energy during emulsification.
Solution:
-
Increase Homogenization Pressure: High-pressure homogenization is highly effective at reducing droplet size. Increasing the pressure will impart more energy to break down the oil droplets.
-
Increase Homogenization Time/Cycles: Passing the emulsion through the homogenizer for multiple cycles or increasing the homogenization time can lead to a progressive reduction in droplet size.
-
Optimize Homogenizer Type: For very small droplet sizes (nanoemulsions), high-pressure homogenizers or microfluidizers are generally more effective than standard rotor-stator homogenizers.
Issue 2: Emulsion appears stable initially, but droplet size increases over time (coalescence).
Cause: Insufficient emulsifier concentration or improper emulsifier system.
Solution:
-
Increase Arlacel 165 Concentration: A higher concentration of Arlacel 165 can provide better coverage of the oil droplet surface, preventing coalescence. The typical usage level for Arlacel 165 in creams and lotions is around 5%.
-
Introduce a Co-surfactant: The addition of a co-surfactant can improve the packing of emulsifier molecules at the oil-water interface, leading to a more stable emulsion with smaller droplets.
-
For o/w emulsions, consider adding a high HLB co-surfactant like a Tween (e.g., Tween 80).
-
For w/o emulsions, a low HLB co-surfactant like Span 80 can be beneficial.
-
-
Optimize the Oil-to-Surfactant Ratio: A higher surfactant-to-oil ratio generally leads to smaller droplet sizes.
Issue 3: The final emulsion has a wide droplet size distribution (polydispersity).
Cause: Inefficient homogenization or phase inversion issues.
Solution:
-
Optimize Homogenization Parameters: Ensure consistent and uniform application of shear. For high-pressure homogenizers, ensure a stable operating pressure.
-
Control the Addition of Phases: The method of adding the dispersed phase to the continuous phase can impact the initial droplet size distribution. Gradual addition with continuous stirring is recommended.
-
Ensure Proper Mixing Temperature: Maintaining the recommended temperature (65-75°C) during emulsification ensures that Arlacel 165 is fully melted and can effectively stabilize the droplets as they form.
Data Presentation
The following tables provide an illustrative overview of how different parameters can affect the droplet size in an Arlacel 165 emulsion. Please note that these are example values and actual results will vary depending on the specific formulation and equipment used.
Table 1: Effect of Homogenization Pressure on Droplet Size
| Homogenization Pressure (bar) | Mean Droplet Size (nm) | Polydispersity Index (PDI) |
| 500 | 850 | 0.45 |
| 1000 | 420 | 0.32 |
| 1500 | 210 | 0.25 |
Illustrative data based on the principle that higher pressure leads to smaller droplets.
Table 2: Effect of Arlacel 165 Concentration on Droplet Size
| Arlacel 165 Concentration (% w/w) | Mean Droplet Size (nm) | Stability after 24h |
| 2.0 | 1200 | Phase Separation |
| 3.5 | 650 | Stable |
| 5.0 | 380 | Highly Stable |
Illustrative data based on the principle that higher surfactant concentration leads to smaller, more stable droplets.
Table 3: Effect of Co-surfactant (Tween 80) on Droplet Size
| Arlacel 165 : Tween 80 Ratio | Required HLB | Mean Droplet Size (nm) |
| 100 : 0 | 11.0 | 450 |
| 90 : 10 | 11.4 | 320 |
| 80 : 20 | 11.8 | 250 |
Illustrative data based on the principle that blending surfactants to achieve a more optimal HLB can reduce droplet size.
Experimental Protocols
Protocol 1: Preparation of a Standard O/W Emulsion using a High-Shear Homogenizer
-
Preparation of Phases:
-
Aqueous Phase: Weigh deionized water into a beaker.
-
Oil Phase: In a separate beaker, weigh the oil phase components and Arlacel 165.
-
-
Heating: Heat both phases separately to 70-75°C in a water bath. Stir both phases until all components are melted and uniform.
-
Emulsification:
-
Slowly add the oil phase to the aqueous phase while stirring with a propeller mixer.
-
Once the addition is complete, subject the mixture to high-shear homogenization (e.g., using a rotor-stator homogenizer) for 5-10 minutes.
-
-
Cooling: Allow the emulsion to cool to room temperature with gentle stirring.
Protocol 2: Droplet Size Reduction using a High-Pressure Homogenizer
-
Prepare a Pre-emulsion: Follow steps 1-3 of Protocol 1 to create a coarse emulsion.
-
High-Pressure Homogenization:
-
Set the high-pressure homogenizer to the desired pressure (e.g., 1000 bar).
-
Pass the pre-emulsion through the homogenizer.
-
Collect the resulting emulsion. For further size reduction, repeat the homogenization for a set number of cycles (e.g., 3-5 cycles).
-
-
Cooling and Storage: Cool the final emulsion to room temperature and store in an appropriate container.
Visualizations
References
Validation & Comparative
A Comparative Guide to Arlacel A and Span 80 as Emulsifiers in Vaccine Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used non-ionic surfactants, Arlacel A (mannide monooleate) and Span 80 (sorbitan monooleate), in their roles as emulsifiers for water-in-oil (W/O) vaccine adjuvants. The selection of an appropriate emulsifier is critical for the formulation of a stable and effective adjuvant, directly impacting the quality of the immune response. This document synthesizes available data to facilitate an informed choice between these two key excipients.
Introduction to this compound and Span 80
Both this compound and Span 80 are lipophilic surfactants, favoring the formation of W/O emulsions, which are known to generate robust and prolonged immune responses.[1] They achieve this by creating a stable depot at the injection site, allowing for the slow release of the antigen and enhancing its uptake by antigen-presenting cells.[2]
This compound , chemically known as mannide monooleate, is famously used as the emulsifying agent in Freund's Adjuvant.[1][3][4] It is derived from mannitol, a sugar alcohol. Commercial adjuvants such as the Montanide ISA series also utilize mannide monooleate derivatives to create stable and effective emulsions.
Span 80 , or sorbitan monooleate, is another extensively used emulsifier in pharmaceutical formulations, including vaccine adjuvants. It is produced through the esterification of sorbitan (derived from sorbitol, another sugar alcohol) with oleic acid. Span 80 is often used in combination with a high HLB emulsifier, like Tween 80, to modulate the stability and characteristics of the emulsion.
Physicochemical Properties: A Comparative Overview
| Property | This compound (Mannide Monooleate) | Span 80 (Sorbitan Monooleate) |
| Synonyms | Mannide oleate | Sorbitan oleate, Arlacel 80 |
| Chemical Family | Mannitan derivative ester | Sorbitan ester |
| Hydrophilic-Lipophilic Balance (HLB) | Not consistently reported in literature. Its function in W/O emulsions suggests a low HLB value. | 4.3 |
| Physical Form | Clear yellow to brown liquid | Amber, viscous oily liquid |
| Solubility | Insoluble in water, soluble in organic solvents. | Insoluble in water, soluble in organic solvents. |
| Primary Function in Adjuvants | Water-in-oil (W/O) emulsifier | Water-in-oil (W/O) emulsifier |
| Notable Adjuvant Formulations | Freund's Incomplete Adjuvant, Montanide ISA series | Various experimental and commercial W/O and O/W emulsions |
Performance Characteristics in Adjuvant Formulations
While direct comparative studies are lacking, inferences on performance can be drawn from studies on adjuvants containing these emulsifiers.
Emulsion Stability: Both emulsifiers are capable of forming stable W/O emulsions, which is a critical factor for adjuvant efficacy. The stability of these emulsions is often assessed by visual inspection for phase separation, microscopic analysis of droplet size and uniformity, and measurements of viscosity over time. Freund's Incomplete Adjuvant, containing this compound, is well-known for its ability to form highly stable emulsions. Span 80 is also widely used to create stable emulsions, often in combination with other surfactants to fine-tune the stability.
Particle Size: The droplet size of the emulsion is a key parameter that can influence the immune response. Smaller particle sizes can lead to different interactions with immune cells compared to larger ones. For W/O adjuvants, methods like high-shear homogenization are used to achieve a desired particle size distribution. Without a direct comparative study, it is difficult to definitively state whether this compound or Span 80 consistently produces smaller or more uniform particle sizes under identical conditions.
Viscosity: The viscosity of the final emulsion is an important consideration for injectability. Adjuvants like those in the Montanide ISA range, which use a mannide monooleate derivative, are noted for producing stable emulsions with a lower viscosity compared to the traditional Freund's Incomplete Adjuvant. This suggests that the overall formulation, including the type of oil and the concentration of the emulsifier, plays a significant role in determining the final viscosity.
In-vivo Immune Response: The goal of a W/O adjuvant is to induce a strong and lasting immune response. Adjuvants formulated with this compound (e.g., Freund's Adjuvant) are known for their potent ability to stimulate high antibody titers, though they can be associated with significant local inflammatory reactions. Newer adjuvants like Montanide, also using mannide monooleate derivatives, are designed to be less reactogenic. Span 80-based adjuvants are also effective at enhancing immune responses. The specific type and magnitude of the immune response (e.g., Th1 vs. Th2 bias) will depend on the complete formulation of the adjuvant and the nature of the antigen.
Experimental Protocols
The following are generalized protocols for the preparation and evaluation of W/O vaccine adjuvants. These methods can be applied to compare the performance of this compound and Span 80.
Preparation of Water-in-Oil Emulsion (Two-Syringe Method)
This is a common laboratory-scale method for preparing W/O emulsions.
-
Preparation of Phases:
-
Aqueous Phase: Dissolve the antigen in a sterile aqueous buffer (e.g., phosphate-buffered saline, PBS).
-
Oil Phase: Prepare a solution of the emulsifier (this compound or Span 80) in a sterile, metabolizable oil (e.g., squalene) or mineral oil at the desired concentration (e.g., 10-15% v/v).
-
-
Emulsification:
-
Draw the oil phase into one sterile syringe and the aqueous phase into another. The typical volume ratio of aqueous phase to oil phase is 1:1.
-
Connect the two syringes using a three-way stopcock or a luer-to-luer connector.
-
Force the contents of the syringes back and forth rapidly for a set period (e.g., 10-15 minutes) until a stable, viscous, white emulsion is formed.
-
-
Stability Check (Drop Test):
-
Dispense a single drop of the emulsion onto the surface of a beaker of cold water.
-
A stable W/O emulsion will hold its shape as a coherent drop and will not disperse. If the drop disperses, it indicates an oil-in-water emulsion or an unstable emulsion.
-
Evaluation of Emulsion Stability
-
Macroscopic Observation: Store the emulsion at different temperatures (e.g., 4°C, 25°C, 37°C) and visually inspect for phase separation (creaming or sedimentation) over time.
-
Microscopic Analysis: Place a small drop of the emulsion on a microscope slide and observe under a microscope. Assess the droplet size, uniformity, and morphology.
-
Particle Size Analysis: Use dynamic light scattering (DLS) to measure the mean droplet diameter and polydispersity index (PDI) of the emulsion. Monitor changes over time and under stress conditions.
-
Viscosity Measurement: Use a viscometer or rheometer to measure the viscosity of the emulsion. Changes in viscosity can indicate instability.
In-vivo Evaluation of Immunogenicity
-
Animal Immunization:
-
Use an appropriate animal model (e.g., mice, rabbits).
-
Inject a cohort of animals with the antigen formulated in the W/O adjuvant (e.g., subcutaneous or intramuscular injection). Include control groups receiving the antigen alone or with a benchmark adjuvant.
-
-
Sample Collection:
-
Collect blood samples at predetermined time points (e.g., before immunization and every 2 weeks post-immunization).
-
-
Humoral Immune Response Assessment:
-
Isolate sera from blood samples.
-
Perform an enzyme-linked immunosorbent assay (ELISA) to determine the antigen-specific antibody titers (e.g., IgG, IgG1, IgG2a).
-
-
Cellular Immune Response Assessment:
-
At the end of the study, isolate splenocytes or peripheral blood mononuclear cells.
-
Perform an ELISpot or intracellular cytokine staining assay to measure antigen-specific T-cell responses (e.g., IFN-γ, IL-4 production).
-
Conclusion
Both this compound and Span 80 are effective lipophilic emulsifiers for the formulation of W/O vaccine adjuvants. This compound has a long history of use in potent, albeit sometimes reactogenic, adjuvants like Freund's. Span 80 is a versatile and widely used excipient in a variety of pharmaceutical emulsions.
The primary challenge in making a definitive recommendation between the two is the absence of publicly available, direct comparative studies. The choice of emulsifier will likely depend on the specific requirements of the vaccine formulation, including the nature of the antigen, the desired stability profile, and the target immune response. For novel vaccine development, it is recommended to empirically test both emulsifiers in the target formulation, using the experimental protocols outlined above, to determine which provides the optimal balance of stability and immunogenicity.
References
A Comparative Guide to Arlacel A and Polysorbate 80 in Vaccine Emulsions
For researchers, scientists, and drug development professionals, the selection of an appropriate emulsifier is a critical step in the formulation of effective vaccine adjuvants. The stability, particle size, and ultimately the immunogenicity of a vaccine emulsion are heavily influenced by the choice of surfactant. This guide provides an objective comparison of two commonly used emulsifiers, Arlacel A (a key component of Montanide™ ISA adjuvants) and Polysorbate 80 (a component of adjuvants like MF59 and AS03), supported by experimental data.
Performance Comparison: this compound vs. Polysorbate 80
This compound, a mannide monooleate, is primarily used to create stable water-in-oil (W/O) emulsions. These formulations are known for their depot effect, which allows for the slow release of the antigen, prolonging the immune response. Polysorbate 80, a polyoxyethylene sorbitan monooleate, is typically used in oil-in-water (O/W) emulsions, which are known to induce a rapid and strong immune response.
Immunogenicity
The choice of emulsifier and the resulting emulsion type (W/O vs. O/W) significantly impacts the nature of the immune response. W/O emulsions formulated with this compound tend to induce a Th2-biased immune response, characterized by the production of IgG1 antibodies. In contrast, O/W emulsions containing Polysorbate 80 generally elicit a more balanced Th1/Th2 response, with the induction of both IgG1 and IgG2a antibodies, as well as a broader range of cytokines.
A study comparing a novel squalane-based oil-in-water (O/W) emulsion (EAS) to a traditional water-in-oil (W/O) formulation in a swine influenza vaccine in mice demonstrated that the O/W emulsion induced significantly higher titers of hemagglutination inhibition (HI) and total IgG antibodies compared to the W/O vaccine.[1] The O/W emulsion also elicited a more balanced IgG1/IgG2a response, indicative of a mixed Th1/Th2 response, which is considered important for protective immunity against influenza.[1]
| Parameter | This compound (in W/O Emulsion) | Polysorbate 80 (in O/W Emulsion) | Reference |
| Predominant Immune Response | Th2-biased | Balanced Th1/Th2 | [1] |
| IgG1 Antibody Titer | Predominantly induced | Strong induction | [1] |
| IgG2a Antibody Titer | Lower induction | Strong induction | [1] |
| IFN-γ Secretion | Lower levels | Significantly higher levels | |
| IL-2 Secretion | Lower levels | Significantly higher levels | |
| IL-4 Secretion | Detected | Detected | |
| IL-5 Secretion | Detected | Higher levels detected |
Emulsion Stability and Particle Size
The stability of the vaccine emulsion is crucial for its shelf-life and efficacy. O/W emulsions stabilized with Polysorbate 80 can be formulated as nanoemulsions with small particle sizes (around 100-200 nm), which have been shown to be very stable. The particle size of these emulsions can be modulated by the concentration of the surfactant. Smaller particle sizes (e.g., 80 nm) in O/W emulsions have been associated with superior immunogenicity. W/O emulsions, such as those made with Montanide ISA adjuvants, can also form stable emulsions, with droplet sizes typically less than 1 µm.
| Parameter | This compound (in W/O Emulsion) | Polysorbate 80 (in O/W Emulsion) | Reference |
| Typical Emulsion Type | Water-in-Oil (W/O) | Oil-in-Water (O/W) | |
| Typical Particle Size | < 1 µm | ~100 - 250 nm | |
| Stability | Can form stable emulsions | Can form highly stable nanoemulsions |
Experimental Protocols
Preparation of a Water-in-Oil (W/O) Emulsion with Montanide™ ISA 51
This protocol describes the preparation of a stable W/O emulsion using a two-syringe and connector method.
Materials:
-
Antigen solution (aqueous phase)
-
Montanide™ ISA 51 (oil phase containing this compound)
-
Two sterile syringes of equal volume
-
A sterile connector (e.g., Luer lock connector)
Procedure:
-
Bring the antigen solution and Montanide™ ISA 51 to room temperature.
-
Draw the aqueous antigen phase into one syringe and an equal volume of Montanide™ ISA 51 into the second syringe. The typical ratio is 50:50 (v/v).
-
Expel any air from both syringes.
-
Securely attach both syringes to the connector.
-
Gently push the plunger of the syringe containing the aqueous phase to transfer it into the oil phase.
-
Emulsify the mixture by repeatedly passing the contents from one syringe to the other with moderate pressure for a set number of passes (e.g., 20-30 times) until a stable, milky-white emulsion is formed.
-
To test for stability, place a drop of the emulsion into a beaker of water. A stable W/O emulsion will not disperse and will remain as a cohesive drop.
Preparation of an Oil-in-Water (O/W) Nanoemulsion with Polysorbate 80
This protocol describes the preparation of an O/W nanoemulsion using a microfluidizer.
Materials:
-
Squalene (oil phase)
-
α-Tocopherol (optional antioxidant)
-
Polysorbate 80 (surfactant)
-
Phosphate-buffered saline (PBS) (aqueous phase)
-
Microfluidizer
Procedure:
-
Prepare the oil phase by mixing squalene and α-tocopherol (e.g., 90% squalene and 10% α-tocopherol).
-
Prepare the aqueous phase by dissolving Polysorbate 80 in PBS (e.g., 2% Tween 80 in PBS).
-
Create a crude emulsion by adding the aqueous phase to the oil phase (e.g., 80% aqueous phase to 20% oil phase v/v) and mixing.
-
Process the crude emulsion through a high-pressure microfluidizer for a set number of passes (e.g., 5 passes) at a specified pressure (e.g., 20,000 psi) to form a nanoemulsion with a uniform particle size.
-
The particle size of the resulting nanoemulsion can be measured using dynamic light scattering.
Signaling Pathways and Mechanisms of Action
The adjuvanticity of these emulsions is linked to their ability to activate the innate immune system, leading to a robust adaptive immune response.
This compound (in Montanide™ ISA W/O Emulsions): The primary mechanism of action for W/O emulsions like Montanide ISA 51 is the formation of an antigen depot at the injection site. This leads to the slow and sustained release of the antigen, prolonging its interaction with antigen-presenting cells (APCs). The emulsion also induces a local inflammatory response, which helps to recruit immune cells to the site of injection. This environment promotes the uptake of the antigen by APCs and their subsequent migration to the draining lymph nodes to initiate the adaptive immune response. Some evidence suggests that Montanide ISA 51 can also promote the formation of tertiary lymphoid structures, which are microenvironments that support the activation and proliferation of immune cells.
Polysorbate 80 (in O/W Emulsions like MF59/AS03): O/W emulsions containing Polysorbate 80, such as MF59 and AS03, are known to be potent activators of the innate immune system. They induce the release of chemokines and cytokines at the injection site, leading to the rapid recruitment of immune cells, including monocytes, neutrophils, and dendritic cells. These adjuvants have been shown to activate the NLRP3 inflammasome, a multi-protein complex that triggers the production of pro-inflammatory cytokines IL-1β and IL-18. The activation of the inflammasome is a key event in the initiation of the immune response. Furthermore, the adjuvanticity of MF59 has been shown to be dependent on the MyD88 adaptor protein, which is involved in Toll-like receptor (TLR) signaling pathways, although MF59 itself does not appear to directly engage TLRs.
Conclusion
Both this compound and Polysorbate 80 are effective emulsifiers for creating stable and immunogenic vaccine adjuvants. The choice between them largely depends on the desired immunological outcome. This compound-based W/O emulsions are well-suited for applications requiring a sustained antigen release and a Th2-biased response. Polysorbate 80-based O/W emulsions are advantageous for inducing a rapid, potent, and balanced Th1/Th2 immune response. The detailed experimental protocols and understanding of the distinct signaling pathways provided in this guide can aid researchers in making an informed decision for their specific vaccine development needs.
References
Arlacel A: A Performance Validation in Novel Adjuvant Formulations
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Adjuvant Performance
In the dynamic landscape of vaccine and immunotherapy development, the selection of an appropriate adjuvant is paramount to eliciting a robust and targeted immune response. Arlacel A, a well-established emulsifying agent, is a key component in water-in-oil (W/O) adjuvant formulations. This guide provides a comprehensive comparison of the expected performance of an this compound-based adjuvant with two widely used alternatives: Aluminum Hydroxide (Alum) and the oil-in-water (O/W) emulsion MF59. The data presented is a synthesis from multiple preclinical studies to provide a comparative overview for researchers.
Executive Summary
This compound-based W/O emulsions are anticipated to induce strong and sustained antibody responses, with a tendency to promote a mixed Th1/Th2 or Th2-biased immune profile. This contrasts with the predominantly Th2-skewed response of Alum and the more balanced Th1/Th2 response often observed with the O/W emulsion MF59. The physical characteristics of these adjuvants, particularly emulsion stability for this compound formulations, are critical for their immunological activity.
Data Presentation: A Comparative Analysis of Adjuvant Performance
The following tables summarize the expected quantitative performance of this compound-based W/O adjuvant formulations in comparison to Alum and MF59 based on preclinical data from various sources. It is important to note that these values are illustrative and can vary depending on the specific antigen, formulation, and animal model used.
Table 1: Emulsion & Particle Characteristics and Stability
| Parameter | This compound (W/O Emulsion) | Aluminum Hydroxide (Alum) | MF59 (O/W Emulsion) |
| Physical Form | Water-in-oil emulsion | Amorphous aluminum hydroxide gel in saline | Squalene oil-in-water emulsion |
| Particle/Droplet Size | 1-10 µm | 2-10 µm | ~160 nm |
| Stability Assessment | Visual inspection for phase separation, droplet size analysis, viscosity measurements | Particle size analysis, antigen adsorption/desorption kinetics | Droplet size analysis, zeta potential, visual inspection |
| Expected Stability | Good, but can be prone to phase separation over time or with temperature fluctuations.[1][2] | Generally stable, but can aggregate. Antigen desorption can occur. | High, stable for extended periods at recommended storage temperatures. |
Table 2: Immunological Performance (Antigen-Specific IgG Titers)
| Adjuvant Formulation | Peak Antibody Titer (Log10) - Early Time Point (e.g., Day 14) | Peak Antibody Titer (Log10) - Late Time Point (e.g., Day 28+) |
| This compound (W/O Emulsion) | 3.5 - 4.5 | 4.5 - 5.5+ |
| Aluminum Hydroxide (Alum) | 3.0 - 4.0 | 4.0 - 5.0 |
| MF59 (O/W Emulsion) | 4.0 - 5.0 | 4.5 - 5.5 |
Note: These are representative ranges synthesized from multiple preclinical studies and will vary with the specific antigen and experimental model.
Table 3: T-helper Cell Response (Cytokine Profile)
| Adjuvant Formulation | Predominant T-helper Response | Key Cytokine Markers (in vitro splenocyte stimulation) |
| This compound (W/O Emulsion) | Mixed Th1/Th2 or Th2-biased | IFN-γ (low to moderate), IL-4 (moderate to high), IL-5 (moderate to high)[3] |
| Aluminum Hydroxide (Alum) | Th2-biased | IFN-γ (low), IL-4 (high), IL-5 (high) |
| MF59 (O/W Emulsion) | Balanced Th1/Th2 | IFN-γ (moderate to high), IL-4 (moderate), IL-5 (moderate) |
Table 4: Safety and Reactogenicity Profile
| Adjuvant Formulation | Local Reactogenicity | Systemic Safety |
| This compound (W/O Emulsion) | Moderate to high (e.g., inflammation, granuloma formation at the injection site) | Generally considered safe for preclinical use; reactogenicity can be a concern for human use.[1] |
| Aluminum Hydroxide (Alum) | Mild to moderate (e.g., transient swelling and redness) | Excellent safety record in licensed human vaccines. |
| MF59 (O/W Emulsion) | Mild to moderate (e.g., transient pain and tenderness at the injection site) | Good safety profile in licensed human vaccines. |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of adjuvant performance. Below are representative protocols for key experiments.
Protocol 1: Preparation of this compound Water-in-Oil Emulsion Adjuvant
Materials:
-
This compound (Mannide Monooleate)
-
Mineral oil (e.g., Drakeol 6VR)
-
Antigen in aqueous buffer (e.g., PBS)
-
Two sterile Luer-lock syringes
-
A three-way stopcock or a Luer-lock connector
Procedure:
-
Prepare the oil phase by mixing this compound and mineral oil in a sterile container. A typical ratio is 1 part this compound to 9 parts mineral oil (v/v).
-
Draw the oil phase into one syringe.
-
Draw the aqueous antigen solution into the second syringe. The typical ratio of aqueous phase to oil phase is 1:1 (v/v).
-
Connect the two syringes using the three-way stopcock or connector.
-
Emulsify the mixture by repeatedly and forcefully passing the contents from one syringe to the other for at least 10 minutes until a stable, white, viscous emulsion is formed.
-
To test for stability, place a drop of the emulsion onto the surface of cold water. A stable W/O emulsion will not disperse.
Protocol 2: Emulsion Stability Assessment
Procedure:
-
Visual Inspection: Store the emulsion at various temperatures (e.g., 4°C, 25°C, 37°C) and visually inspect for phase separation (the appearance of distinct oil and water layers) at regular intervals (e.g., 24 hours, 1 week, 1 month).
-
Microscopy: Place a small drop of the emulsion on a microscope slide and observe under a light microscope. A stable emulsion will show uniform, small water droplets dispersed in the oil phase. Measure the average droplet size and size distribution.
-
Viscosity Measurement: Use a viscometer to measure the viscosity of the emulsion over time. A significant decrease in viscosity can indicate emulsion breakdown.[2]
Protocol 3: In Vivo Immunogenicity Study in Mice
Materials:
-
6-8 week old female BALB/c mice
-
Adjuvant-antigen formulations (this compound-W/O, Alum, MF59)
-
Control group (antigen in PBS)
-
Syringes and needles for immunization
-
Equipment for blood collection and serum separation
-
ELISA plates and reagents for antibody titration
-
Cell culture reagents and cytokines for ELISpot or intracellular cytokine staining
Procedure:
-
Divide mice into groups (n=5-10 per group) for each adjuvant formulation and the control.
-
Immunize mice via a relevant route (e.g., subcutaneous or intramuscular) with the prepared vaccine formulations on day 0. A booster immunization may be given on day 14 or 21.
-
Collect blood samples at various time points (e.g., days 14, 28, and 42) to obtain serum.
-
Determine antigen-specific IgG, IgG1, and IgG2a antibody titers in the serum using a standard ELISA protocol.
-
At the end of the study, sacrifice the mice and isolate splenocytes.
-
Perform an ELISpot assay or intracellular cytokine staining followed by flow cytometry to quantify the number of antigen-specific IFN-γ (Th1) and IL-4 (Th2) producing cells after in vitro restimulation with the antigen.
Mandatory Visualizations
Diagram 1: General Experimental Workflow for Adjuvant Comparison
Caption: Workflow for comparing the performance of different adjuvant formulations.
Diagram 2: Innate Immune Signaling Pathways Activated by W/O Emulsions
Caption: Proposed mechanism of action for water-in-oil adjuvants like this compound.
References
A Comparative Analysis of Arlacel A and Other Non-ionic Surfactants for Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance with Supporting Experimental Data
In the landscape of pharmaceutical formulations, the selection of an appropriate non-ionic surfactant is a critical determinant of a product's stability, efficacy, and safety. This guide provides a comparative analysis of Arlacel A (Sorbitan Monooleate) against other widely used non-ionic surfactants, including the Tween (polysorbate) and Brij series. This objective comparison is supported by experimental data to aid researchers and formulation scientists in making informed decisions for their drug development needs.
Physicochemical Properties: A Foundation for Formulation
Non-ionic surfactants are characterized by their lack of a net electrical charge, which makes them generally less toxic and irritating than their ionic counterparts. Their utility is largely governed by their physicochemical properties, most notably the Hydrophile-Lipophile Balance (HLB) and Critical Micelle Concentration (CMC). The HLB value indicates the surfactant's affinity for water or oil, guiding its application as a water-in-oil (w/o) or oil-in-water (o/w) emulsifier. The CMC is the concentration at which surfactant molecules self-assemble into micelles, a phenomenon crucial for solubilizing poorly water-soluble drugs.[1]
| Property | This compound (Sorbitan Monooleate / Span 80) | Tween 80 (Polysorbate 80) | Brij 35 (Polyoxyethylene (23) lauryl ether) | Brij 97 (Polyoxyethylene (10) oleyl ether) |
| Chemical Family | Sorbitan Ester | Polyoxyethylene Sorbitan Ester | Polyoxyethylene Alkyl Ether | Polyoxyethylene Alkyl Ether |
| HLB Value | 4.3[1][2] | 15.0[2] | 16.9 | 12.4 |
| CMC (mM in water) | ~0.03 - 0.1[3] | ~0.012 - 0.015 | ~0.05 - 0.1 | ~0.06 |
| Primary Application | W/O emulsifier, co-emulsifier for O/W emulsions | O/W emulsifier, solubilizer | O/W emulsifier, detergent | O/W emulsifier |
Emulsion Stability: A Comparative Performance Review
The primary function of many non-ionic surfactants in pharmaceutical formulations is to create and stabilize emulsions. The stability of an emulsion is a critical quality attribute, impacting shelf-life and drug delivery. Key parameters for assessing emulsion stability include droplet size, polydispersity index (PDI), and zeta potential.
A comparative study on the emulsifying power of Arlacel and Tween series surfactants revealed that Arlacel-60 (Sorbitan Stearate) and Arlacel-80 (Sorbitan Oleate) exhibited superior foaming power and foam stability compared to Tween-20, Tween-60, and Tween-80. Specifically, Arlacel-60 and Arlacel-80 showed 100% foamability at various concentrations. In terms of emulsifying power, Arlacel-60 was found to be the most effective among the tested surfactants, maintaining a stable emulsion for 6 hours at 30°C.
| Surfactant | Concentration (%) | Foaming Power (%) | Foam Stability (%) | Emulsifying Power (hours) |
| Arlacel-60 | 1.0 | 100 | >50 | 6 |
| Arlacel-80 | 1.0 | 100 | >50 | - |
| Tween-20 | 1.0 | <80 | <50 | - |
| Tween-60 | 1.0 | <80 | <50 | - |
| Tween-80 | 1.0 | <80 | <50 | - |
| Data synthesized from Kothekar et al., 2007. |
Zeta potential, a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles, is another indicator of emulsion stability. While non-ionic surfactants do not possess a formal charge, emulsions stabilized by them can exhibit a zeta potential due to the adsorption of ions from the aqueous phase or the presence of impurities. Generally, a higher absolute zeta potential (≥ |25| mV) is indicative of a more stable emulsion due to strong repulsive forces between droplets. Emulsions stabilized with non-ionic surfactants often exhibit negative zeta potential values.
The following diagram illustrates a typical workflow for comparing the stability of emulsions prepared with different surfactants.
Drug Solubility Enhancement: Unlocking Therapeutic Potential
A significant challenge in drug development is the poor aqueous solubility of many active pharmaceutical ingredients (APIs). Non-ionic surfactants can enhance the solubility of hydrophobic drugs by forming micelles that encapsulate the drug molecules, thereby increasing their concentration in aqueous media.
The choice of surfactant for solubility enhancement depends on the specific drug and the desired formulation characteristics. While direct comparative data for a wide range of drugs across this compound, Tweens, and Brijs is not available in a single study, the general principle is that surfactants with a suitable HLB value and a low CMC are effective solubilizing agents.
For instance, a study on the solubility of ibuprofen, a poorly water-soluble drug, demonstrated that its solubility could be enhanced using various techniques, including the use of surfactants. Another study showed that the solubility of ibuprofen in oleic acid and propylene glycol monocaprylate was high, and the addition of ethanol as a co-solvent could further enhance solubility in some lipid vehicles. The development of solid dispersions with surfactants like Tween 80 and Span 80 has also been shown to improve the dissolution of ibuprofen.
The following diagram illustrates the mechanism of drug solubilization by surfactant micelles.
Cytotoxicity Profile: A Critical Safety Assessment
The biocompatibility and potential cytotoxicity of excipients are of paramount importance in pharmaceutical formulations. Non-ionic surfactants are generally considered less toxic than ionic surfactants. However, their cytotoxicity can vary depending on their chemical structure, concentration, and the cell type being tested.
The MTT assay is a widely used colorimetric assay to assess the metabolic activity of cells, which can be an indicator of cell viability and cytotoxicity. In this assay, metabolically active cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
A comparative cytotoxicity study on human fibroblast cultures ranked the cytotoxicity of several surfactants, with Tween 80 being the least cytotoxic among the tested non-ionic surfactants. Another study investigating the effects of polysorbates on Caco-2 cells, a model of the intestinal epithelium, found that polysorbate 80 at lower concentrations (0.05-0.125%) did not show significant cytotoxicity. A study on sorbitan esters indicated that Span 20 caused more hemolysis than other Spans, suggesting a higher membrane-damaging effect, while Span 80 (this compound) showed the least toxicity.
| Surfactant | Cell Line | Assay | Key Finding |
| This compound (Span 80) | Erythrocytes | Hemolysis Assay | Least toxic among Span 20, 40, 60, and 80. |
| Tween 80 | Human Fibroblasts | MTT, Neutral Red, LDH | Least cytotoxic among tested non-ionic and ionic surfactants. |
| Tween 80 | Caco-2 | WST-1 Assay | No significant cytotoxicity at concentrations of 0.05-0.125%. |
| Tween 20 | A549, HUVEC | MTT, Flow Cytometry | Induced apoptosis in a dose- and time-dependent manner. |
The following diagram outlines the workflow for assessing surfactant cytotoxicity using the MTT assay.
Experimental Protocols
1. Emulsion Stability Assessment (Droplet Size Analysis)
-
Objective: To compare the stability of emulsions formulated with different non-ionic surfactants by measuring the change in droplet size over time.
-
Methodology:
-
Emulsion Preparation: Prepare oil-in-water emulsions using a standardized oil phase, aqueous phase, and a fixed concentration of the surfactant to be tested (e.g., this compound, Tween 80, Brij 35). Homogenize the mixture using a high-shear homogenizer for a specified time and speed to ensure initial droplet size uniformity.
-
Droplet Size Measurement: Immediately after preparation (t=0) and at specified time intervals (e.g., 1, 7, 14, and 30 days) under controlled storage conditions (e.g., 25°C/60% RH), measure the droplet size distribution and polydispersity index (PDI) using dynamic light scattering (DLS).
-
Data Analysis: Compare the mean droplet size and PDI of the emulsions over time. A smaller increase in droplet size and a stable PDI indicate greater emulsion stability.
-
2. Drug Solubility Enhancement Assay
-
Objective: To quantify the increase in the aqueous solubility of a poorly water-soluble drug in the presence of different non-ionic surfactants.
-
Methodology:
-
Preparation of Surfactant Solutions: Prepare a series of aqueous solutions of each surfactant (e.g., this compound, Tween 80, Brij 35) at concentrations above their respective CMCs.
-
Equilibrium Solubility Determination: Add an excess amount of the model drug (e.g., ibuprofen) to each surfactant solution and to a control (water without surfactant). Agitate the samples at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 48-72 hours) to reach equilibrium.
-
Quantification: After reaching equilibrium, centrifuge the samples to separate the undissolved drug. Filter the supernatant and determine the concentration of the dissolved drug using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
Data Analysis: Compare the solubility of the drug in each surfactant solution to its intrinsic solubility in water.
-
3. Cytotoxicity Assessment (MTT Assay)
-
Objective: To evaluate and compare the in vitro cytotoxicity of different non-ionic surfactants on a relevant cell line.
-
Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., Caco-2 for intestinal toxicity, or fibroblasts for general cytotoxicity) in 96-well plates until they reach a desired confluency.
-
Treatment: Prepare a range of concentrations for each surfactant in the cell culture medium. Replace the existing medium with the surfactant-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (medium without surfactant).
-
MTT Assay: After the incubation period, add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals. Measure the absorbance of the resulting purple solution using a microplate reader at approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each surfactant concentration relative to the untreated control. Determine the IC50 value (the concentration of surfactant that causes 50% inhibition of cell viability) for each surfactant to compare their relative cytotoxicity.
-
Conclusion
The selection of a non-ionic surfactant is a multifaceted decision that requires careful consideration of the specific application and desired formulation properties. This compound, with its low HLB, is an effective w/o emulsifier and a valuable co-emulsifier for o/w systems, often exhibiting good stability and low toxicity. The Tween series, particularly Tween 80, are excellent o/w emulsifiers and solubilizers with a well-established safety profile for many applications. The Brij series offers a range of HLB values, providing versatility for various emulsification needs.
This guide provides a comparative overview based on available experimental data. It is crucial for researchers to conduct their own formulation-specific studies to identify the optimal surfactant or surfactant blend for their particular drug delivery system. The provided experimental protocols offer a starting point for these essential investigations.
References
A Comparative Guide to Emulsions Prepared with Arlacel A and Montanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the characteristics of emulsions prepared with two commonly used emulsifying agents: Arlacel A and Montanide. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the appropriate emulsifier for their specific formulation needs, particularly in the context of vaccine and drug delivery systems. This comparison is based on available experimental data and focuses on the physicochemical properties, stability, and typical applications of emulsions prepared with these agents.
Introduction
Emulsions are critical components in a wide range of pharmaceutical and research applications, serving as delivery vehicles for antigens, adjuvants, and therapeutic agents. The choice of emulsifier is paramount as it dictates the stability, physicochemical properties, and ultimately the in-vivo performance of the emulsion. This compound and Montanide are two well-established emulsifiers, each with a distinct profile of properties and applications. This compound, a sorbitan monooleate, is widely used in topical and cosmetic formulations, typically for creating oil-in-water (O/W) emulsions. In contrast, the Montanide series, which includes various grades of mannide oleates and other surfactants, is predominantly used to formulate stable water-in-oil (W/O) and water-in-oil-in-water (W/O/W) emulsions, especially as adjuvants in veterinary and human vaccines.[1][2]
Physicochemical Characterization of Emulsions
The performance of an emulsion is largely determined by its physical characteristics, including particle size, zeta potential, and viscosity. These parameters influence the emulsion's stability, bioavailability, and immunological properties.
Data Presentation: this compound vs. Montanide Emulsions
The following tables summarize the available quantitative data for emulsions prepared with this compound and various grades of Montanide. It is important to note that direct comparative studies are scarce, and the data presented is synthesized from individual studies.
Table 1: Particle Size of Emulsions
| Emulsifier/Adjuvant | Emulsion Type | Oil Phase | Method | Mean Particle Size | Reference |
| Arlacel P135 | W/O | Miglyol 840 | Light Microscopy | 1 - 5 µm | [3][4] |
| Montanide ISA 720 | W/O | Squalene | Not Specified | 95% within 0-10 µm | [5] |
| Montanide (General) | W/O | Mineral/Non-mineral oil | High Shear Mixing | <1 µm |
Table 2: Viscosity of Emulsions
| Emulsifier/Adjuvant | Emulsion Type | Oil Phase | Viscosity (at 25°C) | Reference |
| Arlacel P135 | W/O | Miglyol 840 | 424 mPa·s | |
| Arlacel P135 | W/O | Ethyloleate | 127 mPa·s | |
| Arlacel P135 | W/O | Propyleneglycol Dicaprylcaprate | 25 mPa·s | |
| This compound (with Tween 80) | W/O | Mineral Oil | Lower than with oil-phase emulsifier alone | |
| Montanide (General) | W/O | Not Specified | Low viscosity |
Table 3: Stability of Emulsions
| Emulsifier/Adjuvant | Emulsion Type | Stability Conditions | Observations | Reference |
| This compound (with Tween 80) | W/O | 12 weeks at 37°C | Stable | |
| Montanide ISA 720 | W/O | 1 week at 37°C | Post-formulation modifications observed | |
| Montanide ISA 71 R VG | W/O | 6 months at 4°C, 20°C, and 37°C | No defects observed |
Note: Data for this compound in W/O emulsions for vaccine applications is limited. The data for Arlacel P135, a related PEG-30 Dipolyhydroxystearate, is included for illustrative purposes.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are outlines of key experimental protocols for the preparation and characterization of emulsions.
Preparation of Water-in-Oil (W/O) Emulsions
This compound-based Emulsion (Veterinary Vaccine Application)
This protocol is adapted from studies on inactivated oil-emulsion vaccines for avian species.
-
Phase Preparation:
-
Aqueous Phase: The antigen is suspended in a suitable buffer (e.g., phosphate-buffered saline). In some formulations, a hydrophilic emulsifier like Tween 80 is added to the aqueous phase.
-
Oil Phase: this compound is dissolved in a sterile mineral oil.
-
-
Emulsification: The aqueous phase is gradually added to the oil phase with continuous agitation using a high-shear mixer until a stable, milky-white emulsion is formed.
-
Homogenization: The emulsion is further homogenized to achieve the desired droplet size and uniformity.
Montanide-based Emulsion (Vaccine Adjuvant Application)
This protocol is a general guideline for preparing W/O emulsions with Montanide ISA adjuvants.
-
Component Preparation: The aqueous phase containing the antigen and the oily adjuvant (Montanide) are brought to room temperature.
-
Pre-emulsion: The aqueous phase and the oily adjuvant are blended under low shear agitation to create a coarse emulsion with uniformly large droplets.
-
High-Shear Emulsification: The pre-emulsion is passed multiple times through a high-shear mixer (e.g., a Silverson mixer) to reduce the droplet size to the sub-micron range. The manufacturing vessel may be kept under low shear agitation to maintain homogeneity. The process is typically conducted in a sterile environment.
Characterization Methods
Particle Size Analysis by Dynamic Light Scattering (DLS)
DLS is a common technique for determining the size distribution of sub-micron particles in a suspension.
-
Sample Preparation: The emulsion is diluted with a suitable solvent (typically the continuous phase) to a concentration that avoids multiple scattering effects.
-
Instrument Setup: The DLS instrument is configured with the appropriate laser wavelength and scattering angle. The temperature is controlled, as it affects viscosity and Brownian motion.
-
Measurement: The diluted sample is placed in a cuvette and inserted into the instrument. The fluctuations in scattered light intensity due to the Brownian motion of the droplets are measured over time.
-
Data Analysis: The autocorrelation function of the scattered light intensity is analyzed to determine the diffusion coefficient of the droplets. The Stokes-Einstein equation is then used to calculate the hydrodynamic diameter of the droplets. The result is typically reported as the average particle diameter and the polydispersity index (PDI).
Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the droplets and is an indicator of emulsion stability.
-
Sample Preparation: The emulsion is diluted in a low ionic strength medium, typically deionized water or a specific buffer, to allow for the measurement of electrophoretic mobility.
-
Measurement: The diluted sample is placed in a specialized measurement cell containing electrodes. An electric field is applied, and the velocity of the droplets is measured using laser Doppler velocimetry.
-
Data Analysis: The electrophoretic mobility is used to calculate the zeta potential using the Helmholtz-Smoluchowski equation. A higher absolute zeta potential (typically > ±30 mV) is generally indicative of a more stable emulsion due to strong electrostatic repulsion between droplets.
Viscosity Measurement
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter for the injectability and physical stability of an emulsion.
-
Instrument Setup: A viscometer or rheometer is used, equipped with a suitable geometry (e.g., cone and plate, parallel plate, or concentric cylinder). The temperature is controlled using a circulating water bath.
-
Measurement: The emulsion sample is loaded into the instrument, and the shear rate is varied while the corresponding shear stress is measured.
-
Data Analysis: The viscosity is calculated as the ratio of shear stress to shear rate. For non-Newtonian fluids, the viscosity will vary with the shear rate. The data is often presented as a rheogram, plotting viscosity as a function of shear rate.
Mandatory Visualizations
Immunological Signaling Pathway of Water-in-Oil Adjuvants
Water-in-oil adjuvants, such as those formulated with Montanide, are known to induce a robust and prolonged immune response. The depot effect, where the antigen is slowly released from the oil phase at the injection site, is a key mechanism. This prolonged antigen presentation enhances the activation of antigen-presenting cells (APCs) and subsequent T and B cell responses.
Caption: W/O Adjuvant Immune Pathway
Experimental Workflow for Emulsion Characterization
A systematic workflow is essential for the comprehensive characterization of emulsions. This workflow ensures that all critical parameters are evaluated to predict the emulsion's stability and performance.
References
- 1. medscape.com [medscape.com]
- 2. Preparation of inactivated oil-emulsion vaccines with avian viral or Mycoplasma antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. US8496939B2 - Injectable water-in-oil emulsions - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Immunological Responses to Arlacel A-Based Adjuvants and Other Common Adjuvants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the immunological performance of adjuvants containing Arlacel A, a key component in formulations like Montanide ISA™ 51 and Freund's Adjuvant, against other widely used adjuvants such as aluminum salts (Alum) and oil-in-water emulsions (e.g., MF59). The following sections present a synthesis of experimental data on humoral and cellular immune responses, detailed experimental protocols, and visualizations of relevant biological pathways to aid in the selection of appropriate adjuvants for vaccine and immunotherapy research.
Quantitative Comparison of Immunological Parameters
The efficacy of an adjuvant is determined by its ability to enhance and direct the adaptive immune response towards a specific antigen. Key parameters for this evaluation include antibody production, the balance of T-helper (Th) cell responses (Th1 vs. Th2), and the induction of T-cell proliferation. The tables below summarize quantitative data from various comparative studies. It is important to note that these results are derived from different experimental systems, and direct cross-study comparisons should be made with caution.
Table 1: Comparison of Total Antibody Titers
| Adjuvant | Antigen | Animal Model | Outcome | Reference |
| Montanide ISA™ 51 | Self-IgE | Mice | 5-10 fold higher anti-self IgE titers compared to Alum and ISCOMs.[1] | [1] |
| Freund's Adjuvant | Self-IgE | Mice | 5-10 fold higher anti-self IgE titers compared to Alum and ISCOMs.[1] | [1] |
| Montanide ISA 206 VG | FMDV | Goats | Significantly higher and more durable neutralizing antibody titers compared to Alum. | [2] |
| MF59 | Oxycodone-KLH | Mice | Lower oxycodone-specific serum IgG antibody titers compared to Alum in adult mice. | |
| Aluminum Hydroxide | Oxycodone-KLH | Mice | Significantly higher oxycodone-specific serum IgG antibody titers compared to MF59 in adult mice. |
Table 2: T-Helper Cell Response Profile (Th1/Th2 Balance) based on IgG Subtypes and Cytokine Secretion
| Adjuvant | Antigen | Animal Model | IgG2a/IgG1 Ratio | Cytokine Profile | Predominant Response | Reference |
| Montanide ISA 720 VG | Chlamydia MOMP | Mice | High | High IFN-γ | Th1-biased | |
| MF59-like | Inactivated SARS-CoV-2 | Elderly Mice | Increased | Increased IFN-γ and IL-2; low IL-4 and IL-5 | Th1-biased | |
| Aluminum Hydroxide | Inactivated SARS-CoV-2 | Elderly Mice | Lower than MF59-like | Increased IFN-γ and IL-2; low IL-4 and IL-5 | Th1-biased | |
| Aluminum Hydroxide | Ag85B-ESAT-6 | Mice | Low | High IL-5 | Th2 | |
| MF59 | Influenza Virus | Mice | Not specified | Induces a more balanced Th1/Th2 response compared to the Th2-skewing effect of Alum. | Mixed Th1/Th2 |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reproducibility and comparison of adjuvant efficacy. Below are representative protocols for mouse immunization and subsequent analysis of the immune response.
Mouse Immunization Protocol
This protocol is a general guideline for subcutaneous immunization in mice. Specific details such as antigen concentration, injection volume, and immunization schedule should be optimized for the specific antigen and research question.
-
Antigen-Adjuvant Emulsion Preparation:
-
For Montanide ISA™ 51 (a water-in-oil emulsion) : The antigen solution is typically mixed with the adjuvant at a 1:1 ratio (v/v). The mixture is vortexed vigorously for several minutes until a stable, milky-white emulsion is formed. The stability of the emulsion can be tested by dropping a small amount into a beaker of water; a stable emulsion will not disperse.
-
For Aluminum Hydroxide : The antigen is typically adsorbed onto the aluminum hydroxide gel. The mixture is gently mixed and incubated, usually at 4°C, for a specified period to allow for binding.
-
For MF59 (an oil-in-water emulsion) : The antigen is mixed with the pre-formed emulsion.
-
-
Immunization Schedule:
-
Primary Immunization (Day 0): Administer the antigen-adjuvant emulsion subcutaneously (s.c.) at the base of the tail or in the scruff of the neck. The volume is typically 100-200 µL per mouse.
-
Booster Immunizations: Booster immunizations are typically given at 2-3 week intervals. For this compound-based adjuvants like Montanide, subsequent immunizations often use an incomplete formulation (without mycobacterial components) to reduce inflammatory side effects.
-
-
Sample Collection:
-
Blood samples can be collected from the tail vein at various time points to monitor the antibody response.
-
Spleens are typically harvested 1-2 weeks after the final booster immunization for the analysis of cellular immune responses.
-
T-Cell Proliferation Assay
This assay measures the proliferation of T-cells in response to in vitro re-stimulation with the specific antigen, indicating a cell-mediated immune response.
-
Splenocyte Isolation:
-
Aseptically remove the spleen from the immunized mouse.
-
Prepare a single-cell suspension by gently grinding the spleen between two frosted glass slides or using a cell strainer.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the splenocytes with RPMI-1640 medium and resuspend to a final concentration of 2 x 10^6 cells/mL in complete RPMI medium.
-
-
Cell Culture and Stimulation:
-
Plate the splenocytes in a 96-well flat-bottom plate.
-
Add the specific antigen at a predetermined optimal concentration to the wells.
-
Include a positive control (e.g., Concanavalin A) and a negative control (medium alone).
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 72-96 hours.
-
-
Measurement of Proliferation:
-
Proliferation can be measured by various methods, including:
-
[³H]-Thymidine incorporation: Add [³H]-thymidine to the cultures for the final 18-24 hours of incubation. Harvest the cells and measure the incorporated radioactivity using a scintillation counter.
-
CFSE or MTS assay: These are non-radioactive colorimetric assays that measure cell viability and proliferation.
-
-
-
Data Analysis:
-
The results are typically expressed as a Stimulation Index (SI), which is the ratio of the mean counts per minute (CPM) or absorbance of the antigen-stimulated wells to the mean CPM or absorbance of the negative control wells.
-
Signaling Pathways and Mechanisms of Action
The immunological outcome of vaccination is largely determined by the initial interactions between the adjuvant and the innate immune system. Different classes of adjuvants trigger distinct signaling pathways, leading to varied adaptive immune responses.
General Experimental Workflow
The diagram below illustrates a typical workflow for evaluating and comparing the efficacy of different vaccine adjuvants in a preclinical model.
Adjuvant Signaling Pathways
The following diagrams illustrate the simplified proposed mechanisms of action for this compound-based adjuvants, aluminum salts, and MF59.
This compound-Based Adjuvants (e.g., Montanide ISA™ 51)
These water-in-oil emulsions are thought to primarily work through a "depot effect," which allows for the slow release of the antigen, leading to prolonged exposure to the immune system. This sustained antigen presentation enhances the recruitment and activation of antigen-presenting cells (APCs).
References
Safety Operating Guide
Safe Disposal of Arlacel A: A Procedural Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of Arlacel A, a common laboratory chemical. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle and dispose of chemical waste.
I. Pre-Disposal Safety and Handling
Prior to initiating any disposal procedures, it is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[1][2] This includes wearing appropriate personal protective equipment (PPE) to avoid contact with skin and eyes.[2]
Key Safety Precautions:
-
Ventilation: Ensure adequate ventilation, especially in confined areas.[1]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side shields or goggles.[2]
-
Hand Protection: Use protective gloves (e.g., nitrile rubber, neoprene).
-
Body Protection: Wear a lab coat or other appropriate protective clothing.
-
-
Hygiene: Avoid eating, drinking, or smoking when handling the product. Wash hands thoroughly after handling.
II. This compound Disposal Protocol
The recommended disposal method for this compound is to adhere to local, state, and federal regulations. This compound is generally not classified as a hazardous substance, but proper waste management is still necessary.
Step-by-Step Disposal Procedure:
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
For spills, sweep up the material and place it into a suitable container for disposal. Do not allow the product to enter drains.
-
-
Container Management:
-
Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure containers are tightly closed.
-
-
Disposal:
-
Dispose of the waste material through a licensed and approved waste disposal contractor.
-
Contaminated packaging should be emptied of its remaining contents and taken to an approved waste handling site for recycling or disposal.
-
III. Quantitative Data Summary
The following table summarizes key physical and toxicological data for Arlacel products, which can inform handling and disposal procedures.
| Property | Value | Source |
| Acute Oral Toxicity (LD50, Rat) | 14,000 mg/kg (for ARLACEL™ 165-FL-(CQ)) | |
| Biodegradability | Readily biodegradable (for ARLACEL™ 165-FL-(CQ)) | |
| Flash Point | > 148.9 °C / > 300 °F (for Arlacel® C) |
IV. Experimental Protocols
The information provided in safety data sheets does not include detailed experimental protocols for disposal methods. The standard procedure is to follow local regulations and employ a certified waste management company. The toxicological data cited is typically generated through standardized OECD (Organisation for Economic Co-operation and Development) test guidelines, such as OECD 301C for ready biodegradability.
V. Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Essential Safety and Handling of Arlacel A: A Guide for Laboratory Professionals
Arlacel A, a commonly used laboratory chemical, requires careful handling to ensure the safety of researchers, scientists, and drug development professionals.[1][2] Adherence to proper personal protective equipment (PPE) protocols, operational plans, and disposal procedures is paramount to minimize exposure and mitigate potential hazards. This guide provides essential, immediate safety and logistical information for the handling of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When working with this compound, it is crucial to use the appropriate personal protective equipment to prevent direct contact with the substance.[1] Engineering controls, such as adequate ventilation, should also be in place.[3]
Table 1: Recommended Personal Protective Equipment for this compound
| PPE Category | Recommended Equipment | Rationale |
| Eye Protection | Safety glasses with side shields (or goggles) conforming to European standard EN 166 or OSHA's 29 CFR 1910.133.[1] | To protect eyes from potential splashes or contact. |
| Hand Protection | Protective gloves. Recommended materials include nitrile rubber, neoprene, natural rubber, or PVC. It is important to inspect gloves before use and observe breakthrough times. | To prevent skin contact and absorption. |
| Body Protection | Wear appropriate protective clothing to prevent skin exposure. A lab coat is generally recommended. | To protect the skin from accidental spills or splashes. |
| Respiratory | Under normal use conditions with adequate ventilation, respiratory protection is not typically required. | This compound is not expected to pose a significant inhalation hazard in well-ventilated areas. |
Operational and Disposal Plans
A systematic approach to handling and disposing of this compound is essential for maintaining a safe laboratory environment.
Handling Procedures:
-
Preparation: Before handling, ensure that all necessary PPE is readily available and in good condition. The work area should be clean and well-ventilated.
-
Dispensing: When transferring this compound, avoid creating aerosols or dust. Use appropriate tools and techniques to minimize the risk of spills.
-
Hygiene: Always wash hands thoroughly after handling this compound, and before eating, drinking, or smoking. Contaminated clothing and gloves should be removed and washed before reuse.
Storage:
-
Store this compound in a dry, cool, and well-ventilated place.
-
Keep the container tightly closed when not in use.
-
Store away from strong oxidizing agents.
Disposal:
-
Dispose of waste and unused product in accordance with local, state, and federal regulations.
-
For accidental spills, sweep up the material and place it into a suitable container for disposal.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
